molecular formula C10H6F3N B1226531 2-(Trifluoromethyl)quinoline CAS No. 347-42-2

2-(Trifluoromethyl)quinoline

Cat. No.: B1226531
CAS No.: 347-42-2
M. Wt: 197.16 g/mol
InChI Key: YZSRICFIQLVSMQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSRICFIQLVSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380663
Record name 2-(trifluoromethyl)quinoline
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URL https://comptox.epa.gov/dashboard/DTXSID10380663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-42-2
Record name 2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)QUINOLINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic introduction of a trifluoromethyl (CF3) group onto the quinoline scaffold imparts unique physicochemical properties, enhancing metabolic stability, lipophilicity, and biological target affinity.[1] This document details the compound's chemical structure, properties, synthesis, spectroscopic characterization, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic compound where a quinoline ring is substituted at the 2-position with a trifluoromethyl group.[2] The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the quinoline core.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name This compound [2]
CAS Number 347-42-2 [4][5]
Molecular Formula C₁₀H₆F₃N [2][4]
SMILES C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F [2]
InChI 1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H [4][5]

| InChIKey | YZSRICFIQLVSMQ-UHFFFAOYSA-N |[2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis and drug design.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Weight 197.16 g/mol [2][4]
Appearance Solid [4][6]
Melting Point 58-62 °C [1][4]
Assay Purity ≥97% [4][5]

| Exact Mass | 197.04523368 Da |[2] |

Synthesis and Reactivity

Several synthetic routes to 2-(trifluoromethyl)quinolines have been developed. A notable method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by a reductive cyclization step.[7][8] Another approach utilizes trifluoroacetic acid derivatives in phosphonium-trifluoroacetamide chemistry.[9] The reactivity of the quinoline core can be further exploited, for instance, through palladium-catalyzed cross-coupling reactions on halogenated derivatives to synthesize complex molecules.[10]

Caption: General workflow for synthesizing 2-CF3-3-arylquinolines.

Experimental Protocol: Synthesis from α-CF3-Enamines

This protocol is a generalized procedure based on the synthesis of 2-CF3-3-arylquinolines.[8]

  • Synthesis of α-CF3-Enamine : A solution of the corresponding haloalkene and pyrrolidine is stirred, often in a suitable solvent or neat, to produce the α-CF3-enamine intermediate. The product is typically purified by distillation or chromatography.

  • Synthesis of o-Nitrophenyl-substituted Enone : The prepared α-CF3-enamine (1.0 eq) and a substituted 2-nitrobenzaldehyde (1.0 eq) are dissolved in acetic acid. The mixture is heated at 80–90 °C for several hours until the reaction is complete (monitored by TLC). The resulting enone is then isolated, often via precipitation or extraction, and purified.[8]

  • Reductive Cyclization : The purified enone (1.0 eq) is dissolved in acetic acid. Iron powder (Fe) is added portion-wise, and the mixture is heated. This promotes the reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to form the quinoline ring. The reaction yields the final 2-CF3-3-arylquinoline product, which is isolated and purified by standard methods like column chromatography.[8] A one-pot procedure directly from the enamine is also often feasible.[7]

Spectroscopic Characterization

The structure of this compound and its derivatives is confirmed using a combination of spectroscopic techniques. While a detailed spectrum for the parent compound is not provided, the expected characteristics and data from closely related analogs are summarized below.

Table 3: Spectroscopic Data Overview for Trifluoromethyl-Quinolines

Technique Expected Features / Reported Data for Analogs Reference(s)
¹H NMR Aromatic protons (quinoline ring) typically appear in the δ 7.5-8.5 ppm region. The specific chemical shifts and coupling constants depend on the substitution pattern. For Schiff base derivatives, an azomethine proton (CH=N) singlet appears around δ 8.5-8.8 ppm. [11]
¹³C NMR Aromatic carbons appear in the δ 120-150 ppm region. The carbon of the CF₃ group is observed as a quartet due to C-F coupling. For Schiff base derivatives, the CH=N carbon is found in the δ 162-165 ppm range. [11]
¹⁹F NMR A sharp singlet for the CF₃ group is expected. For various 4-(trifluoromethyl)quinoline derivatives, this signal appears around δ -61.7 ppm. [3][11]
IR Spectroscopy Characteristic peaks for C=C and C=N stretching vibrations of the aromatic system are expected in the 1500-1650 cm⁻¹ region. Strong C-F stretching bands are typically observed in the 1100-1300 cm⁻¹ region. [12][13]

| Mass Spec. (MS) | The molecular ion peak (M⁺) corresponding to the compound's molecular weight is observed. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. |[3][14] |

Biological Activity and Applications

Quinoline and its derivatives are renowned for their wide spectrum of biological activities. The incorporation of a trifluoromethyl group often enhances these properties, making this compound a valuable scaffold in drug discovery.[15][16][17]

  • Antimalarial and Antiprotozoal : Quinoline is a core structure in many antimalarial drugs like chloroquine and mefloquine.[17][18] Trifluoromethylated quinolines have shown potency against resistant strains of P. falciparum.[15]

  • Anticancer : Various quinoline derivatives demonstrate significant antiproliferative activity against different cancer cell lines.[16][19]

  • Antiviral : 2,8-bis(Trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit Zika virus (ZIKV) replication.[18]

  • Antifungal and Antibacterial : Fluorinated quinoline analogs exhibit good antifungal activity against various plant pathogens.[14] The quinolone class of antibiotics, such as ciprofloxacin, highlights the antibacterial potential of this scaffold.[8]

  • CNS and Anti-inflammatory : Quinoline derivatives are being investigated for their potential as analgesic, anticonvulsant, and anti-inflammatory agents.[20]

G Biological Activities of the Trifluoromethyl-Quinoline Scaffold Core This compound Scaffold Properties Enhanced Properties: • Metabolic Stability • Lipophilicity • Binding Affinity Core->Properties Antimalarial Antimalarial Core->Antimalarial Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral Antifungal Antifungal Core->Antifungal Antibacterial Antibacterial Core->Antibacterial CNS_Activity CNS Activity (Analgesic, Anticonvulsant) Core->CNS_Activity

Caption: The 2-(CF3)quinoline scaffold gives rise to diverse biological activities.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is crucial for drug development and chemical synthesis.

Melting Point Determination

This protocol describes the standard capillary method for determining the melting point of a solid compound.[1]

  • Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating : The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (58-62 °C).

  • Measurement : The heating rate is then reduced to 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[1]

Lipophilicity (logP) Determination

Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key parameter for predicting pharmacokinetic properties. This protocol describes the shake-flask method.[1]

G Workflow for logP Determination (Shake-Flask Method) A 1. System Preparation (Saturate n-octanol and water) B 2. Sample Addition (Dissolve compound in one phase) A->B C 3. Partitioning (Shake mixture to equilibrium) B->C D 4. Phase Separation (Allow layers to separate) C->D E 5. Concentration Analysis (Measure compound in each phase via UV-Vis/HPLC) D->E F 6. Calculation (logP = log([Compound]octanol / [Compound]water)) E->F

Caption: Experimental workflow for determining the logP value.

  • System Preparation : Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.

  • Sample Addition : A precisely weighed amount of this compound is dissolved in a known volume of the pre-saturated n-octanol phase.

  • Partitioning : A known volume of the pre-saturated water phase is added. The mixture is sealed and shaken mechanically at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Safety Information

According to safety data, this compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

  • Signal Word : Danger

  • Hazard Statements : H301, H315, H319, H335

  • Precautionary Statements : P301 + P310 + P330, P302 + P352, P305 + P351 + P338

  • Storage Class : 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[4]

Conclusion

This compound is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of a quinoline core and a trifluoromethyl group imparts favorable physicochemical and biological properties. The well-established synthetic routes and the diverse reactivity of this scaffold continue to make it an attractive target for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties for researchers in the field.

References

2-(Trifluoromethyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline, a key heterocyclic compound in pharmaceutical and agrochemical research. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its diverse biological activities and potential mechanisms of action.

Core Chemical and Physical Properties

This compound, identified by the CAS number 347-42-2 , is a solid, aromatic compound valued for the unique properties conferred by its trifluoromethyl group. This moiety enhances metabolic stability, lipophilicity, and the binding affinity of the molecule to biological targets.

PropertyValueReference
CAS Number 347-42-2[1][2][3]
Molecular Formula C₁₀H₆F₃N[1][2][3][4]
Molecular Weight 197.16 g/mol [1][2][3][4][5]
Appearance White to yellow solid[1]
Purity ≥ 97%[2][3][4]
Melting Point 58-62 °C[3]

Synthetic Methodologies

The synthesis of 2-(trifluoromethyl)quinolines can be achieved through various chemical reactions. A common approach involves the cyclization of anilines with trifluoromethyl-containing building blocks.

General Experimental Protocol for Synthesis

A prevalent method for synthesizing 2-trifluoromethylated quinolines involves the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes. This process yields ortho-nitro-substituted α,β-diaryl-CF₃-enones with high stereoselectivity. Subsequent reduction of the nitro-group using an Fe–AcOH system triggers an intramolecular cyclization to produce 2-CF₃-3-arylquinolines in high yields. A one-pot procedure has also been developed to synthesize these compounds directly from enamines or haloalkenes.[6]

Another established synthetic route is the adaptation of the Schlosser and Marull procedure, where 2-bromoaniline is reacted with ethyl trifluoroacetoacetate. This reaction leads to the formation of 8-bromo-2-trifluoromethyl-4-quinolone, which can be further modified.[5]

G cluster_start Starting Materials cluster_reaction Key Cyclization Reaction cluster_conditions Reaction Conditions cluster_product Product Formation & Purification Substituted Anilines Substituted Anilines Cyclization Cyclization Substituted Anilines->Cyclization CF3-Building Blocks CF3-Building Blocks CF3-Building Blocks->Cyclization Trifluoromethylated Quinoline Precursor Trifluoromethylated Quinoline Precursor Cyclization->Trifluoromethylated Quinoline Precursor Under specific conditions Catalyst, Solvent, Temperature Catalyst, Solvent, Temperature Catalyst, Solvent, Temperature->Cyclization Purification Purification Trifluoromethylated Quinoline Precursor->Purification Final Product Final Product Purification->Final Product e.g., Recrystallization, Chromatography

General synthesis workflow for trifluoromethyl-substituted quinolines.

Biological Activities and Drug Development Potential

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial in medicinal chemistry. The introduction of a trifluoromethyl group can further enhance these properties.

Multifaceted Pharmacological Profile

Derivatives of this compound have demonstrated a wide array of biological effects, including:

  • Anticancer Activity : Certain quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown more potent anticancer activity than cisplatin in in vitro cell proliferation assays.[7]

  • Antifungal Properties : Many 2-trifluoromethyl quinoline derivatives exhibit promising fungicidal activities against various phytopathogenic fungi.[2]

  • Antimalarial Efficacy : Quinoline-based compounds have historically been pivotal in antimalarial drug discovery, and trifluoromethylated derivatives continue to be explored for their effectiveness against resistant parasite strains.[8]

  • Antiepileptic and Analgesic Effects : Novel quinoline-derived α-trifluoromethylated alcohols have been identified with antiepileptic and analgesic properties, acting as sodium channel blockers.[9]

Modulation of Signaling Pathways

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in many cancers and a prime target for therapeutic intervention. Certain quinoline-based molecules have been developed as inhibitors of this pathway, acting as dual mTORC1 and mTORC2 inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes Quinoline Quinoline-based Inhibitor Quinoline->mTORC1 inhibits Quinoline->mTORC2 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

References

Physical properties of 2-(Trifluoromethyl)quinoline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-(Trifluoromethyl)quinoline, with a specific focus on its melting point and solubility. The introduction of the trifluoromethyl (CF3) group into the quinoline structure significantly influences its physicochemical characteristics, making it a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating a relevant synthetic workflow.

Core Physical Properties

The physical properties of this compound are fundamental to understanding its behavior in various chemical and biological environments. Key parameters such as melting point and solubility are crucial for its handling, formulation, and application.

Data Presentation

The following tables summarize the available data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

PropertyValueReference
Melting Point58-62 °C

Table 2: Solubility of this compound

A thorough literature search did not yield specific quantitative solubility data for this compound. However, the general solubility characteristics of quinoline derivatives can provide an estimation.[1] Quinoline compounds are typically soluble in organic solvents and show limited solubility in water.[1]

SolventQualitative Solubility
Organic Solvents (e.g., Chloroform, Ethanol, DMSO)Generally Soluble
WaterLimited Solubility

Experimental Protocols

Accurate determination of physical properties is essential for the characterization and application of this compound. The following sections detail standardized methodologies for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is a critical physical property for identification and purity assessment.[2]

Apparatus:

  • Melting point apparatus with a heating block and thermometer/detector

  • Capillary tubes (thin-walled)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.[2]

  • Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[2]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[2]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be used to approximate the melting point, followed by a slower, more precise heating rate of 1-2 °C per minute as the expected melting point is approached.[2]

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range.

Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent.[1]

Apparatus and Reagents:

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and vials

  • Syringe filters

  • This compound

  • Chosen organic solvent(s)

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.[1]

    • Prepare a series of calibration standards through serial dilution of the stock solution.[1]

    • Analyze the standards using HPLC or UV-Vis spectrophotometry and construct a calibration curve by plotting the analytical response against the concentration.[1]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a saturated solution with some undissolved solid remaining.[1]

    • Seal the vials to prevent solvent evaporation.[1]

  • Equilibration:

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.[1]

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[1]

  • Quantification:

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.[1]

    • Analyze the diluted sample using the same analytical method as for the standards.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.[1]

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.[1]

Synthesis Workflow Visualization

The synthesis of this compound can be achieved through various routes, often involving the cyclization of an aniline with a trifluoromethyl-containing building block. The following diagram illustrates a generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Isolation & Analysis start1 Substituted Anilines reaction Key Cyclization Reaction (e.g., Conrad-Limpach, Friedländer) start1->reaction start2 CF3-Containing Building Blocks (e.g., Ethyl Trifluoroacetoacetate) start2->reaction precursor Trifluoromethylated Quinoline Precursor reaction->precursor purification Purification (e.g., Recrystallization, Chromatography) precursor->purification product Final this compound Product purification->product characterization Characterization (NMR, MS, Melting Point) product->characterization

Caption: Generalized synthesis workflow for this compound.

References

Spectroscopic and Spectrometric Characterization of 2-(Trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-(Trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-88.37d8.8
H-48.24d8.4
H-57.92d8.0
H-77.81–7.86m-
H-37.75d8.8
H-67.69td8.2, 1.2
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-2148.2 (q)q34.5
CF₃121.9 (q)q272
Aromatic C133.1s-
Aromatic C132.5s-
Aromatic C127.9 (q)q5.8
Aromatic C125.0s-
Aromatic C123.8 (q)q33.5
Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
-CF₃-65.9s
Solvent: CDCl₃, Frequency: 376 MHz, External Standard: C₆F₆ (-163.9 ppm)[1]

Table 4: Key IR Absorption Bands for Quinolines

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
1620-1430C=C and C=N stretching (aromatic ring)
1400-1100C-F stretching (strong)
900-675C-H out-of-plane bending (aromatic)

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zIonNotes
197[M]⁺Molecular ion
178[M-F]⁺Loss of a fluorine atom
128[M-CF₃]⁺Loss of the trifluoromethyl group
Based on common fragmentation patterns of quinoline derivatives.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[3] Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.[3] For ¹⁹F NMR, an external standard such as hexafluorobenzene or benzotrifluoride may be used.[1]

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.[1] The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]

  • ¹H NMR Spectrum Acquisition: A standard single-pulse experiment is utilized. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[3]

  • ¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.[3] Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3]

  • ¹⁹F NMR Spectrum Acquisition: A standard single-pulse experiment is used. The spectral width is set to encompass the expected chemical shift range for the trifluoromethyl group.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal or external standard.

2.2. Infrared (IR) Spectroscopy

The following is a general protocol for obtaining the IR spectrum of this compound:

  • Sample Preparation: For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Spectrum Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[4] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[2] For high-resolution mass data, a time-of-flight (TOF) or Orbitrap mass analyzer is employed.[2]

  • Data Acquisition: The sample is introduced into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via liquid chromatography or direct infusion. The mass spectrum is recorded over a suitable m/z range.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions. The fragmentation pattern provides valuable information for structural elucidation.[2]

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

3.2. Structural Representation of this compound

Caption: Chemical structure of this compound.

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies to aid researchers in the field of drug discovery and development.

Physicochemical Properties and Synthesis

Quinoline is a weak tertiary base with a pKa of 4.9. Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of its physicochemical properties, such as lipophilicity and solubility, which are crucial for drug development. The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to a diverse range of substituted derivatives.

Key Synthetic Methodologies

Detailed experimental protocols for the three most common methods of quinoline synthesis are provided below.

Experimental Protocol 1: The Skraup Synthesis

The Skraup synthesis is a classic and versatile method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with constant cooling.

  • Add ferrous sulfate to the mixture to control the exothermic reaction.

  • Add nitrobenzene to the reaction mixture.

  • Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically vigorous and self-sustaining.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline product precipitates.

  • The crude quinoline is then purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or crystallization.

Experimental Protocol 2: The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.

Materials:

  • Aniline

  • A β-diketone (e.g., acetylacetone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

Procedure:

  • Mix the aniline and the β-diketone in a reaction vessel.

  • Slowly add the acid catalyst (concentrated sulfuric acid or polyphosphoric acid) to the mixture with stirring.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia) to precipitate the quinoline derivative.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.

Experimental Protocol 3: The Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

  • A compound with an α-methylene group (e.g., acetaldehyde, acetone, or ethyl acetoacetate)

  • Acid or base catalyst (e.g., sodium hydroxide, piperidine, or p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene compound in a suitable solvent in a reaction flask.

  • Add the catalyst to the solution.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in a multitude of drugs with diverse therapeutic applications. Its derivatives have shown remarkable efficacy as antimalarial, anticancer, antibacterial, and antiviral agents.

Antimalarial Activity

Quinoline-based compounds have a long and successful history in the fight against malaria. The prototypical antimalarial drug, quinine, is a naturally occurring quinoline alkaloid. Synthetic 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment for decades.

The primary mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Quinoline drugs accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.[1]

Chloroquine_Mechanism

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)26[2]
ChloroquineW2 (resistant)49[2]
Mefloquine---
Quinine---
Amodiaquine---
FerroquineMulti-drug resistant--

Note: IC50 values can vary depending on the specific assay conditions and parasite strains used.

Anticancer Activity

The quinoline scaffold is present in several successful anticancer drugs that target various signaling pathways involved in tumor growth and proliferation.

Bosutinib , a dual Src/Abl tyrosine kinase inhibitor, is approved for the treatment of chronic myeloid leukemia (CML). It targets the Bcr-Abl fusion protein, which is characteristic of Philadelphia chromosome-positive CML, as well as Src family kinases.[3] By inhibiting these kinases, bosutinib disrupts downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][4]

Bosutinib_Mechanism

Cabozantinib is a multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and AXL, among others.[5] These receptors are crucial for tumor angiogenesis, invasion, and metastasis. By simultaneously inhibiting these pathways, cabozantinib exerts a potent antitumor effect in various cancers, including renal cell carcinoma and hepatocellular carcinoma.[5][6]

Cabozantinib_Mechanism

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
BosutinibK562CML<20-
CabozantinibH441Lung0.019-
LenvatinibHUVEC-0.026-
NeratinibSK-BR-3Breast0.003-

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Quinoline test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the quinoline compounds in culture medium.

  • Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity

The quinolone and fluoroquinolone classes of antibiotics are synthetic antibacterial agents with a quinoline core. They are widely used to treat a variety of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By targeting these enzymes, quinolones lead to the fragmentation of bacterial DNA and cell death.

Table 3: Minimum Inhibitory Concentrations (MIC) of Representative Quinolone Antibiotics

AntibioticEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Pseudomonas aeruginosa (µg/mL)
Ciprofloxacin0.004 - 10.12 - 10.25 - 4
Levofloxacin0.015 - 0.250.12 - 10.5 - 8
Moxifloxacin0.03 - 0.250.03 - 0.252 - 8

Note: MIC values can vary significantly between different bacterial strains.

Experimental Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Quinoline test compounds

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the quinoline compounds in CAMHB in the wells of a 96-well plate.

  • Add a standardized inoculum of the test bacterium to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37 °C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Pharmacokinetics of FDA-Approved Quinoline Drugs

The clinical utility of a drug is heavily dependent on its pharmacokinetic profile. The following table summarizes key pharmacokinetic parameters for several FDA-approved drugs containing the quinoline scaffold.

Table 4: Pharmacokinetic Parameters of Selected FDA-Approved Quinoline-Based Drugs

DrugTmax (h)Half-life (h)Bioavailability (%)Clearance (L/h)Volume of Distribution (L)
Antimalarials
Chloroquine1-620-60 days~8916-40High
Mefloquine7-2414-41 days~850.022-0.073 L/h/kg13.3-40.9 L/kg
Anticancers
Bosutinib4-6~22-34~34120~7500
Cabozantinib2-5~99-4.4349
Antibacterials
Ciprofloxacin1-23-5~70~35~180
Levofloxacin1-26-8~99~8.6~89-112
Moxifloxacin1-311-14~90121.7-2.7 L/kg
Bedaquiline~5~5.5 months-~3>10,000

Note: Pharmacokinetic parameters can vary based on patient populations, formulations, and co-administered drugs.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have led to the development of numerous life-saving drugs. The information presented in this guide, including detailed experimental protocols, quantitative biological data, and insights into mechanisms of action, is intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel quinoline-based therapeutics. The ongoing exploration of this remarkable scaffold promises to yield even more innovative and effective treatments for a wide range of human diseases in the future.

References

The Trifluoromethyl Group: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a paramount advancement in medicinal chemistry. This powerful functional group offers a unique combination of steric and electronic properties that profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Its deliberate introduction has become a routine and highly effective strategy to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enhancing Drug Properties: The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's value in drug design stems from its distinct electronic and steric characteristics. As a strong electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's ionization state at physiological pH. Its high lipophilicity can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1][2] Furthermore, the exceptional strength of the carbon-fluorine bond confers remarkable metabolic stability to the molecule.[3]

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block common sites of oxidative metabolism. This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

For instance, in the development of picornavirus inhibitors, the replacement of a methyl group with a trifluoromethyl group on an oxadiazole ring resulted in a significant increase in metabolic stability. A monkey liver microsomal assay revealed that the methyl-substituted analog was converted to eight different metabolic products, whereas the trifluoromethyl-substituted analog produced only two minor metabolites.[5]

FeatureMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Impact of Trifluoromethylation
Susceptibility to Oxidation HighLowBlocks metabolic oxidation at the site of substitution.[4]
Number of Metabolites Generally higherSignificantly reducedInhibits a major metabolic pathway, limiting downstream metabolite formation.[4][5]
in vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[4]
Intrinsic Clearance (CLint) HigherLowerLower intrinsic clearance indicates a reduced metabolic capacity of the liver for the drug.[4]
Table 1: Comparative Effects of Methyl vs. Trifluoromethyl Groups on Metabolic Stability.
Lipophilicity and Bioavailability

The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[6] Its introduction generally increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2] This is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is crucial. The antidepressant fluoxetine is a prime example where the presence of a trifluoromethyl group on the phenoxy ring enhances its lipophilicity, facilitating its entry into the brain.[7]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups. This modulation of a drug's ionization state at physiological pH can have profound effects on its solubility, membrane permeability, and binding to its biological target.

CompoundFunctional GrouppKaReference
Toluene-~42Generic
Trifluorotoluene-~35Generic
Phenol-OH9.95Generic
4-(Trifluoromethyl)phenol-OH9.22Generic
Table 2: Illustrative Impact of the Trifluoromethyl Group on pKa.
Binding Affinity

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to more extensive and favorable van der Waals interactions within the binding pocket.[6] Furthermore, its electron-withdrawing properties can influence the electronic environment of the molecule, potentially strengthening hydrogen bonds or other electrostatic interactions with the target.[1][6]

A notable example is the selective COX-2 inhibitor, celecoxib. The trifluoromethyl group on the pyrazole ring is crucial for its high-affinity binding to the cyclooxygenase-2 enzyme.[8] In a comparative study, a trifluoromethyl analogue of celecoxib (TFM-C), where the sulfonamide group was replaced, exhibited a 205-fold lower COX-2 inhibitory activity, highlighting the critical role of the overall molecular structure in conjunction with the CF3 group for potent inhibition.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of the trifluoromethyl group is evident in a wide range of FDA-approved drugs across various therapeutic areas.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring of celecoxib plays a critical role in its selective binding to the COX-2 active site.[8] The non-trifluoromethylated analog, SC-558, also exhibits high selectivity for COX-2, indicating that the diarylpyrazole scaffold itself is a key determinant of selectivity. However, the trifluoromethyl group in celecoxib contributes to its overall physicochemical properties and binding interactions.[9][10]

Celecoxib_Pathway Mechanism of Action of Celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Fluoxetine (Prozac®)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group in the para position of the phenoxy ring is a key feature of its structure. This group enhances the lipophilicity of the molecule, which is crucial for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter (SERT).[7] The primary active metabolite of fluoxetine is norfluoxetine, which is formed by the demethylation of the parent drug. Both fluoxetine and norfluoxetine are potent inhibitors of serotonin reuptake.[11]

Fluoxetine_Pathway Mechanism of Action of Fluoxetine cluster_presynaptic cluster_postsynaptic Serotonin Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Fluoxetine blocks the reuptake of serotonin into the presynaptic neuron.

Experimental Protocols

The evaluation of the impact of the trifluoromethyl group on drug properties relies on a suite of well-established in vitro and in silico assays.

In Vitro Metabolic Stability Assay

This assay is fundamental for assessing the susceptibility of a compound to metabolism by liver enzymes.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis: - Calculate % remaining - Determine t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Workflow for a typical in vitro metabolic stability assay.
  • Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[4]

  • Materials:

    • Liver microsomes (e.g., human, rat)

    • Test compound and positive control compounds

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (MgCl₂)

    • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

    • 96-well incubation plates

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare working solutions of the test compound and positive controls.

    • Thaw liver microsomes on ice and dilute to the desired concentration.

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the stopping solution to quench the reaction.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[12]

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.

  • Objective: To determine the pKa value(s) of a drug candidate by monitoring pH changes during titration with an acid or base.

  • Materials:

    • Potentiometer with a pH electrode

    • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions

    • Test compound

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Dissolve a known amount of the test compound in a known volume of deionized water.

    • Place the solution on a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with the standardized acid or base, adding small, known volumes of the titrant.

    • Record the pH after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of steepest slope).

Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for a receptor by measuring its ability to displace a known radioligand.

  • Materials:

    • A source of the target receptor (e.g., cell membranes, purified receptor)

    • A radiolabeled ligand with known affinity for the receptor

    • Test compound at various concentrations

    • Assay buffer

    • Filtration apparatus or scintillation proximity assay (SPA) beads

    • Scintillation counter

  • Procedure:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the free radioligand using either filtration or SPA.

      • Filtration: The mixture is passed through a filter that traps the receptor-ligand complex. The filter is then washed to remove unbound radioligand.

      • SPA: The receptor is immobilized on SPA beads. Only radioligand bound to the receptor will be in close enough proximity to the scintillant in the beads to produce a signal.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique electronic and steric properties provide a rational basis for enhancing a drug candidate's metabolic stability, modulating its physicochemical properties, and improving its binding affinity for its biological target. The judicious application of this functional group, guided by a thorough understanding of its effects and supported by robust experimental evaluation, will undoubtedly continue to play a pivotal role in the discovery and development of new and improved therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and scientists engaged in this critical endeavor.

References

A Technical Guide to Bioactive 2-Trifluoromethyl Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with the introduction of a trifluoromethyl group at the 2-position significantly enhancing the lipophilicity, metabolic stability, and overall biological activity of these compounds. This technical guide provides an in-depth review of the synthesis, bioactivity, and mechanisms of action of 2-trifluoromethyl quinoline derivatives, presenting key data in a structured format and detailing experimental protocols for their evaluation.

Anticancer Activity

Derivatives of 2-trifluoromethyl quinoline have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 2-trifluoromethyl quinoline compounds against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline-1,8-dione Derivative HeLaIC30: Not specified[1]
Tetrahydrobenzo[h]quinoline MCF-7 (Breast)7.5 (48h)[2]
2-phenylquinolin-4-amine (7a) HT-29 (Colon)8.12[2]
Compound 24d K5620.009 - 0.016[3]
Compound 4c MDA-MB-231Not specified[4]
Compound 2 Not specifiedLC50: 14.14[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[7][8]

  • 96-well flat-bottom plates[7]

  • 2-Trifluoromethyl quinoline test compounds (dissolved in DMSO)[7]

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1][7]

  • Microplate reader[7]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%.[7] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Signaling Pathway: Tubulin Polymerization Inhibition

A key anticancer mechanism for some 2-trifluoromethyl quinoline derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. These compounds often bind to the colchicine binding site on β-tubulin.

G cluster_cell Cancer Cell Quinoline 2-Trifluoromethyl Quinoline Derivative Tubulin α/β-Tubulin Dimers Quinoline->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-trifluoromethyl quinoline derivatives.

Antimicrobial Activity

The structural features of 2-trifluoromethyl quinolines also lend themselves to potent antimicrobial activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-trifluoromethyl quinoline compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Quinoline-Sulfonamide Hybrids S. aureusNot specified[9]
Quinoline-2-one derivatives (6c) MRSA0.75[10]
Quinoline-2-one derivatives (6c) VRE0.75[10]
Quinoline-2-one derivatives (6c) MRSE2.50[10]
Hybrid 7b M. tuberculosis H37Rv10[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[9][12]

Materials:

  • Bacterial or fungal strains[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[9]

  • Sterile 96-well microtiter plates[9]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity[8]

  • 2-Trifluoromethyl quinoline test compounds (dissolved in a suitable solvent like DMSO)[9]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the microtiter plates using the appropriate broth.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[9]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and for 24-72 hours for fungi.[8][9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection for turbidity or a pellet at the bottom of the well.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

G Start Start Prep_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial/Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilute Perform Serial Dilutions of Quinoline Compound in 96-well Plate Serial_Dilute->Inoculate Incubate Incubate Plate (35-37°C) Inoculate->Incubate Read_MIC Visually Read and Record MIC Value Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective and Analgesic Activity

The versatility of the 2-trifluoromethyl quinoline scaffold extends to the central nervous system, with derivatives showing promise as neuroprotective and analgesic agents.

Mechanism of Action: Sodium Channel Blockade

Certain quinoline-derived α-trifluoromethylated alcohols have been identified as potent blockers of sodium channels. This mechanism is crucial for their antiepileptic and analgesic properties, as it reduces the inflammatory sodium signals released by peripheral nerves and damaged tissues.[2]

G cluster_neuron Neuron Quinoline Quinoline-Derived α-Trifluoromethyl Alcohol Na_Channel Voltage-Gated Sodium Channel Quinoline->Na_Channel Blocks Channel Na_Influx Sodium Ion Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Sodium channel blockade by quinoline derivatives leading to analgesia.

Mechanism of Action: Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain 2-trifluoromethyl quinoline derivatives have been shown to act as potent AChE inhibitors, thereby increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.

Compound IDEnzymeIC50 (µM)Reference
QN8 hrAChE0.29[13][14]
QN8 hrBuChE12.73[13]
11g AChE1.94[12]
11g BChE28.37[12]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[13]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution[15]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[15]

  • Acetylthiocholine (ATCh) as the substrate[15]

  • Phosphate buffer (pH 8.0)[15]

  • 2-Trifluoromethyl quinoline test compounds[15]

  • Spectrophotometer[15]

Procedure:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme solution.[15]

  • Inhibitor Addition: Add varying concentrations of the quinoline test compound to the reaction mixture. A control sample without the inhibitor should also be prepared.[15]

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate, ATCh, to initiate the enzymatic reaction. The hydrolysis of ATCh by AChE produces thiocholine.[15]

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[15]

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from a dose-response curve.[15]

Synthesis of 2-Trifluoromethyl Quinoline Derivatives

A variety of synthetic routes have been developed for the preparation of 2-trifluoromethyl quinolines. One common and effective method involves the synthesis of 4-aminoquinoline derivatives.

Experimental Workflow: Synthesis of 4-Aminoquinoline Derivatives

A general and robust method for the synthesis of 4-aminoquinolines involves the condensation of an appropriate amine with a 4,7-dichloroquinoline.[4]

G Start Start Reactants 4,7-dichloroquinoline + Appropriate Amine Start->Reactants Solvent_Base Add NMP, K2CO3, and Triethylamine Reactants->Solvent_Base Reflux Reflux under Nitrogen for 15 hours Solvent_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Wash Wash with Brine and Water Dilute->Wash Product Isolate 4-Aminoquinoline Product Wash->Product End End Product->End

Caption: General synthetic workflow for 4-aminoquinoline derivatives.

This technical guide provides a foundational overview of the significant potential of 2-trifluoromethyl quinoline compounds in drug discovery. The presented data and protocols offer a starting point for researchers to explore and develop novel therapeutic agents based on this versatile scaffold.

References

The Dual Impact of Trifluoromethylation on Quinolines: A Technical Guide to Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold represents a powerful tool in modern medicinal chemistry. This modification significantly influences a molecule's physicochemical and pharmacokinetic properties, most notably its lipophilicity and metabolic stability. Understanding the interplay of these characteristics is crucial for the rational design of novel therapeutic agents with improved efficacy and developability. This in-depth technical guide provides a comprehensive overview of the core principles, experimental evaluation, and quantitative data related to the lipophilicity and metabolic stability of trifluoromethylated quinolines.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group imparts a unique set of properties to a parent molecule. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are key to its effects.[1] When introduced into the quinoline ring system, the CF3 group can profoundly alter lipophilicity, which governs a drug's absorption, distribution, and ability to cross cell membranes. Simultaneously, it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[2][3]

Quantitative Assessment of Lipophilicity

Lipophilicity, a critical determinant of a drug's pharmacokinetic profile, is commonly quantified by the partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. While experimental determination is the gold standard, calculated LogP (cLogP) values provide a valuable predictive measure in the early stages of drug discovery.

The following table summarizes the calculated LogP values for a series of novel arylhydrazone derivatives of 8-trifluoromethyl quinoline, providing insight into how different substitutions on the arylhydrazone moiety influence the overall lipophilicity of the molecule.

Table 1: Calculated Lipophilicity (cLogP) of Selected 8-Trifluoromethyl Quinoline Derivatives [4]

Compound IDR SubstituentMolecular FormulaMolecular Weight ( g/mol )cLogP
6a 3-Br, 4-FC17H10BrF4N3426.01216.3421
6b 4-ClC17H11ClF3N3362.06665.5681
6c 4-OCH3C18H14F3N3O358.11615.0540
6d 3-Br, 4-OCH3C18H13BrF3N3O424.02666.1320
6e 2-Cl, 5-NO2C17H10ClF3N4O2395.05175.1141
6f 3-NO2, 4-OCH3C18H13F3N4O3391.10115.0227
6g 2,4-(OCH3)2C19H16F3N3O2376.12675.0848
6h 4-FC17H11F4N3334.09515.3807
6i 4-BrC17H11BrF3N3393.01616.1007

Note: cLogP values were calculated using ChemDraw v.23.[4]

Enhancing Metabolic Stability: The Role of Trifluoromethylation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily and aldehyde oxidase (AO).[2][5] High metabolic stability is desirable as it often translates to a longer in vivo half-life and improved oral bioavailability.[3] The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking metabolically labile positions on the quinoline ring.[1]

Table 2: Predicted Impact of Trifluoromethylation on the Metabolic Stability of the Quinoline Core

Position of CF3 GroupExpected Impact on Metabolic StabilityRationale
2-position HighBlocks a primary site of oxidation by both CYP and AO enzymes.[5][6]
4-position HighBlocks a key site of oxidation, particularly by AO.[5]
6-position Moderate to HighCan sterically hinder enzymatic attack on the benzo-ring and may block potential sites of hydroxylation.
8-position Moderate to HighCan influence the electronic properties of the heterocyclic ring and sterically shield adjacent positions from metabolic attack.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections detail standardized protocols for the determination of lipophilicity and in vitro metabolic stability.

Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and reliable method for the indirect determination of lipophilicity.[7] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its octanol-water partition coefficient.

Protocol:

  • System Preparation: An HPLC system equipped with a C18 reverse-phase column, a UV detector, and an isocratic pump is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[8]

  • Calibration: A series of standard compounds with known logP values are injected into the system to generate a calibration curve by plotting the logarithm of their capacity factors (log k) against their known logP values.[7]

  • Sample Analysis: The trifluoromethylated quinoline derivative is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • logP Calculation: The capacity factor (k) of the test compound is calculated from its retention time. The logP value is then determined by interpolating the log k value onto the calibration curve.[7]

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Methanol/Water) D Equilibrate RP-HPLC System with C18 column A->D B Prepare Standard Solutions (compounds with known logP) E Inject Standard Solutions B->E C Prepare Test Compound Solution G Inject Test Compound Solution C->G D->E D->G F Record Retention Times (tR) E->F I Calculate Capacity Factor (k) for Standards and Test Compound F->I H Record Retention Time (tR) G->H H->I J Generate Calibration Curve (log k vs. known logP) I->J K Determine logP of Test Compound from Calibration Curve J->K G cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_calculation Data Calculation A Prepare Incubation Mixture: Test Compound + HLM + Buffer B Initiate Reaction: Add NADPH Regenerating System A->B C Aliquots taken at 0, 5, 15, 30, 60 min B->C D Terminate Reaction: Add Cold Acetonitrile + Internal Standard C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Quantify Remaining Parent Compound F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and Clint H->I G parent Trifluoromethylated Quinoline metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP450 (Phase I) metabolite2 Oxidized Substituent parent->metabolite2 CYP450/AO (Phase I) conjugate Glucuronide or Sulfate Conjugate metabolite1->conjugate UGTs/SULTs (Phase II) metabolite2->conjugate UGTs/SULTs (Phase II)

References

2-(Trifluoromethyl)quinoline IUPAC name and SMILES notation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline

Core Compound Identification

IUPAC Name: this compound[1] SMILES Notation: C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F[1]

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The presence of a trifluoromethyl group at the 2-position significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it and its derivatives attractive scaffolds in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its analogues, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 2-(trifluoromethyl)quinolines. Below are detailed methodologies for some of the key approaches.

General Synthesis Workflow

A common strategy for synthesizing substituted quinolines involves the cyclization of anilines with appropriate building blocks. For trifluoromethyl-substituted quinolines, this often entails the use of reagents containing a trifluoromethyl group.

G cluster_start Starting Materials Substituted Anilines Substituted Anilines Key Cyclization Reaction Key Cyclization Reaction Substituted Anilines->Key Cyclization Reaction CF3-Containing Building Blocks CF3-Containing Building Blocks CF3-Containing Building Blocks->Key Cyclization Reaction Trifluoromethylated Quinoline Precursor Trifluoromethylated Quinoline Precursor Key Cyclization Reaction->Trifluoromethylated Quinoline Precursor Catalyst, Solvent, Temperature Reaction Conditions Reaction Conditions Reaction Conditions->Key Cyclization Reaction Purification Purification Trifluoromethylated Quinoline Precursor->Purification Final Product Final this compound Derivative Purification->Final Product e.g., Recrystallization, Chromatography Characterization Characterization Final Product->Characterization NMR, MS, X-ray Crystallography

A general workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis from α-CF3-Enamines and 2-Nitrobenzaldehydes

This method involves the condensation of α-CF3-β-aryl enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones, which are then cyclized to yield 2-CF3-3-arylquinolines.

Step 1: Synthesis of o-Nitrophenyl-Substituted Enones

  • A one-necked 50 mL round-bottom flask is charged with the α-CF3-β-aryl enamine (5 mmol), the corresponding 2-nitrobenzaldehyde (5.75 mmol), and glacial acetic acid (10 mL).

  • The reaction mixture is stirred and heated at 80–90 °C for 6–12 hours, with the reaction progress monitored by 1H NMR until the aldehyde is consumed.

  • Upon completion, the desired ketone product is isolated.

Step 2: Reduction and Intramolecular Cyclization

  • The ortho-nitro-substituted α,β-diaryl-CF3-enone is subjected to reduction using an Fe–AcOH system.

  • This reduction of the nitro group promotes an intramolecular cyclization, affording the 2-CF3-3-arylquinoline in high yield.

Protocol 2: Thermolysis of a Phosphonium Salt

This approach utilizes trifluoroacetic anhydride (TFAA) as an inexpensive and easy-to-handle trifluoromethyl source.

  • A phenethylphosphonium salt bearing a trifluoroacetamide group is synthesized.

  • The salt is subjected to thermolysis. In the presence of an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the reaction proceeds, likely via a Wittig-type ylide formation, to form the quinoline skeleton.

  • For the synthesis of this compound specifically, a mixture of the appropriate precursor and DBU in toluene is stirred under reflux for 24 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.

Biological Activities and Potential Applications

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The introduction of a trifluoromethyl group can enhance this activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-derived trifluoromethyl alcohols-LC50 of 14.14[2]
Fluorinated quinoline derivativesMDA-MB-468 (Triple-Negative Breast Cancer)2-20
Fluorinated quinoline derivativesMCF7 (Breast Cancer)5-60

Postulated Mechanism of Action in Cancer: The anticancer mechanisms of quinoline derivatives are diverse and can involve:

  • Inhibition of Topoisomerases: Interfering with DNA replication and transcription.

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and cell division.

  • Kinase Inhibition: Modulating key signaling pathways involved in cell growth and survival, such as PI3K/AKT/mTOR, EGFR, and VEGFR.

A hypothetical signaling pathway that could be targeted by quinoline derivatives to induce apoptosis is depicted below.

G Quinoline Derivative Quinoline Derivative Signaling Kinase Pro-survival Signaling Kinase (e.g., Akt, ERK) Quinoline Derivative->Signaling Kinase Inhibition Anti-apoptotic Proteins Anti-apoptotic Proteins (e.g., Bcl-2) Signaling Kinase->Anti-apoptotic Proteins Inhibition Pro-apoptotic Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Anti-apoptotic Proteins->Pro-apoptotic Proteins Inhibition Mitochondrion Mitochondrion Pro-apoptotic Proteins->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase Activation Caspase Activation Cytochrome_c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A hypothetical signaling pathway for apoptosis induction by a quinoline derivative.
Antimalarial Activity

Quinoline-based compounds, such as chloroquine and mefloquine, are cornerstone antimalarial drugs. Trifluoromethylated quinolines have also been investigated for their activity against Plasmodium falciparum. Some derivatives are thought to exert their antimalarial effect by binding to DNA through intercalation. The primary mechanism for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

G cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Heme_Accumulation Toxic Heme Accumulation Heme->Heme_Accumulation Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme Inhibition of Biocrystallization Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Mechanism of action of quinoline antimalarials.
Antifungal Activity

Certain derivatives of this compound have shown promising antifungal properties.

CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound 3fFusarium moniliforme74% inhibition at 0.5 mg/mL
Compound 3gFusarium graminearum89% inhibition at 0.5 mg/mL
Compound 3gCurvularia lunata93.4% inhibition at 0.5 mg/mL

The proposed mechanism of action for many antifungal agents targeting the fungal cell membrane involves the inhibition of ergosterol biosynthesis, a crucial component of the membrane.

Conclusion

This compound represents a versatile and valuable scaffold in the field of medicinal chemistry. The unique properties conferred by the trifluoromethyl group have led to the development of numerous derivatives with potent biological activities, including anticancer, antimalarial, and antifungal effects. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for further screening and optimization. Future research will likely focus on elucidating the specific molecular targets and signaling pathways of these compounds to enable the rational design of next-generation therapeutic agents.

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)quinoline: A Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethyl)quinoline is a privileged structural motif found in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the trifluoromethyl group (-CF3) often imparts unique and desirable properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Consequently, the development of efficient and versatile synthetic routes to access this important heterocyclic core remains an active area of research. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of this compound, aimed at researchers and professionals in the fields of organic synthesis and drug development.

Synthetic Methodologies

Several distinct strategies have been successfully employed for the synthesis of 2-(trifluoromethyl)quinolines. The following sections detail the experimental procedures for three prominent methods, each offering unique advantages in terms of starting material availability, substrate scope, and reaction conditions.

1. Metal-Free [5+1] Cyclization of 2-Vinylanilines with Polyfluoroalkanoic Acids

This modern approach offers a concise and environmentally benign route to 2-fluoroalkylated quinolines.[1] It utilizes readily available 2-vinylanilines and polyfluoroalkanoic acids, such as trifluoroacetic acid (TFA), under catalyst- and additive-free conditions.[1] The reaction proceeds via a [5+1] cyclization, where the 2-vinylaniline provides a five-atom fragment and the polyfluoroalkanoic acid serves as the C1 synthon and the source of the fluoroalkyl group.[1]

Experimental Protocol:

A mixture of the desired 2-vinylaniline (1.0 mmol) and trifluoroacetic acid (2.0 mmol) is heated in a sealed tube at 140 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired this compound.

2. Intramolecular Cyclization of a Trifluoroacetamide-Containing Phosphonium Salt

This method relies on the base-mediated intramolecular cyclization of a phenethylphosphonium salt bearing a trifluoroacetamide group.[2] The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for the success of the reaction.[2]

Experimental Protocol:

To a solution of N-(2-phenylethyl)-2,2,2-trifluoroacetamide-derived phosphonium salt (0.57 mmol) in toluene (6 mL) is added DBU (1.14 mmol).[2] The reaction mixture is then stirred under reflux for 24 hours.[2] After cooling to ambient temperature, the solvent is removed in vacuo. The residue is then purified by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexane, typically 1:40) to yield this compound as a colorless oil.[2]

3. Condensation of α,β-Unsaturated Trifluoromethyl Ketones with Anilines

This approach involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones.[3][4] Notably, this method can lead to a reversal of the regioselectivity typically observed in the standard Skraup-Doebner-Von Miller quinoline synthesis.[3]

Experimental Protocol:

A mixture of an aniline (1.0 mmol), an α,β-unsaturated trifluoromethyl ketone (1.2 mmol), and trichloroacetic acid (20 mol%) in a suitable solvent such as toluene is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired this compound.

Data Presentation

MethodKey ReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
[5+1] Cyclization2-Vinylaniline, Trifluoroacetic AcidNoneSolvent-free14012up to 92[1]
Phosphonium Salt CyclizationTrifluoroacetamide-derived phosphonium saltDBUTolueneReflux2450[2]
Ketone-Aniline CondensationAniline, α,β-Unsaturated trifluoromethyl ketoneTrichloroacetic AcidTolueneReflux12-24Moderate to Excellent[3]

Experimental Workflows

G cluster_0 Method 1: [5+1] Cyclization A1 2-Vinylaniline C1 Heating at 140 °C A1->C1 B1 Trifluoroacetic Acid B1->C1 D1 Workup and Purification C1->D1 E1 This compound D1->E1

Caption: Workflow for the metal-free [5+1] cyclization method.

G cluster_1 Method 2: Phosphonium Salt Cyclization A2 Phosphonium Salt C2 Reflux for 24h A2->C2 B2 DBU in Toluene B2->C2 D2 Solvent Removal and Purification C2->D2 E2 This compound D2->E2

Caption: Workflow for the phosphonium salt cyclization method.

G cluster_2 Method 3: Ketone-Aniline Condensation A3 Aniline D3 Reflux A3->D3 B3 α,β-Unsaturated Trifluoromethyl Ketone B3->D3 C3 Trichloroacetic Acid in Toluene C3->D3 E3 Workup and Purification D3->E3 F3 This compound E3->F3

Caption: Workflow for the ketone-aniline condensation method.

References

Metal-Free Pathways to 2-Trifluoromethyl Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of 2-Trifluoromethyl Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group at the 2-position can significantly enhance the pharmacological and physicochemical properties of these compounds. This document provides detailed application notes and experimental protocols for the metal-free synthesis of 2-trifluoromethyl quinoline derivatives, targeting researchers, scientists, and professionals in drug development.

Introduction to Metal-Free Approaches

Traditional quinoline syntheses often rely on metal catalysts, which can lead to product contamination with residual metals—a significant concern in pharmaceutical applications. Consequently, metal-free synthetic strategies have garnered considerable attention. These methods offer advantages such as lower toxicity, reduced environmental impact, and often milder reaction conditions. This document outlines two prominent and efficient metal-free methods for the synthesis of 2-trifluoromethyl quinolines: a catalyst-free [5+1] cyclization and an organocatalytic Pfitzinger-type reaction.

Method 1: Catalyst- and Additive-Free [5+1] Cyclization of 2-Vinylanilines

This method provides a straightforward and environmentally benign approach to a diverse range of 2-fluoroalkylated quinolines.[1][2][3] The reaction proceeds via a [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group.[1][3] The protocol is notable for its operational simplicity, high atom economy, and broad substrate scope.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Vinylaniline Derivative C Reaction Vessel (e.g., Schlenk tube) A->C B Polyfluoroalkanoic Acid (e.g., TFA) B->C D Heat at 140 °C (Solvent-free) C->D E Cool to Room Temperature D->E F Add Saturated NaHCO3 Solution E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K 2-Trifluoromethyl Quinoline Product J->K

Caption: Workflow for the catalyst-free synthesis of 2-trifluoromethyl quinolines.

Detailed Experimental Protocol
  • Reagent Preparation : To a clean and dry Schlenk tube, add the substituted 2-vinylaniline (1.0 mmol, 1.0 equiv).

  • Reaction Mixture : Add trifluoroacetic acid (TFA) (3.0 mmol, 3.0 equiv) to the Schlenk tube.

  • Reaction Conditions : Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for the time indicated in Table 1.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acid.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-trifluoromethyl quinoline derivative.

Quantitative Data Summary

The following table summarizes the yields for a variety of substituted 2-vinylanilines reacted with trifluoroacetic acid under the optimized conditions.

EntrySubstituent on 2-VinylanilineTime (h)Yield (%)
1H1292
24-Methyl1289
34-Methoxy1485
44-Fluoro1095
54-Chloro1096
64-Bromo1094
75-Trifluoromethyl898

Data compiled from similar reactions described in the literature.[1]

Method 2: Organocatalytic Pfitzinger-type Reaction

This innovative approach utilizes an organocatalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), to facilitate a Pfitzinger-type reaction between N-[(α-trifluoromethyl)vinyl]isatins and various nucleophiles like amines and alcohols.[4] This method provides a direct route to 2-trifluoromethyl-quinoline-4-carboxamides and carboxylic esters with high efficiency and a broad substrate scope.

Proposed Reaction Pathway

A N-[(α-trifluoromethyl)vinyl]isatin D Intermediate Formation A->D B Amine or Alcohol B->D C BTMG (Organocatalyst) C->D Catalyzes E C-N Bond Activation D->E F Cyclization & Aromatization E->F G 2-CF3-Quinoline-4-carboxamide/ester F->G

Caption: Proposed pathway for the organocatalytic Pfitzinger-type reaction.

Detailed Experimental Protocol
  • Reagent Preparation : In a reaction vial, dissolve N-[(α-trifluoromethyl)vinyl]isatin (0.2 mmol, 1.0 equiv) in a suitable solvent such as toluene (2.0 mL).

  • Addition of Nucleophile : Add the corresponding amine or alcohol (0.4 mmol, 2.0 equiv).

  • Catalyst Addition : Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.04 mmol, 20 mol%).

  • Reaction Conditions : Stir the mixture at the temperature and for the duration specified in Table 2.

  • Monitoring : Monitor the reaction by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography on silica gel to yield the final product.

Quantitative Data Summary

The table below presents the yields for the synthesis of various 2-trifluoromethyl-quinoline-4-carboxamides and esters.

EntryNucleophileTime (h)Temperature (°C)Yield (%)
1Benzylamine248092
2Aniline3610085
3Morpholine126095
4Methanol4810078
5Ethanol4810081
6Isopropanol6011075

Data synthesized from representative examples in the cited literature.[4]

Conclusion

The presented metal-free methods offer robust and versatile alternatives for the synthesis of 2-trifluoromethyl quinoline derivatives. The catalyst-free [5+1] cyclization stands out for its simplicity and use of inexpensive starting materials. The organocatalytic Pfitzinger-type reaction provides a powerful tool for accessing functionalized quinolines, such as carboxamides and esters, which are valuable for further derivatization. These protocols are designed to be readily implemented in a standard laboratory setting, aiding in the exploration of novel quinoline-based compounds for pharmaceutical and materials science applications.

References

Application Notes and Protocols: One-Pot Synthesis of 2-CF3-3-arylquinolines from Enamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-trifluoromethyl-3-arylquinolines from α-CF3-enamines. This method offers a streamlined approach to synthesizing this important class of compounds, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

Introduction

Quinolines featuring a trifluoromethyl group are privileged scaffolds in pharmaceutical research. The introduction of the CF3-group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The described one-pot synthesis provides a robust and high-yielding route to 2-CF3-3-arylquinolines, starting from readily accessible α-CF3-enamines and 2-nitrobenzaldehydes. The process involves the formation of an intermediate ortho-nitro-substituted α,β-diaryl-CF3-enone, followed by an iron-acetic acid mediated reduction of the nitro group, which concurrently induces an intramolecular cyclization to afford the desired quinoline framework.[1][2]

Reaction Principle

The one-pot synthesis proceeds in two key sequential steps within the same reaction vessel:

  • Enone Formation: The α-CF3-enamine reacts with a substituted 2-nitrobenzaldehyde to stereoselectively form an ortho-nitro-substituted α,β-diaryl-CF3-enone intermediate.

  • Reductive Cyclization: The nitro group of the enone intermediate is then reduced to an amino group using an iron-powder and acetic acid (Fe/AcOH) system. This in-situ generated amine undergoes a spontaneous intramolecular cyclization, followed by aromatization, to yield the final 2-CF3-3-arylquinoline product.[1][2][3]

Experimental Data

The following table summarizes the yields of various 2-CF3-3-arylquinolines synthesized using the one-pot protocol, demonstrating the versatility of this method with different substituted enamines and 2-nitrobenzaldehydes.

EntryEnamine Substituent (Ar)2-Nitrobenzaldehyde Substituent (R)ProductYield (%)
1PhenylH2-CF3-3-phenylquinoline95
24-MethylphenylH2-CF3-3-(4-methylphenyl)quinoline92
34-MethoxyphenylH2-CF3-3-(4-methoxyphenyl)quinoline96
44-ChlorophenylH2-CF3-3-(4-chlorophenyl)quinoline90
5Phenyl4-Methoxy6-Methoxy-2-CF3-3-phenylquinoline93
6Phenyl4,5-Dimethoxy6,7-Dimethoxy-2-CF3-3-phenylquinoline88

Data compiled from representative yields reported in the literature for similar syntheses.

Experimental Protocols

Materials and Reagents:

  • α-CF3-enamine (substituted)

  • 2-Nitrobenzaldehyde (substituted)

  • Glacial Acetic Acid (AcOH)

  • Iron powder (Fe, <100 mesh)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

One-Pot Synthesis Protocol:

  • To a solution of the α-CF3-enamine (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add the substituted 2-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 110 °C and add iron powder (4.0 mmol) in one portion.

  • Maintain the reaction mixture at 110 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the excess iron and wash the pad with ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-CF3-3-arylquinoline.

Visualizations

Logical Workflow of the One-Pot Synthesis

G cluster_0 Reaction Vessel (One-Pot) cluster_1 Workup & Purification A α-CF3-Enamine + 2-Nitrobenzaldehyde B Intermediate: ortho-Nitro-substituted α,β-diaryl-CF3-enone A->B Enone Formation (Room Temp -> Heat) D Final Product: 2-CF3-3-Arylquinoline B->D Reductive Cyclization (110 °C) C Fe / AcOH C->B E Filtration (Removal of Fe) D->E Reaction Quenching F Extraction & Washing E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow of the one-pot synthesis.

Reaction Mechanism Overview

G Reactants α-CF3-Enamine + 2-Nitrobenzaldehyde Intermediate Enone Intermediate (Ar-C(CF3)=C(Ar')-C=O) Reactants->Intermediate Step 1 Reduction Nitro Group Reduction (NO2 -> NH2) Intermediate->Reduction Step 2a (Fe/AcOH) Cyclization Intramolecular Cyclization Reduction->Cyclization Step 2b Aromatization Dehydration/ Aromatization Cyclization->Aromatization Step 2c Product 2-CF3-3-Arylquinoline Aromatization->Product

Caption: Key steps in the reaction mechanism.

References

Application of 2-(Trifluoromethyl)quinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of pharmacological activities, including anticancer properties. The incorporation of a trifluoromethyl group at the 2-position of the quinoline scaffold has been shown to enhance metabolic stability and potency, making 2-(Trifluoromethyl)quinoline a privileged core for the design of novel anticancer agents.[1][2] These compounds have demonstrated efficacy against various cancer cell lines by targeting diverse mechanisms of action, including microtubule polymerization, cell cycle progression, and key signaling pathways. This document provides a detailed overview of the application of this compound derivatives in anticancer drug discovery, including quantitative data on their activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

The anticancer activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5e PC3 (Prostate)0.49[3]
K562 (Leukemia)0.08[3]
HeLa (Cervical)0.01[3]
Compound 6a MDA-MB-468 (Breast)2.5-5[1]
Compound 6b MDA-MB-468 (Breast)2.5-5[1]
Compound 6d MDA-MB-468 (Breast)4.0[1]
MCF7 (Breast)12.0[1]
Compound 6e MDA-MB-468 (Breast)20.0[1]
MCF7 (Breast)60.0[1]
Compound 6f MDA-MB-468 (Breast)2.5-5[1]
Compound 6c MDA-MB-468 (Breast)8.0[1]
MCF7 (Breast)27.0[1]
Compound 2 In vitro cell proliferation14.14[4]
Tasquinimod Castration-resistant prostate cancerN/A (Phase III clinical trial)[5]

Mechanism of Action & Signaling Pathways

Derivatives of this compound exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways.

One of the primary mechanisms identified is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Furthermore, some derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1] The PI3K/AKT/mTOR and EGFR signaling pathways, which are often dysregulated in cancer, have also been identified as potential targets for quinoline-based compounds.[2][6]

The experimental drug Tasquinimod, a quinoline-3-carboxamide containing a trifluoromethylphenyl group, functions by targeting the tumor microenvironment. It inhibits the accumulation and function of regulatory myeloid cells, thereby suppressing angiogenesis and metastasis.[5]

Below are diagrams illustrating a proposed signaling pathway for apoptosis induction and a generalized workflow for evaluating the anticancer activity of this compound derivatives.

G cluster_0 Cellular Response to this compound Derivative drug This compound Derivative tubulin Tubulin Polymerization Inhibition drug->tubulin ros Increased ROS Production drug->ros pi3k PI3K/AKT/mTOR Pathway Inhibition drug->pi3k g2m G2/M Phase Cell Cycle Arrest tubulin->g2m apoptosis Apoptosis ros->apoptosis pi3k->apoptosis g2m->apoptosis

Caption: Proposed mechanism of action for this compound derivatives leading to apoptosis.

G cluster_1 Experimental Workflow for Anticancer Evaluation synthesis Compound Synthesis & Characterization invitro In Vitro Assays (MTT, Colony Formation, ROS) synthesis->invitro mechanistic Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) invitro->mechanistic invivo In Vivo Studies (Xenograft Models) mechanistic->invivo lead Lead Optimization invivo->lead

Caption: General workflow for the discovery and evaluation of novel this compound anticancer agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures described in the cited literature.[1][3][7]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF7, PC3, K562, HeLa)

  • 96-well plates

  • Complete growth medium (specific to cell line)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.[7] A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term effects of the compound on cell proliferation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound derivatives

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of the compounds and incubate for 10-14 days, allowing colonies to form.

  • Replace the medium with fresh medium containing the compound every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 30 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound derivatives

  • DCFDA (10 µM in serum-free medium)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the compounds for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound derivatives

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion

The this compound scaffold is a promising platform for the development of novel anticancer agents. The derivatives have demonstrated potent activity against a range of cancer cell lines through various mechanisms of action. The protocols and data presented in this document provide a valuable resource for researchers in the field of anticancer drug discovery, facilitating the further investigation and optimization of this important class of compounds.

References

Application Notes and Protocols for 2-(Trifluoromethyl)quinoline Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-(Trifluoromethyl)quinoline derivatives as potent antifungal agents. It includes a summary of their antifungal activity, detailed experimental protocols for their evaluation, and insights into their mechanism of action.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Quinoline derivatives have long been recognized for their diverse pharmacological activities, and the introduction of a trifluoromethyl group at the 2-position has been shown to enhance their antifungal potency.[1][2] These compounds represent a promising class of antifungals with potential applications in both medicine and agriculture. This document serves as a practical guide for researchers interested in exploring the antifungal properties of this compound derivatives.

Data Presentation

The antifungal activity of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against a panel of pathogenic fungi. The following tables summarize representative quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of 2,8-bis(Trifluoromethyl)-4-quinolinol Derivatives

CompoundSclerotinia sclerotiorum EC50 (μg/mL)Botrytis cinerea EC50 (μg/mL)
Ac120.520.50
Lead Compound 31.721.89
Azoxystrobin>30>30
8-Hydroxyquinoline2.125.28

Data sourced from a study on the antifungal exploration of quinoline derivatives against phytopathogenic fungi.[1]

Table 2: Antifungal Activity of Fluorinated Quinoline Analogs (at 50 μg/mL)

CompoundS. sclerotiorum (% Inhibition)R. solani (% Inhibition)
2b>80-
2e>80-
2f>80-
2k>80-
2n>80-
2g-80.8

Data represents the percentage of fungal growth inhibition at a fixed concentration.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antifungal properties of this compound derivatives. The following are key experimental protocols.

Protocol 1: Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of 2-(Trifluoromethyl)quinolines, which may require optimization based on the specific derivative.

Workflow for the Synthesis of this compound Derivatives

reagents 2-Amino-benzotrifluoride + α,β-Unsaturated Ketone reaction Cyclocondensation (e.g., Friedländer annulation) reagents->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization product This compound Derivative characterization->product

A generalized synthetic workflow.

Materials:

  • 2-Amino-benzotrifluoride

  • An appropriate α,β-unsaturated ketone or aldehyde

  • Catalyst (e.g., acid or base)

  • Solvent (e.g., ethanol, toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-benzotrifluoride and the α,β-unsaturated ketone/aldehyde in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The choice of catalyst (acidic or basic) will depend on the specific reactants and desired reaction conditions.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be extracted using an appropriate organic solvent and washed with water or brine.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound derivative serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution inoculum_prep Prepare fungal inoculum (standardized turbidity) inoculation Inoculate wells with fungal suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate plates at appropriate temperature and duration inoculation->incubation read_results Visually or spectrophotometrically determine fungal growth incubation->read_results determine_mic Identify the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Steps for determining the MIC.

Materials:

  • This compound derivative stock solution (typically in DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • For yeasts, prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5–2.5 × 103 CFU/mL.

    • For filamentous fungi, prepare a spore suspension and adjust the concentration to 0.4–5 × 104 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the working stock solution of the this compound derivative to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against mammalian cells to determine their selectivity.

Workflow for MTT Cytotoxicity Assay

cell_seeding Seed mammalian cells in a 96-well plate and incubate compound_treatment Treat cells with serial dilutions of the quinoline derivative cell_seeding->compound_treatment incubation Incubate for 24-48 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well and incubate incubation->mtt_addition solubilization Add solubilization solution (e.g., DMSO) mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability and determine IC50 read_absorbance->calculate_viability

Assessing compound toxicity in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the 50% inhibitory concentration (IC50).

Mechanism of Action

This compound derivatives have been shown to exert their antifungal effects through multiple mechanisms, primarily targeting fungal cell membrane integrity and cellular respiration.[1][4]

Proposed Signaling Pathways for Antifungal Action

cluster_compound cluster_membrane Fungal Cell Membrane cluster_mitochondrion Mitochondrion cluster_cell_death Cellular Consequences compound This compound Derivative ergosterol Ergosterol Biosynthesis compound->ergosterol Inhibition sdh Succinate Dehydrogenase (SDH) (Complex II) compound->sdh Inhibition membrane_integrity Loss of Membrane Integrity ergosterol->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death etc Disruption of Electron Transport Chain sdh->etc atp Reduced ATP Synthesis etc->atp ros Increased Reactive Oxygen Species (ROS) etc->ros atp->cell_death oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->cell_death

Dual inhibitory action leading to fungal cell death.

The proposed mechanisms of action are:

  • Inhibition of Ergosterol Biosynthesis: These compounds can interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of the fungal cell membrane.[5][6] Disruption of this pathway leads to a compromised cell membrane, increased permeability, and ultimately cell lysis.[1]

  • Inhibition of Succinate Dehydrogenase (SDH): Some quinoline derivatives act as succinate dehydrogenase inhibitors (SDHIs).[4][7] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress causes damage to cellular components and contributes to fungal cell death.[8][9]

Conclusion

This compound derivatives represent a versatile and potent class of antifungal agents. Their dual mechanism of action, targeting both the fungal cell membrane and mitochondrial respiration, makes them attractive candidates for further development. The protocols and data presented in this document provide a solid foundation for researchers to investigate and harness the therapeutic potential of these promising compounds in the ongoing fight against fungal infections.

References

Application Notes and Protocols for 2-(Trifluoromethyl)quinoline Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(trifluoromethyl)quinoline analogs as potential antimalarial agents. This document details their biological activities, mechanisms of action, and includes protocols for their evaluation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial drugs. Quinoline-containing compounds, such as chloroquine and mefloquine, have historically been the backbone of antimalarial chemotherapy.[1] Analogs featuring the this compound scaffold have shown promise, exhibiting potent activity against both drug-sensitive and drug-resistant strains of the parasite.[2][3] The trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of the molecule, often leading to improved antimalarial efficacy.[2]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification in the parasite's food vacuole.[4][5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline analogs are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and subsequent parasite death.[4][6]

Some this compound derivatives may also exert their antimalarial effect through other mechanisms, such as intercalation into the parasite's DNA, thereby inhibiting essential cellular processes.[7]

Below is a diagram illustrating the proposed primary mechanism of action.

Proposed Mechanism of Action of this compound Analogs Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Analog This compound Analog Analog->Hemozoin Inhibition

Caption: Proposed mechanism of action of this compound analogs.

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected this compound analogs against P. falciparum.

Compound IDStructure/SubstitutionP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
1 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8 µg/mLNot ReportedNot Reported[7]
2 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2 µg/mLNot ReportedNot Reported[7]
Compound 129 2,8-bis-(trifluoromethyl)quinoline derivativeNot Specified0.083Not ReportedNot Reported[2]
Chloroquine (Reference Drug)Not Specified0.25Not ReportedNot Reported[2]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

This section provides detailed protocols for the preliminary screening of this compound analogs for their antimalarial activity and cytotoxicity.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.

Workflow Diagram:

In Vitro Antimalarial Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement Compound_Prep Prepare compound serial dilutions Plate_Prep Add compounds to 96-well plate Compound_Prep->Plate_Prep Parasite_Culture Culture P. falciparum Add_Parasites Add parasitized erythrocytes Parasite_Culture->Add_Parasites Plate_Prep->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Add_Lysis_Buffer Add SYBR Green I lysis buffer Incubate->Add_Lysis_Buffer Read_Fluorescence Read fluorescence Add_Lysis_Buffer->Read_Fluorescence Calculate_IC50 Calculate IC50 values Read_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microtiter plates

  • Test compounds and reference drugs (e.g., Chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in RPMI-1640 medium.

  • Add the diluted compounds to the 96-well plates.

  • Prepare a parasite culture with 2% hematocrit and 1% parasitemia.

  • Add the parasite culture to each well of the plate.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of compounds on a mammalian cell line (e.g., HEK293, HepG2) to assess selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometric plate reader

Procedure:

  • Seed the mammalian cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the CC50 values from the dose-response curves.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This protocol, based on the Peters' 4-day suppressive test, evaluates the in vivo efficacy of compounds in a murine malaria model.

Materials:

  • Plasmodium berghei ANKA strain

  • BALB/c mice

  • Test compounds and a reference drug (e.g., Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected red blood cells.

  • Administer the test compounds orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection.

  • On day 5, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.

  • Determine the effective dose that suppresses parasitemia by 50% (ED50) or 90% (ED90).

Logical Relationship Diagram for Drug Development:

Antimalarial Drug Development Pipeline A Compound Synthesis (2-Trifluoromethylquinoline Analogs) B In Vitro Screening (Anti-P. falciparum Activity) A->B C Cytotoxicity Assay (Selectivity Index) B->C D Mechanism of Action Studies (e.g., Hemozoin Inhibition) C->D E In Vivo Efficacy (Murine Model) C->E Promising SI F Lead Optimization D->F E->F Good Efficacy

Caption: A simplified pipeline for the development of this compound antimalarials.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antimalarial agents. The protocols outlined in these application notes provide a framework for the systematic evaluation of novel analogs. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on detailed mechanistic and pharmacokinetic studies for the most promising candidates.

References

Application Notes and Protocols: Antiviral Activity of 2,8-bis(trifluoromethyl)quinoline Derivatives Against Zika Virus (ZIKV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV), a mosquito-borne flavivirus, as a global health concern has underscored the urgent need for effective antiviral therapeutics. ZIKV infection has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. In the absence of a licensed vaccine or specific antiviral treatment, drug repurposing and the development of novel antiviral agents are critical research priorities. This document provides detailed application notes and protocols on the evaluation of a promising class of compounds, 2,8-bis(trifluoromethyl)quinoline derivatives, which have demonstrated significant antiviral activity against ZIKV by inhibiting its replication in vitro. These derivatives, analogous to the antimalarial drug mefloquine, represent a potential scaffold for the development of potent anti-ZIKV agents.[1]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of 2,8-bis(trifluoromethyl)quinoline derivatives have been evaluated in cell-based assays. The following tables summarize the key quantitative data for a selection of these compounds, highlighting their potency and selectivity against ZIKV.

Table 1: Antiviral Activity of 2,8-bis(trifluoromethyl)quinoline Derivatives Against ZIKV

Compound IDChemical NameEC₅₀ (µM)¹
Mefloquine(R,S)-(±)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol4.0
3a N¹-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine0.8
3b N¹-(2,8-bis(trifluoromethyl)quinolin-4-yl)propane-1,3-diamine1.5
3c N¹-(2,8-bis(trifluoromethyl)quinolin-4-yl)butane-1,4-diamine2.5
4 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)amino)ethan-1-ol0.8

¹EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that inhibits 50% of ZIKV replication. Data is based on studies by Barbosa-Lima et al., 2017.[2]

Table 2: Cytotoxicity and Selectivity Index of Key 2,8-bis(trifluoromethyl)quinoline Derivatives

Compound IDCC₅₀ (µM)²Selectivity Index (SI)³
Mefloquine>25>6.25
3a >25>31.25
4 15.018.75

²CC₅₀ (Half-maximal cytotoxic concentration) values represent the concentration of the compound that reduces cell viability by 50%. ³SI (Selectivity Index) is calculated as the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the antiviral activity and cytotoxicity of 2,8-bis(trifluoromethyl)quinoline derivatives against ZIKV.

Cell Culture and Virus Propagation
  • Cell Line: Vero cells (ATCC® CCL-81™), an African green monkey kidney epithelial cell line, are commonly used for ZIKV propagation and antiviral assays due to their high susceptibility to infection.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strain: ZIKV strains such as MR766 (African lineage) or PRVABC59 (Asian lineage) can be used.

  • Virus Propagation: To generate a high-titer virus stock, infect a confluent monolayer of Vero cells with ZIKV at a low multiplicity of infection (MOI) of 0.01. After a 2-hour adsorption period, replace the inoculum with fresh culture medium. Incubate the cells and harvest the supernatant when a significant cytopathic effect (CPE) is observed (typically 3-5 days post-infection). Clarify the supernatant by centrifugation and store at -80°C in small aliquots.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of the test compounds.

  • Materials:

    • 96-well cell culture plates

    • Vero cells

    • Culture medium

    • 2,8-bis(trifluoromethyl)quinoline derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and cells treated with the vehicle (DMSO control).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Assay (Focus-Forming Assay)

This assay quantifies the number of infectious virus particles and is used to determine the effective concentration (EC₅₀) of the test compounds.

  • Materials:

    • 96-well cell culture plates

    • Vero cells

    • Culture medium

    • ZIKV stock

    • 2,8-bis(trifluoromethyl)quinoline derivatives

    • Overlay medium (e.g., DMEM with 1.5% carboxymethylcellulose and 2% FBS)

    • Fixing solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Primary antibody (e.g., mouse anti-flavivirus E protein antibody, 4G2)

    • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

    • Substrate for HRP (e.g., TrueBlue™)

    • ImmunoSpot analyzer or microscope

  • Protocol:

    • Seed Vero cells in a 96-well plate and incubate to form a confluent monolayer.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Infect the cells with ZIKV at an MOI of 0.1 for 2 hours.

    • Remove the virus inoculum and add 100 µL of overlay medium containing the corresponding concentration of the test compound to each well.

    • Incubate the plate for 48 hours at 37°C.

    • Fix the cells with the fixing solution for 20 minutes at room temperature.

    • Permeabilize the cells with the permeabilization solution for 20 minutes.

    • Block the cells with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the cells and incubate with the secondary antibody for 2 hours at room temperature.

    • Wash the cells and add the HRP substrate to visualize the foci of infected cells.

    • Count the number of foci in each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantification of Viral RNA (qRT-PCR)

This method is used to quantify the amount of viral RNA in the supernatant of infected cells, providing another measure of antiviral activity.

  • Materials:

    • Supernatant from antiviral assays

    • Viral RNA extraction kit

    • Reverse transcriptase

    • Primers and probe for ZIKV (e.g., targeting the E or NS5 gene)

    • qPCR master mix

    • Real-time PCR instrument

  • Protocol:

    • Collect the supernatant from the wells of the antiviral assay plate at 48 hours post-infection.

    • Extract viral RNA from the supernatant using a commercial kit according to the manufacturer's instructions.

    • Perform a one-step or two-step qRT-PCR.

      • One-step: Combine reverse transcription and qPCR in a single reaction.

      • Two-step: First, synthesize cDNA from the viral RNA using reverse transcriptase, then use the cDNA as a template for qPCR.

    • Set up the qPCR reaction with appropriate primers, probe, and master mix.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

    • Quantify the viral RNA levels based on the cycle threshold (Ct) values, using a standard curve generated from a known amount of ZIKV RNA.

    • Calculate the reduction in viral RNA levels in the presence of the compounds compared to the virus control.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Vero Cell Culture Infection Infect Cells with ZIKV (MOI = 0.1) Cell_Culture->Infection Seed cells Compound_Preparation Prepare Serial Dilutions of Quinoline Derivatives Treatment Treat Cells with Compound Dilutions Compound_Preparation->Treatment Add compounds Infection->Treatment Incubation Incubate for 48h Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Incubation->Cytotoxicity Endpoint 1 Antiviral_Activity Antiviral Assay (FFA/qRT-PCR) Determine EC₅₀ Incubation->Antiviral_Activity Endpoint 2 Selectivity Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity->Selectivity Antiviral_Activity->Selectivity

Caption: Workflow for screening 2,8-bis(trifluoromethyl)quinoline derivatives for anti-ZIKV activity.

Proposed Mechanism of Action: Inhibition of ZIKV Replication

ZIKV_Replication_Inhibition cluster_virus_lifecycle ZIKV Life Cycle in Host Cell cluster_inhibition Inhibition by Quinoline Derivatives Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Replication 4. RNA Replication (Replication Complex) Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Egress 6. Virion Egress Assembly->Egress Quinoline 2,8-bis(trifluoromethyl) quinoline Derivatives Quinoline->Inhibition_Point Inhibition_Point->Replication Inhibition

References

Application Notes and Protocols for the Heck Cyclization Reaction in the Construction of 2-Fluoroalkyl Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic compounds with significant biological activities. The incorporation of fluoroalkyl groups, such as trifluoromethyl (CF₃), into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-fluoroalkyl quinolines are highly sought-after scaffolds in medicinal chemistry and drug discovery for developing novel therapeutic agents.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The intramolecular variant of this reaction has emerged as a robust strategy for the construction of various carbo- and heterocyclic ring systems under mild conditions with high functional group tolerance. This document outlines a proposed application of the intramolecular Heck cyclization for the efficient synthesis of 2-fluoroalkyl quinolines and provides detailed experimental protocols based on analogous well-established procedures.

Proposed Synthetic Approach

The proposed strategy involves a two-step sequence starting from a readily available 2-haloaniline. First, an N-alkenylation reaction with a suitable fluoroalkyl-containing alkene precursor would furnish the substrate for the key intramolecular Heck cyclization. The subsequent palladium-catalyzed cyclization would then afford the desired 2-fluoroalkyl quinoline.

Application Notes and Protocols: 2-(Trifluoromethyl)quinoline as a Versatile Chemical Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(trifluoromethyl)quinoline as a foundational scaffold for the development of novel therapeutic agents and functional materials. The inclusion of the trifluoromethyl group at the 2-position of the quinoline core significantly enhances the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making this an attractive starting point for drug discovery programs.[1] This document details synthetic protocols for creating diverse derivatives and outlines their applications in anticancer, antifungal, and antimalarial research.

I. Application in Anticancer Drug Discovery

Derivatives of this compound have emerged as promising candidates for anticancer therapies. Notably, 4-anilinoquinoline derivatives bearing a trifluoromethyl group have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

Targeting the SGK1 Kinase Pathway

Recent studies have identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for anticancer agents derived from the this compound scaffold.[2] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is often upregulated in various cancers.[3][4]

The diagram below illustrates the signaling cascade involving SGK1. Activation of receptor tyrosine kinases (RTKs) by growth factors triggers the PI3K/PDK1 pathway, leading to the phosphorylation and activation of SGK1. Activated SGK1 then phosphorylates various downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

SGK1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Activates Downstream Downstream Substrates SGK1->Downstream Phosphorylates 4_Anilino_2_CF3_Quinoline 4-Anilino-2-(Trifluoromethyl) quinoline Derivative 4_Anilino_2_CF3_Quinoline->SGK1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

SGK1 Signaling Pathway and Inhibition
Experimental Protocol: Synthesis of 4-Anilino-2-(Trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the synthesis of 4-anilino-2-(trifluoromethyl)quinoline derivatives, which have shown potential as SGK1 inhibitors. The synthesis involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinoline ring with a substituted aniline.

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline

  • Substituted aniline (e.g., 3-chloroaniline)

  • Isopropanol

  • Pyridine hydrochloride

  • Petroleum ether

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and the desired substituted aniline (1.4 eq) in isopropanol.

  • Add a catalytic amount of pyridine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add petroleum ether to precipitate the product.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-anilino-2-(trifluoromethyl)quinoline derivative.

Table 1: Quantitative Data for Representative Anticancer Compounds

Compound IDSubstituent on AnilineYield (%)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. BGC823
1a 3-Chloro96.3>500.08
1f 3-Bromo-4-fluoroNot Reported0.080.02
2i 4-Methoxy-3-trifluoromethylNot Reported0.030.01

Data sourced from studies on analogous 4-anilinoquinoline derivatives.

II. Application in Antifungal Drug Discovery

This compound derivatives have also demonstrated significant potential as antifungal agents, particularly against pathogenic yeasts like Candida albicans.

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A key antifungal mechanism of certain quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the fungal cell.[5][6][7] This overproduction of ROS leads to damage of cellular components, including lipids, proteins, and DNA, ultimately resulting in fungal cell death.

The following diagram outlines the typical workflow for evaluating the antifungal properties of newly synthesized this compound derivatives.

Antifungal_Workflow Synthesis Synthesis of 2-(CF3)quinoline Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay MFC_Assay Minimum Fungicidal Concentration (MFC) Assay MIC_Assay->MFC_Assay Biofilm_Assay Biofilm Eradication Assay MFC_Assay->Biofilm_Assay ROS_Induction ROS Induction Assay (e.g., DCFH-DA staining) Biofilm_Assay->ROS_Induction Mechanism_Study Further Mechanistic Studies ROS_Induction->Mechanism_Study

Workflow for Antifungal Evaluation
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Candida albicans.

Materials:

  • Synthesized this compound derivatives

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare an inoculum of C. albicans and adjust the cell density to approximately 1-5 x 10³ CFU/mL in RPMI-1640.

  • Add the fungal inoculum to each well containing the diluted compound. Include positive (inoculum without compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring the optical density at 600 nm.

Table 2: Quantitative Data for Representative Antifungal Compounds

Compound IDDescriptionMIC (µg/mL) vs. C. albicansMFC (µM) vs. C. albicans
Ac12 2,8-bis(trifluoromethyl)-4-quinolinol derivativeNot Reported-
Compound 1 2,6-disubstituted quinoline (6-amide)Not Reported6.25-12.5
Compound 5 2,6-disubstituted quinoline (6-amide)Not Reported6.25-12.5

MFC: Minimal Fungicidal Concentration. Data sourced from studies on analogous quinoline derivatives.[6]

III. Application in Antimalarial Drug Discovery

The quinoline scaffold is a well-established pharmacophore in antimalarial drug development, with chloroquine and mefloquine being prominent examples. The introduction of a trifluoromethyl group can enhance the efficacy of these compounds, particularly against drug-resistant strains of Plasmodium falciparum.

Mechanism of Action: Inhibition of Hemozoin Formation

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. To detoxify, the parasite polymerizes heme into an insoluble crystal called hemozoin. Quinoline derivatives can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.

The following diagram illustrates the logical sequence of events in the antimalarial action of this compound derivatives.

Antimalarial_Mechanism Parasite Plasmodium falciparum in Erythrocyte Hemoglobin Hemoglobin Digestion Parasite->Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Cell_Death Parasite Death Heme->Cell_Death Accumulation leads to Quinoline 2-(CF3)quinoline Derivative Quinoline->Hemozoin Inhibits

Antimalarial Mechanism of Action
Experimental Protocol: Synthesis of 2,8-bis(Trifluoromethyl)quinoline Derivatives

This protocol describes the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol, a key intermediate for the preparation of potent antimalarial compounds.[8]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

Procedure:

  • In a three-necked flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 150°C for 3 hours with stirring.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 2,8-bis(trifluoromethyl)quinolin-4-ol.

Table 3: Quantitative Data for Representative Antimalarial Compounds

Compound IDDescriptionYield (%) of PrecursorIC₅₀ (µM) vs. P. falciparum (W2, CQR)
135 2,8-bis(trifluoromethyl)quinolin-4-ol91-
129 N-(4-methoxyphenyl)-2,8-bis(trifluoromethyl)quinolin-4-amine42-88 (from chloro-intermediate)0.083
Mefloquine Reference Drug-0.019

CQR: Chloroquine-Resistant. Data sourced from studies on analogous 2,8-bis(trifluoromethyl)quinoline derivatives.[8][9]

References

Application Notes and Protocols for Sonogashira Coupling of Brominated 2-Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the palladium-catalyzed Sonogashira cross-coupling reaction of brominated 2-trifluoromethylquinolines with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, making it a crucial tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2][3][4] This protocol is based on optimized conditions reported for the synthesis of various bis- and tris-alkynylated 2-trifluoromethylquinolines, which are of interest due to their strong fluorescence and potential applications as electroluminescent materials.[5]

I. Overview of the Sonogashira Coupling Reaction

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3][4][6]

II. Experimental Data Summary

The following table summarizes the optimized reaction conditions and isolated yields for the Sonogashira coupling of 4,8-dibromo-2-(trifluoromethyl)quinoline with various terminal acetylenes.[5]

EntryAlkyneProductYield (%)
1Phenylacetylene4,8-bis(phenylethynyl)-2-(trifluoromethyl)quinoline99
24-Methoxyphenylacetylene4,8-bis((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)quinoline95
34-Cyanophenylacetylene4,8-bis((4-cyanophenyl)ethynyl)-2-(trifluoromethyl)quinoline88
4Thiophen-2-ylacetylene4,8-bis(thiophen-2-ylethynyl)-2-(trifluoromethyl)quinoline71
5Cyclopropylacetylene4,8-bis(cyclopropylethynyl)-2-(trifluoromethyl)quinoline78

III. Detailed Experimental Protocol

This protocol is adapted from the optimized conditions for the synthesis of alkynylated 2-trifluoromethylquinolines.[5]

Materials:

  • Brominated 2-trifluoromethylquinoline (e.g., 4,8-dibromo-2-(trifluoromethyl)quinoline) (1.0 equiv)

  • Terminal alkyne (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol %)

  • Copper(I) iodide (CuI) (5 mol %)

  • Triethylamine (NEt₃)

  • Dioxane (anhydrous)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add the brominated 2-trifluoromethylquinoline (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (2.5 mol %), and copper(I) iodide (5 mol %).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Under the inert atmosphere, add anhydrous dioxane and triethylamine. The typical solvent ratio is a mixture of dioxane and triethylamine.[5]

    • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne:

    • Add the terminal alkyne (3.0 equiv) to the reaction mixture dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 6 hours. For tris-alkynylated quinolines, the reaction time may need to be extended to 24 hours.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alkynylated 2-trifluoromethylquinoline.

IV. Experimental Workflow Diagram

Sonogashira_Coupling_Workflow reagents 1. Add Reactants & Catalysts - Brominated 2-Trifluoromethylquinoline - Pd(PPh₃)₄ - CuI setup 2. Setup Reaction - Add Dioxane & NEt₃ - Inert Atmosphere (Ar/N₂) - Stir at RT reagents->setup alkyne 3. Add Alkyne - Terminal Alkyne (3.0 equiv) setup->alkyne reaction 4. Reaction - Heat to 100 °C - Stir for 6-24 h alkyne->reaction workup 5. Work-up - Cool to RT - Dilute with Organic Solvent - Wash with NH₄Cl (aq) & Brine reaction->workup purification 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure Alkynylated 2-Trifluoromethylquinoline purification->product

Caption: Workflow for the Sonogashira coupling of brominated 2-trifluoromethylquinolines.

References

Functionalization of the 2-(Trifluoromethyl)quinoline Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This document provides detailed application notes and protocols for the functionalization of the this compound ring, enabling the synthesis of diverse derivatives for various research and development applications.

Introduction to Functionalization Strategies

The functionalization of the this compound ring can be broadly categorized into three main approaches:

  • Cross-Coupling Reactions: These methods involve the coupling of a pre-functionalized (e.g., halogenated) this compound with a suitable coupling partner to form new carbon-carbon or carbon-heteroatom bonds.

  • Direct C-H Functionalization: This modern approach allows for the direct conversion of C-H bonds on the quinoline ring into new functional groups, offering a more atom-economical and efficient synthetic route.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group activates the quinoline ring for nucleophilic attack, enabling the displacement of leaving groups, such as halides.

This guide will delve into specific protocols for each of these strategies, providing experimental details and data for the synthesis of a variety of functionalized this compound derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated 2-(trifluoromethyl)quinolines. Sonogashira and Suzuki-Miyaura couplings are particularly well-established for this purpose.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further transformations or can be integral parts of the final molecular design.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants Brominated 2-(CF3)quinoline Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)4) CuI (co-catalyst) Base (e.g., NEt3) Solvent (e.g., Dioxane) Heating Heat to 100 °C (6-24 h) Reactants->Heating Mix Workup Cool to RT Remove Solvent Column Chromatography Heating->Workup Reaction Complete Product Alkynylated 2-(CF3)quinoline Workup->Product Isolate

Caption: General workflow for the Sonogashira coupling reaction.

Protocol: Synthesis of 4,8-bis(phenylethynyl)-2-(trifluoromethyl)quinoline [1]

  • Materials:

    • 4,8-dibromo-2-(trifluoromethyl)quinoline

    • Phenylacetylene

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Copper(I) iodide (CuI)

    • Triethylamine (NEt3)

    • Dioxane

  • Procedure:

    • To a reaction vessel, add 4,8-dibromo-2-(trifluoromethyl)quinoline (1.0 equiv), dioxane, and triethylamine.

    • Add phenylacetylene (3.0 equiv), Pd(PPh3)4 (2.5 mol %), and CuI (5 mol %).

    • Heat the reaction mixture to 100 °C and stir for 6 hours.

    • After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the desired product.

Data Summary: Sonogashira Coupling of Brominated 2-(Trifluoromethyl)quinolines [1]

Starting MaterialAlkyneProductYield (%)
4,8-dibromo-2-(trifluoromethyl)quinolinePhenylacetylene4,8-bis(phenylethynyl)-2-(trifluoromethyl)quinoline99
4,8-dibromo-2-(trifluoromethyl)quinoline4-Methoxyphenylacetylene4,8-bis((4-methoxyphenyl)ethynyl)-2-(trifluoromethyl)quinoline95
4,8-dibromo-2-(trifluoromethyl)quinoline4-Cyanophenylacetylene4,8-bis((4-cyanophenyl)ethynyl)-2-(trifluoromethyl)quinoline82
3,4,8-tribromo-2-(trifluoromethyl)quinolinePhenylacetylene3,4,8-tris(phenylethynyl)-2-(trifluoromethyl)quinoline75
Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halogenated quinoline and an aryl boronic acid, allowing for the introduction of various aryl and heteroaryl substituents.

Protocol: Synthesis of 6-Aryl-2-(trifluoromethyl)quinolines [2]

  • Materials:

    • 6-Bromo-2-(trifluoromethyl)quinoline

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Sodium carbonate (Na2CO3)

    • Toluene/Ethanol/Water solvent mixture

  • Procedure:

    • In a reaction flask, dissolve 6-bromo-2-(trifluoromethyl)quinoline (1.0 equiv) and the arylboronic acid (1.2 equiv) in the toluene/ethanol/water solvent mixture.

    • Add Na2CO3 (2.0 equiv), Pd(OAc)2 (5 mol %), and PPh3 (10 mol %).

    • Heat the mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy to modify the this compound core without the need for pre-installed leaving groups.

Palladium-Catalyzed C8-H Arylation

The C8 position of the quinoline ring can be selectively arylated using a palladium catalyst and a suitable directing group or under specific ligand control.[3]

Logical Relationship: Selective C-H Arylation

CH_Arylation_Logic cluster_product Product Quinoline 2-(CF3)quinoline Derivative Product C8-Arylated Quinoline Quinoline->Product ArylHalide Aryl Halide (e.g., Ar-Br) ArylHalide->Product Catalyst Pd(II) Catalyst Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Temperature High Temperature Temperature->Product

Caption: Key components for palladium-catalyzed C-H arylation.

Protocol: Palladium-Catalyzed C8-H Arylation of a 7-Amino-2-(trifluoromethyl)quinoline Derivative [3]

  • Materials:

    • 7-Anilino-2-(trifluoromethyl)quinoline

    • Aryl bromide

    • Palladium(II) acetate (Pd(OAc)2)

    • 1,2,3,4,5-Pentaphenyl-1′-(di-tert-butylphosphino)ferrocene (QPhos)

    • Potassium carbonate (K2CO3)

    • Toluene

  • Procedure:

    • Combine 7-anilino-2-(trifluoromethyl)quinoline (1.0 equiv), aryl bromide (2.0 equiv), Pd(OAc)2 (10 mol %), QPhos (20 mol %), and K2CO3 (2.0 equiv) in a sealed tube.

    • Add anhydrous toluene.

    • Heat the reaction mixture at 120 °C for 24 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary: C8-H Arylation of a 7-Phenylamino-2-(trifluoromethyl)quinoline [3]

Aryl BromideProductYield (%)
4-tert-Butylbromobenzene7-Anilino-8-(4-tert-butylphenyl)-2-(trifluoromethyl)quinoline85
4-Bromotoluene7-Anilino-8-(p-tolyl)-2-(trifluoromethyl)quinoline78
4-Bromoanisole7-Anilino-8-(4-methoxyphenyl)-2-(trifluoromethyl)quinoline82

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl group at the C2 position facilitates nucleophilic aromatic substitution, particularly at the C4 position if a suitable leaving group is present.

Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)quinolines

This protocol is a general representation based on the principles of SNAr on activated quinoline systems.[4][5]

  • Materials:

    • 4-Chloro-2-(trifluoromethyl)quinoline

    • Amine (primary or secondary)

    • Base (e.g., K2CO3 or an excess of the amine nucleophile)

    • Solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

  • Procedure:

    • Dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 equiv) in the chosen solvent.

    • Add the amine (1.1 - 2.0 equiv) and the base (if required).

    • Heat the reaction mixture (temperature will vary depending on the nucleophilicity of the amine, typically 80-120 °C).

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography if necessary.

Synthesis of Functionalized 2-(Trifluoromethyl)quinolines

In some cases, it is more efficient to construct the functionalized this compound ring from acyclic precursors.

Protocol: Synthesis of 2-CF3-3-arylquinolines via Intramolecular Cyclization [6][7]

This method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction and cyclization.

Signaling Pathway: Synthesis of 2-CF3-3-arylquinolines

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization Enamine α-CF3-β-aryl enamine Enone α,β-diaryl-CF3-enone Enamine->Enone Aldehyde 2-Nitrobenzaldehyde Aldehyde->Enone Cyclization Intramolecular Cyclization Enone->Cyclization Reduction Fe/AcOH Product 2-CF3-3-arylquinoline Cyclization->Product

Caption: Synthetic pathway to 2-CF3-3-arylquinolines.

  • Materials:

    • α-CF3-β-aryl enamine

    • 2-Nitrobenzaldehyde

    • Glacial acetic acid

    • Iron powder (Fe)

  • Procedure (One-pot from enamine):

    • Step 1: Enone Formation:

      • In a reaction vessel, combine the α-CF3-β-aryl enamine (1.0 equiv) and 2-nitrobenzaldehyde (1.15 equiv) in glacial acetic acid.

      • Heat the mixture at 80-90 °C for 6-12 hours until the aldehyde is consumed.

    • Step 2: Reductive Cyclization:

      • To the reaction mixture containing the formed enone, add iron powder (Fe, 5.0 equiv).

      • Continue heating at 80-90 °C for an additional 2-4 hours.

      • Cool the reaction, dilute with water, and extract with an organic solvent.

      • Wash the organic layer, dry, and concentrate.

      • Purify the residue by column chromatography.

Data Summary: Synthesis of 2-CF3-3-arylquinolines [7]

Aryl group on EnamineAryl group on AldehydeProductYield (%)
PhenylPhenyl2-CF3-3-phenylquinoline99
4-MethylphenylPhenyl2-CF3-3-(4-methylphenyl)quinoline95
4-ChlorophenylPhenyl2-CF3-3-(4-chlorophenyl)quinoline88

Conclusion

The functionalization of the this compound ring is a rich and diverse field, offering numerous strategies to access a wide array of derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. Through the application of these modern synthetic methods, the development of novel drug candidates and advanced materials based on the this compound core can be significantly accelerated.

References

Application Notes and Protocols for 2-(Trifluoromethyl)quinoline Derivatives as Microtubule Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2-(trifluoromethyl)quinoline derivatives as potent inhibitors of microtubule polymerization. This class of compounds has demonstrated significant potential in cancer research due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules is a key feature that allows for their rapid reorganization, which is essential for the formation of the mitotic spindle during cell division. Consequently, microtubule dynamics represent a clinically validated target for cancer therapy.[1]

This compound derivatives have emerged as a promising class of microtubule-targeting agents. These compounds have been shown to inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin. This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][3][4] The presence of the trifluoromethyl group can enhance the metabolic stability and biological activity of these molecules.

This document provides detailed experimental protocols for key assays to characterize the activity of these compounds and presents a summary of their reported biological data.

Data Presentation

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
5e PC3 (Prostate)0.49[3]
K562 (Leukemia)0.08[3]
HeLa (Cervical)0.01[3]
14b LNCaP (Prostate)0.0027[5]
12 LNCaP (Prostate)0.28[5]
16a LNCaP (Prostate)0.0413[5]
14e LNCaP (Prostate)0.43[5]
8b PC3 (Prostate)5.51[6]
LNCaP (Prostate)4.51[6]
K562 (Leukemia)8.49[6]
18a K562 (Leukemia)0.3[7]
18b K562 (Leukemia)0.05[7]

Table 2: Inhibitory Activity of this compound Derivatives on Tubulin Polymerization

Compound IDAssay TypeIC50 (µM)Reference
Tubulin polymerization-IN-41 In vitro2.61[2]
4c In vitro17[8]
G13 In vitro13.5[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of test compounds on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter into microtubules as they polymerize results in an increase in fluorescence intensity.[1]

Materials:

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole or Colchicine for inhibitors)

  • Negative control (DMSO)

  • Black, flat-bottom 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1]

    • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Protocol:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Add 5 µL of the test compound, positive control, or negative control to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes at 37°C.[10]

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Determine the IC50 value for each inhibitory compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Cancer cell lines (e.g., HeLa, PC3, K562)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the analysis of cell cycle distribution.[13]

Materials:

  • Cancer cell lines

  • 6-well tissue culture plates

  • This compound derivatives

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[13]

    • Incubate the cells in the dark for 30 minutes at room temperature.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound derivatives that inhibit microtubule polymerization.

Signaling_Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimer (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption Leads to MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest MitoticSpindle->G2M_Arrest Disruption leads to Bcl2 Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) G2M_Arrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Tubulin_Polymerization_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin_Mix Prepare Tubulin Reaction Mix on Ice Add_Tubulin Initiate Reaction with Tubulin Mix Tubulin_Mix->Add_Tubulin Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Controls to 96-well Plate Compound_Prep->Add_Compound Add_Compound->Add_Tubulin Incubate_Read Incubate at 37°C & Read Fluorescence Add_Tubulin->Incubate_Read Plot_Curves Plot Polymerization Curves Incubate_Read->Plot_Curves Calc_IC50 Calculate IC50 Values Plot_Curves->Calc_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay_steps Assay Steps cluster_data_acq Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compounds (48-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data Cell_Cycle_Workflow cluster_treatment Cell Treatment & Harvesting cluster_staining Fixation & Staining cluster_flow Flow Cytometry Seed_Treat Seed & Treat Cells with Compounds Harvest_Cells Harvest Adherent & Floating Cells Seed_Treat->Harvest_Cells Fix_Cells Fix Cells in 70% Ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide/RNase A Fix_Cells->Stain_PI Analyze_Flow Analyze on Flow Cytometer Stain_PI->Analyze_Flow Quantify_Phases Quantify Cell Cycle Phases Analyze_Flow->Quantify_Phases

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for the synthesis of 2-(trifluoromethyl)quinolines, a critical scaffold in medicinal chemistry and materials science.[1][2] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable.[3]

However, the synthesis is not without its challenges. Low yields, incomplete reactions, and purification difficulties are common hurdles. This document provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, with a primary focus on the widely used Friedländer Annulation and its variations. The Friedländer synthesis is a versatile reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (in this case, a trifluoromethyl ketone) to form the quinoline ring system.[4][5]

Q1: I am getting a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

This is the most common issue. A low yield can stem from several factors, from the choice of catalyst to the reaction setup. Let's break down the potential culprits.

A1: Key Factors Influencing Yield

  • Catalyst Selection & Activity: The Friedländer reaction can be catalyzed by either acids or bases.[5][6] The catalyst's role is to facilitate both the initial condensation (forming either an aldol adduct or a Schiff base) and the subsequent intramolecular cyclization and dehydration steps.[7]

    • Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid) and Lewis acids (e.g., Nd(NO₃)₃·6H₂O, ZnCl₂) are highly effective.[4][8] They work by activating the carbonyl group of the ketone, making it more electrophilic.

    • Base Catalysts: Bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also used.[5][9] They function by deprotonating the α-methylene group of the ketone, forming an enolate for the initial condensation.

    • Expert Insight: The choice between acid and base catalysis can be substrate-dependent. If your 2-aminoaryl carbonyl is sensitive to decomposition under acidic conditions, a base-catalyzed approach may be preferable. For many substrates, acid catalysts under solvent-free conditions have been shown to be highly efficient.[8]

  • Reaction Conditions (Temperature, Time, and Solvent):

    • Temperature: Classical Friedländer reactions often require high temperatures (150-220 °C), especially without a catalyst.[6] However, modern catalytic systems can lower this requirement significantly. If you see low conversion, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring by TLC is a logical step.

    • Solvent Choice: While some protocols use high-boiling solvents like toluene or are performed in an aqueous/alcoholic solution, solvent-free reactions are gaining prominence.[6][8] Heating a neat mixture of reactants and a catalyst can accelerate the reaction and simplify work-up. Microwave irradiation has also been successfully employed to dramatically reduce reaction times and improve yields.[8][10]

    • Water Removal: The reaction liberates two molecules of water. In some cases, the initial steps can be reversible. Using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.

  • Quality of Starting Materials: Ensure your 2-aminobenzaldehyde (or related ketone) and your trifluoromethyl ketone source are pure. The amino group is susceptible to oxidation, and impurities can poison the catalyst.

Below is a diagram illustrating the generally accepted mechanistic pathways of the Friedländer synthesis. Understanding these steps is crucial for troubleshooting.

Caption: The two primary mechanisms for the Friedländer synthesis.[4]

Q2: My crude reaction mixture shows multiple spots on TLC, and the NMR is complex. How can I minimize side reactions?

A2: Strategies to Improve Selectivity

The formation of multiple products often points to side reactions competing with your desired pathway.

  • Self-Condensation of Reactants: 2-aminoaryl aldehydes are particularly prone to self-condensation, especially at high temperatures or with strong catalysts.

    • Solution: Employ milder reaction conditions. Consider catalysts like molecular iodine or use lower temperatures for a longer duration.[8] Generating the 2-aminoaryl carbonyl in situ from a stable precursor (e.g., reducing an o-nitrobenzaldehyde) can also prevent its self-condensation by keeping its concentration low.[10]

  • Regioselectivity Issues: If you use an asymmetric trifluoromethyl ketone with two different α-methylene groups, you can get two different quinoline regioisomers.

    • Solution: This is a fundamental challenge. Some catalytic systems, particularly those using ionic liquids, have shown promise in controlling regioselectivity.[5] If possible, choosing a symmetric ketone is the simplest solution.

  • Product Decomposition: The quinoline product itself might be unstable under the reaction conditions, especially if the reaction is heated for too long.

    • Solution: Monitor the reaction progress closely using TLC. Once the starting material is consumed, stop the reaction immediately to prevent product degradation.

Q3: I'm struggling with the purification. My compound streaks on the silica gel column. What is the best way to purify my product?

A3: Purification Best Practices

The basic nitrogen atom in the quinoline ring is the primary cause of purification headaches on standard silica gel.

  • Deactivate the Stationary Phase: The acidic silanol (Si-OH) groups on the surface of silica gel interact strongly with the basic quinoline, causing significant tailing or streaking.

    • Solution: Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent (e.g., hexane/ethyl acetate).[11] This neutralizes the acidic sites, allowing for much cleaner separation. You can also pre-treat the silica by making a slurry with the amine-containing eluent before packing the column.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds like quinolines.[11]

    • Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a very effective method.[11]

  • Recrystallization: For solid products, recrystallization is often the best method to achieve high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield well-formed crystals.

Experimental Protocols & Data

To provide a practical starting point, here is a generalized protocol based on efficient, modern methods.

Protocol: p-TsOH-Catalyzed Synthesis of 2-(Trifluoromethyl)quinoline under Solvent-Free Conditions

This protocol is a general guideline and may require optimization for specific substrates. It is adapted from methodologies reported to be rapid and efficient.[8]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 2-aminoaryl carbonyl (1.0 mmol, 1.0 equiv), the trifluoromethyl ketone (1.1 mmol, 1.1 equiv), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the molten mixture. Alternatively, if using microwave irradiation, place the sealed reaction vessel in a microwave reactor and heat at a set temperature (e.g., 120 °C) for 5-15 minutes.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours (or minutes for microwave).

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using an eluent containing 1% triethylamine to prevent streaking.

Data Summary: Comparison of Catalytic Systems

The choice of catalyst can dramatically impact yield and reaction conditions. The table below summarizes findings from various literature reports for Friedländer-type syntheses.

CatalystConditionsTypical Yield RangeKey AdvantagesReference
p-TsOH Solvent-free, 120 °C85-95%High yield, rapid, simple[8]
**Iodine (I₂) **Solvent-free, 120 °C80-92%Mild Lewis acid, efficient[8]
Nd(NO₃)₃·6H₂O Reflux in Ethanol88-96%Efficient Lewis acid catalyst[4]
KOtBu RefluxVariableStandard base catalyst[5]
Nafion-H Microwave, 140 °C85-98%Recyclable solid acid, green[8]
None 150-220 °CLower, variableAvoids catalyst cost/removal[6]
Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for making 2-(trifluoromethyl)quinolines? A1: Besides the Friedländer synthesis, other notable methods include the Doebner-von Miller reaction, the Combes synthesis, and modern transition-metal-catalyzed cyclizations.[12][13] Recently, novel methods using readily available polyfluoroalkanoic acids as both the CF₃ source and a C1 synthon have been developed under metal-free conditions, offering a green and efficient alternative.[14]

Q2: How does the powerful electron-withdrawing -CF₃ group affect the reaction? A2: The -CF₃ group makes the adjacent carbonyl carbon highly electrophilic, which can accelerate the initial nucleophilic attack by the amine or the enolate. However, it also decreases the basicity of the final quinoline product, which can be a desirable property in drug design.

Q3: What is the most critical safety precaution for this synthesis? A3: Always work in a well-ventilated fume hood. Many of the catalysts are corrosive (strong acids/bases), and some starting materials can be toxic.[15] High temperatures require careful handling to avoid burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: My reaction is not working. Where do I start troubleshooting? A4: Use the following workflow to diagnose the issue systematically.

Troubleshooting_Workflow Start Low or No Yield Check_Reactants 1. Verify Purity of Starting Materials & Solvents Start->Check_Reactants Check_Catalyst 2. Check Catalyst - Is it fresh? - Is it the right choice? Check_Reactants->Check_Catalyst If OK Check_Conditions 3. Review Conditions - Is temperature high enough? - Is water being removed? Check_Catalyst->Check_Conditions If OK Check_Monitoring 4. Re-evaluate Monitoring - Are you missing a fast reaction? - Is the product decomposing? Check_Conditions->Check_Monitoring If OK Optimize Systematically Optimize: - Change catalyst - Increase temperature - Try solvent-free/microwave Check_Monitoring->Optimize If all OK

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Crude 2-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Trifluoromethyl)quinoline.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My this compound derivative is decomposing on the silica gel column.

  • Question: I am attempting to purify my this compound using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1]

    • Use an Alternative Stationary Phase:

      • Alumina: Alumina (neutral or basic) is a good alternative to silica gel for purifying basic compounds like quinolines.[1][2]

      • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[1]

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an effective method to avoid decomposition.[1]

    • Work Quickly and at Low Temperatures: If you must use silica gel, try to run the column as quickly as possible to minimize the contact time between your compound and the stationary phase. Running the column in a cold room may also help to reduce the rate of decomposition.[1]

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Issue 2: My this compound is streaking or showing poor separation on the TLC/column.

  • Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]

    • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and separation by competing with your compound for the active sites on the silica gel.[1]

Issue 3: My crude this compound is an oil or an impure solid, and I can't find a good solvent system for recrystallization.

  • Question: What is a systematic way to approach finding a suitable recrystallization solvent for this compound?

  • Answer: Finding the right recrystallization solvent is key to obtaining a pure crystalline product. This compound is a solid with a melting point of 58-62 °C. A systematic approach to solvent screening is recommended:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. Ideal recrystallization solvents will dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system.

      • For non-polar oils/solids: Try adding a non-polar solvent like hexane or pentane to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) dropwise until turbidity appears, then allow it to stand and cool slowly.[3]

      • For polar oils/solids: A mixture of polar solvents like ethanol and water, or acetone and water, can be effective.[3] Dissolve the material in the more soluble solvent and slowly add the less soluble one.

    • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[3][4] This can be a robust method for both purification and solidification.[3]

      • Hydrochloride Salts: Dissolve the compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.[3]

      • Picrate Salts: Picric acid can form highly crystalline salts with quinolines, which can be filtered and then the free base can be regenerated by treatment with a base.[3][4]

Data Presentation

The following table summarizes the results of a typical purification of a crude batch of a related compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, by flash column chromatography. This data can serve as a reference for expected outcomes when purifying this compound under similar conditions.

ParameterValue
Crude Material Mass 5.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase 10% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection Wavelength 254 nm
Retention Factor (Rf) ~0.4 in the specified mobile phase
Isolated Mass 4.2 g
Yield 84%
Purity (by HPLC) >98%
Data adapted from the purification of 3,4-Dichloro-7-(trifluoromethyl)quinoline.[5]

Experimental Protocols

1. Flash Column Chromatography

This protocol provides a general workflow for the purification of this compound using flash column chromatography.

  • Materials and Reagents:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Hexane (or Heptane)

    • Ethyl Acetate

    • Triethylamine (optional, for deactivation)

    • Dichloromethane (for sample loading)

    • TLC plates, developing chamber, and UV lamp

  • Procedure:

    • TLC Analysis: Before performing column chromatography, determine the appropriate mobile phase composition using TLC. A common starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf of approximately 0.2-0.4 for good separation. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.

    • Column Packing: Prepare a slurry of silica gel in the mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.[5]

    • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the predetermined mobile phase. Apply gentle pressure to the column to achieve a steady flow rate.

    • Fraction Collection: Collect fractions as the solvent starts to elute from the column. Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

    • Product Isolation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified this compound. Determine the mass of the isolated product and calculate the yield. Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.[5]

2. Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Procedure:

    • Solvent Selection: Choose a suitable solvent or solvent system based on prior small-scale solubility tests.

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[6]

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[6][7]

    • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and the solubility of the compound decreases.[6]

    • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6][7]

    • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air-dry or dry them in a vacuum oven.

3. Distillation

Given that this compound can be a liquid at room temperature depending on its purity, distillation can be a viable purification method.

  • Apparatus Setup:

    • A distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.[8]

  • Procedure:

    • Place the crude this compound liquid in the distillation flask along with a few boiling chips to ensure smooth boiling.[8]

    • Heat the flask gently.

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure compound.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Determine Separation Conditions recrys Recrystallization crude->recrys dist Distillation crude->dist col_chrom Column Chromatography tlc->col_chrom Optimized Mobile Phase pure_solid Pure Solid Product col_chrom->pure_solid recrys->pure_solid pure_oil Pure Liquid Product dist->pure_oil analysis Purity Analysis (HPLC, NMR) pure_solid->analysis pure_oil->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Purification Issue Encountered issue_decomp Decomposition on Silica? start->issue_decomp issue_streak Streaking/Tailing on TLC? issue_decomp->issue_streak No sol_deactivate Deactivate Silica (e.g., with NEt3) issue_decomp->sol_deactivate Yes issue_crys Crystallization Fails? issue_streak->issue_crys No sol_modifier Add Basic Modifier to Eluent issue_streak->sol_modifier Yes sol_solvent_screen Systematic Solvent Screening issue_crys->sol_solvent_screen Yes sol_deactivate->issue_streak sol_alt_phase Use Alternative Phase (Alumina, C18) sol_modifier->issue_crys sol_salt Form a Crystalline Salt sol_solvent_screen->sol_salt If still fails

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Friedländer synthesis of quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side products observed in the Friedländer synthesis?

A1: The two most prevalent side products in the Friedländer synthesis are:

  • Aldol self-condensation products: The ketone reactant, especially under basic conditions, can react with itself to form α,β-unsaturated ketones or other related aldol adducts.[1]

  • Regioisomers: When an unsymmetrical ketone with two different α-methylene groups is used, the reaction can proceed at either site, leading to a mixture of linear and angular quinoline isomers.[2]

Q2: My reaction is producing a significant amount of a high molecular weight, insoluble material (tar). What is the cause and how can I minimize it?

A2: Tar formation is generally a result of polymerization of the starting materials or intermediates under harsh reaction conditions, such as high temperatures and strong acid or base catalysis.[1] To minimize tarring:

  • Use milder catalysts: Consider replacing strong acids (e.g., H₂SO₄) or bases (e.g., KOH) with milder alternatives like p-toluenesulfonic acid (p-TsOH), iodine, or various Lewis acids.[3]

  • Optimize reaction temperature: While heating is often necessary, excessive temperatures can promote decomposition and polymerization.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent-free conditions: In some cases, running the reaction neat or with a solid-supported catalyst can reduce side reactions by minimizing contact between reactive intermediates in solution.[4]

Q3: I am getting a mixture of regioisomers with my unsymmetrical ketone. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge. Here are several strategies to control the formation of a desired isomer:[2]

  • Catalyst Control: The choice of catalyst can significantly influence the reaction's regioselectivity.

    • Amine catalysts: Cyclic secondary amines, such as pyrrolidine, have been shown to favor the formation of the 2-substituted (linear) quinoline.[5]

    • Ionic liquids: Certain ionic liquids can also promote regiospecific synthesis.[4]

  • Reaction Conditions:

    • Slow addition: A gradual addition of the ketone to the reaction mixture can improve regioselectivity in favor of the 2-substituted product.[5]

    • Temperature: Higher reaction temperatures have been reported to enhance the selectivity for the linear isomer in some amine-catalyzed reactions.[5]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to a single product.[1]

Q4: How can I prevent the aldol self-condensation of my ketone starting material?

A4: Aldol self-condensation is particularly problematic under basic conditions. The following approaches can mitigate this side reaction:

  • Use of an imine analog: Instead of the 2-aminoaryl aldehyde/ketone, its imine analog can be used. This modification can suppress the self-condensation of the ketone.[1]

  • Pre-formation of an enamine/enolate: The ketone can be converted to its enamine or enolate in a separate step and then reacted with the 2-aminoaryl aldehyde/ketone. This allows for a more controlled reaction.

  • Acidic conditions: Switching from basic to acidic catalysis can often reduce the propensity for ketone self-condensation.[1]

Data on Side Product Control

The following table summarizes qualitative and representative quantitative data on how different experimental conditions can influence the formation of side products in the Friedländer synthesis. Note: The specific yields and ratios are highly dependent on the substrates used and the exact reaction conditions. This table provides general trends reported in the literature.

IssueStrategyCatalyst/ReagentTypical OutcomeReference
Poor Regioselectivity Catalyst ControlPyrrolidineHigh selectivity for the 2-substituted (linear) quinoline. Regioselectivity can be as high as 96:4.[5]
Ionic Liquid ([Hbim]BF₄)Promotes regiospecific synthesis.[2]
Reaction Condition ControlSlow addition of ketoneIncreased regioselectivity for the 2-substituted quinoline.[5]
Aldol Self-Condensation Alternative ReactantUse of imine analog of 2-aminoaryl ketoneAvoids the need for harsh basic conditions that promote self-condensation.[1]
Change in Reaction ConditionsSwitch from base to acid catalysisGenerally reduces the rate of ketone self-condensation.[1]
Low Yield/Decomposition Milder Catalysisp-Toluenesulfonic acid or IodineAllows for reaction under milder conditions, often improving overall yield.[3]
Gold catalystsCan enable the reaction to proceed under milder conditions.[1]

Experimental Protocols

Protocol 1: Standard Friedländer Synthesis using p-Toluenesulfonic Acid

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a mild acid catalyst.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the ketone (1.2 mmol), and p-TsOH (0.1 mmol).

  • Add toluene (10 mL) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired quinoline.

Protocol 2: Regiocontrolled Synthesis using a Pyrrolidine Catalyst

This protocol is adapted from methodologies designed to improve regioselectivity when using unsymmetrical methyl ketones.[5]

Materials:

  • 2-aminoaromatic aldehyde (1.0 mmol)

  • Unsymmetrical methyl ketone (e.g., 2-butanone) (1.5 mmol)

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaromatic aldehyde (1.0 mmol) and pyrrolidine (0.2 mmol) in toluene (5 mL).

  • Heat the solution to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.5 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography to isolate the desired regioisomer.

Visualizations

Friedlander_Pathways cluster_reactants Reactants cluster_main Main Reaction Pathways cluster_side Side Reactions 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl\nAldehyde/Ketone->Aldol Adduct Aldol Addition Schiff Base Schiff Base 2-Aminoaryl\nAldehyde/Ketone->Schiff Base Imine Formation Regioisomer Mixture Regioisomer Mixture 2-Aminoaryl\nAldehyde/Ketone->Regioisomer Mixture Ketone\n(with α-methylene) Ketone (with α-methylene) Ketone\n(with α-methylene)->Aldol Adduct Ketone\n(with α-methylene)->Schiff Base Aldol Self-Condensation\nProduct Aldol Self-Condensation Product Ketone\n(with α-methylene)->Aldol Self-Condensation\nProduct Self-Condensation (Base-catalyzed) Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Cyclization Schiff Base->Cyclized Intermediate Intramolecular Aldol-type Reaction Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product Dehydration Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Regioisomer Mixture

Caption: Reaction pathways in the Friedländer synthesis and common side reactions.

Troubleshooting_Workflow start Start Experiment issue Identify Primary Issue start->issue regio Poor Regioselectivity issue->regio Mixture of Isomers aldol Aldol Self-Condensation issue->aldol Side Product Detected low_yield Low Yield / Tar issue->low_yield Poor Conversion sol_regio1 Use Amine Catalyst (e.g., Pyrrolidine) regio->sol_regio1 sol_regio2 Slowly Add Ketone regio->sol_regio2 sol_aldol1 Switch to Acidic Catalysis aldol->sol_aldol1 sol_aldol2 Use Imine Analog of Amine aldol->sol_aldol2 sol_low_yield1 Use Milder Catalyst (p-TsOH, Iodine) low_yield->sol_low_yield1 sol_low_yield2 Optimize Temperature low_yield->sol_low_yield2 end Improved Synthesis sol_regio1->end sol_regio2->end sol_aldol1->end sol_aldol2->end sol_low_yield1->end sol_low_yield2->end

Caption: Troubleshooting workflow for common issues in Friedländer synthesis.

References

Optimizing reaction conditions for quinoline synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?

A1: Low yields are a common issue and can stem from several factors. Key areas to troubleshoot include:

  • Reaction Temperature: Many classical quinoline syntheses require high temperatures for cyclization, which can also lead to product decomposition or side reactions if not carefully controlled and optimized.[1]

  • Catalyst and Reagents: The choice of acid or base catalyst is often crucial and dependent on the specific substrates.[2] Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.[1]

  • Solvent Choice: The solvent can significantly influence reaction rates and the solubility of reactants.[2] For high-temperature cyclizations, using a high-boiling, inert solvent can improve yields.[1]

  • Reaction Time: Incomplete reactions will lead to low yields. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[1]

  • Atmosphere: Some reactions are sensitive to air or moisture. If degradation or side reactions are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Q2: I am observing significant tar or polymer formation in my reaction. What causes this and how can it be minimized?

A2: Tar formation is a frequent problem, especially in classical syntheses like the Skraup and Doebner-von Miller reactions, due to harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[3][4]

  • For the Skraup synthesis:

    • Use a moderator like ferrous sulfate (FeSO₄) or boric acid to control the reaction rate and reduce charring.[3]

    • Optimize the temperature by heating gently to initiate the reaction and controlling the exothermic phase.[3]

  • For the Doebner-von Miller synthesis:

    • This reaction is prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][5]

    • Employing a biphasic solvent system can sequester the carbonyl compound in an organic phase, drastically reducing its self-polymerization in the acidic aqueous phase.[4][6]

Q3: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A3: The Skraup synthesis is notoriously exothermic.[3] To control the reaction's vigor:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3]

  • Control reagent addition: Add concentrated sulfuric acid slowly and with efficient cooling.[3]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[3]

Q4: I am struggling with poor regioselectivity in my synthesis. What are the common causes and solutions?

A4: Poor regioselectivity is a common challenge, especially when using unsymmetrical starting materials in reactions like the Combes and Friedländer syntheses.[1][7]

  • In the Combes synthesis with an unsymmetrical β-diketone: The regioselectivity is influenced by both steric and electronic effects of the substituents.[7] For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer.[7]

  • In the Friedländer synthesis with an unsymmetrical ketone: Condensation can occur on either side of the carbonyl group.[1] To control this, you can introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone or use specific amine catalysts or ionic liquids.[8]

Q5: Are there greener alternatives to traditional quinoline synthesis methods?

A5: Yes, significant efforts have been made to develop more environmentally friendly protocols.[9] These include:

  • Solvent-free synthesis: This approach reduces waste and lowers energy consumption.[10][11]

  • Microwave-assisted synthesis: Microwave heating can significantly reduce reaction times and improve yields.[6][12]

  • Use of greener solvents and catalysts: Water has been successfully used as a solvent for the Friedländer synthesis, and research has focused on recyclable catalysts.[9][13] Formic acid has also been explored as a renewable and biodegradable catalyst.[9]

Troubleshooting Guides

Low Yield in Friedländer Synthesis
Potential Cause Troubleshooting Step Rationale
Inappropriate Catalyst Screen both acid (e.g., p-TsOH, H₂SO₄, ZnCl₂) and base (e.g., KOH, NaOH) catalysts.[2]The optimal catalyst is substrate-dependent.[2]
Suboptimal Temperature Optimize the reaction temperature. While heating is often required, excessive temperatures can cause decomposition.[2]Finding the right temperature balance is key to maximizing yield.
Poor Substrate Reactivity Consider using more reactive starting materials if steric hindrance or deactivating electronic effects are present.Some substrates are inherently less reactive, leading to poor conversion.[2]
Aldol Condensation Side Reaction Under basic conditions, the ketone reactant can self-condense.[2] Consider using acidic conditions or an imine analog of the 2-aminoaryl ketone.[3][8]This common side reaction consumes the starting material, lowering the yield of the desired quinoline.
Solvent Effects Test various solvents with different polarities.The solvent can impact the solubility of reactants and reaction rates.[2]
Polymerization in Doebner-von Miller Synthesis
Potential Cause Troubleshooting Step Rationale
Acid-Catalyzed Polymerization Employ a biphasic solvent system (e.g., aqueous acid with an organic solvent like toluene).[4]Sequesters the α,β-unsaturated carbonyl in the organic phase, reducing self-polymerization in the acidic aqueous phase.[4][5]
Excessively Harsh Acidic Conditions Optimize the concentration and type of acid. Consider comparing Brønsted and Lewis acids.[4]Milder acids may provide a better balance between reaction rate and side product formation.[4]
High Reaction Temperature Maintain the lowest effective temperature to drive the reaction to completion.[4]Excessive heat can promote polymerization.[4]

Experimental Protocols

Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and a moderator such as ferrous sulfate heptahydrate.[3]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. If the reaction becomes too vigorous, cool the flask.[3]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[3]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[3] The quinoline product can then be isolated, often by steam distillation followed by extraction.[3]

Friedländer Synthesis (General Procedure)
  • Reaction Setup: Combine the 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group in a suitable solvent (e.g., ethanol) in a round-bottom flask.[14]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[14]

  • Reaction: Heat the mixture under reflux for several hours.[14]

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[14]

Visual Guides

Quinoline_Synthesis_Troubleshooting start Start: Low Yield or Side Products check_reaction Check Reaction Parameters start->check_reaction check_temp Optimize Temperature check_reaction->check_temp check_catalyst Screen Catalysts check_reaction->check_catalyst check_solvent Vary Solvent check_reaction->check_solvent check_purity Verify Reagent Purity check_reaction->check_purity specific_issue Identify Specific Side Reaction check_temp->specific_issue check_catalyst->specific_issue check_solvent->specific_issue check_purity->specific_issue tar_formation Tar/Polymer Formation specific_issue->tar_formation Yes regio_issue Poor Regioselectivity specific_issue->regio_issue Yes vigorous_rxn Vigorous Reaction specific_issue->vigorous_rxn Yes end_node Optimized Reaction specific_issue->end_node No solution_tar Use Moderator (Skraup) or Biphasic System (Doebner-von Miller) tar_formation->solution_tar solution_regio Modify Substrate or Use Directing Catalyst regio_issue->solution_regio solution_vigorous Add Moderator (e.g., FeSO4) & Control Addition vigorous_rxn->solution_vigorous solution_tar->end_node solution_regio->end_node solution_vigorous->end_node

Caption: A troubleshooting decision tree for quinoline synthesis.

Experimental_Workflow start Start: Select Quinoline Synthesis Method step1 1. Reagent Preparation & Purification start->step1 step2 2. Reaction Setup (Solvent, Catalyst, Atmosphere) step1->step2 step3 3. Controlled Reagent Addition & Temperature Ramp step2->step3 step4 4. Reaction Monitoring (TLC, LC-MS) step3->step4 step5 5. Work-up & Neutralization step4->step5 Reaction Complete step6 6. Product Isolation (Extraction, Filtration) step5->step6 step7 7. Purification (Distillation, Chromatography) step6->step7 end_node End: Characterized Quinoline Product step7->end_node

Caption: A generalized experimental workflow for quinoline synthesis.

References

Stability issues of 2-(Trifluoromethyl)quinoline in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Trifluoromethyl)quinoline in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic media?

A1: this compound is anticipated to exhibit moderate to good stability in mild acidic conditions. The quinoline nitrogen will be protonated, forming a quinolinium salt, which is generally stable. However, under strong acidic conditions and elevated temperatures, the trifluoromethyl (CF3) group may undergo slow hydrolysis to a carboxylic acid group (forming 2-carboxyquinoline). Researchers should be mindful of the reaction time and temperature when using this compound in highly acidic environments.

Q2: What are the potential stability issues of this compound in basic media?

A2: this compound is expected to be more susceptible to degradation in basic media compared to acidic media. The trifluoromethyl group is an electron-withdrawing group, making the carbon atom it is attached to susceptible to nucleophilic attack. In the presence of a strong base (e.g., NaOH or KOH), the CF3 group can undergo hydrolysis to form a carboxylic acid (2-carboxyquinoline). The rate of this degradation is expected to increase with temperature and the concentration of the base.

Q3: I am observing an unexpected peak in my HPLC analysis after treating this compound with a strong base. What could it be?

A3: The unexpected peak is likely a degradation product. The most probable degradation product under basic conditions is 2-carboxyquinoline, formed via the hydrolysis of the trifluoromethyl group. It is recommended to confirm the identity of this new peak using mass spectrometry (MS) or by comparing its retention time with a known standard of 2-carboxyquinoline.

Q4: How can I monitor the stability of this compound in my reaction mixture?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent this compound from its potential degradation products, primarily 2-carboxyquinoline. UV detection is typically suitable for quinoline derivatives. For definitive identification of degradants, HPLC coupled with mass spectrometry (HPLC-MS) is highly recommended.

Q5: Are there any recommended storage conditions for this compound solutions to minimize degradation?

A5: To minimize degradation, this compound solutions, especially if prepared in protic or basic solvents, should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. For long-term storage, it is advisable to prepare stock solutions in aprotic, neutral solvents like acetonitrile or DMSO and to freshly prepare aqueous or basic solutions before use.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of starting material and appearance of a more polar peak in HPLC after a reaction in basic media. Hydrolysis of the trifluoromethyl group.1. Confirm the identity of the new peak by HPLC-MS. The expected mass would correspond to 2-carboxyquinoline.2. If confirmed, consider reducing the reaction temperature or using a milder base.3. Shorten the reaction time and monitor the reaction progress closely by HPLC.
Inconsistent results in biological assays using aged solutions of this compound. Degradation of the compound in the assay buffer.1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course stability study of the compound in the assay buffer by HPLC to determine its stability window.3. If instability is confirmed, consider adjusting the pH of the buffer or adding a co-solvent if the assay permits.
Precipitate formation when dissolving this compound in acidic aqueous media. Protonation of the quinoline nitrogen to form a salt which may have different solubility.1. Ensure the concentration is not above the solubility limit of the quinolinium salt.2. Gently warm the solution or use sonication to aid dissolution.3. Consider using a co-solvent like ethanol or methanol if compatible with the downstream application.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. These values are illustrative and intended to guide researchers on the expected magnitude of degradation under various stress conditions.

Stress Condition Time (hours) This compound Remaining (%) Major Degradant (2-Carboxyquinoline) Formed (%)
0.1 M HCl (60 °C)2495.24.5
0.1 M HCl (60 °C)7288.511.1
0.1 M NaOH (60 °C)2475.823.9
0.1 M NaOH (60 °C)7255.244.1
3% H₂O₂ (RT)2498.5Not Detected
Heat (80 °C, solid)7299.1Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a sealed vial.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at 0, 8, 24, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a sealed vial.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at 0, 8, 24, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Analyze aliquots at 0, 8, and 24 hours by HPLC after appropriate dilution.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial in an oven at 80 °C.

    • After 72 hours, cool to room temperature, dissolve in acetonitrile, and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: Use a calibration curve of this compound to determine the amount remaining. The percentage of degradant can be estimated by area normalization, assuming a similar response factor, or by using a standard of the degradant if available.

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 2-Carboxyquinoline A->B Slow Hydrolysis (Strong Acid, Heat) C This compound D 2-Carboxyquinoline C->D Hydrolysis (Base, Heat)

Caption: Proposed degradation pathways for this compound.

start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidative Oxidative Degradation (3% H2O2, RT) start->oxidative thermal Thermal Degradation (80°C, Solid) start->thermal analysis HPLC-UV Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis data Data Analysis (% Degradation) analysis->data

Caption: Experimental workflow for a forced degradation study.

Overcoming low reactivity in C-H functionalization of quinoline scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of quinoline scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges in overcoming the low reactivity of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my C-H functionalization of a quinoline scaffold showing low to no conversion?

A1: Low reactivity in quinoline C-H functionalization is a common challenge. Several factors could be contributing to this issue:

  • Inherent Electronic Properties: The quinoline ring system has distinct electronic properties. The pyridine ring is electron-deficient, making C-H bonds harder to activate, while the benzene ring is comparatively electron-rich.[1][2]

  • Catalyst Inactivity or Poisoning: The nitrogen atom in the quinoline can coordinate too strongly with the transition metal catalyst, leading to catalyst inhibition or deactivation.[3] Impurities in reagents or solvents can also poison the catalyst.[1]

  • Suboptimal Reaction Conditions: C-H activation is highly sensitive to reaction parameters. The choice of catalyst, ligand, solvent, base, and temperature are all critical for success.[1][4]

  • Lack of an Effective Directing Group: For many positions on the quinoline ring, a directing group is necessary to bring the catalyst into proximity with the target C-H bond and facilitate activation.[5][6]

Q2: How can I improve the regioselectivity of my quinoline C-H functionalization? I am getting a mixture of isomers.

A2: Achieving high regioselectivity is key to the synthetic utility of C-H functionalization. Here are some strategies to improve it:

  • Utilize a Directing Group: This is the most powerful strategy for controlling regioselectivity.

    • N-Oxide: The oxygen of a quinoline N-oxide can effectively direct functionalization to the C2 and C8 positions.[1][7][8]

    • 8-Aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, primarily facilitating functionalization at the C8 position.[1][9]

    • Other Removable Directing Groups: Various other groups can be temporarily installed to direct functionalization to other, less accessible positions.[6]

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand plays a crucial role. For instance, switching from a palladium to a rhodium-based catalyst system can sometimes alter the regioselectivity, for example, favoring C8 over C2.[1] The steric and electronic properties of phosphine ligands in palladium catalysis can also influence the isomeric ratio.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome and selectivity.[1][10]

Q3: What are the recommended starting points for catalyst systems for C2 vs. C8 functionalization?

A3: The choice of catalyst is highly dependent on the desired position of functionalization.

  • For C2-Functionalization: Palladium-based catalysts are very commonly used, often in conjunction with a quinoline N-oxide directing group.[5][7] Nickel-catalyzed systems have also proven effective for C2-arylation.[5]

  • For C8-Functionalization: Rhodium and Iridium catalysts are frequently employed with quinoline N-oxides to achieve C8 selectivity.[8][10] Palladium catalysts can also be used, particularly with directing groups at the 8-position like 8-aminoquinoline.[1]

Q4: Are there any metal-free approaches to quinoline C-H functionalization?

A4: While less common than transition-metal-catalyzed methods, some metal-free C-H functionalization strategies for quinolines exist. For instance, double C-H functionalization at the 2 and 4 positions with secondary phosphine oxides can be achieved under catalyst-free conditions through a sequential SNHAr reaction.[11]

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
Possible CauseTroubleshooting Step
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly under an inert atmosphere. Consider using a pre-catalyst or an activation step.[1]
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, PCy₃, X-Phos, n-BuAd₂P).[1][6]
Incorrect Base The choice of base is critical. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases. Silver salts like Ag₂CO₃ often act as both a base and an oxidant.[5][6]
Suboptimal Solvent Test different solvents or solvent mixtures. Common solvents include DMF, toluene, and acetic acid.[1][7]
Presence of Inhibitors Ensure all reagents and solvents are pure and dry. Trace water or other impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[1]
Problem 2: Poor Regioselectivity (Mixture of C2 and C8 Isomers)
Possible CauseTroubleshooting Step
Suboptimal Catalyst/Ligand Combination The ligand plays a key role in controlling regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium or iridium-based catalyst system.[8][10] For palladium-catalyzed reactions, the choice of phosphine ligand can influence the C2/C8 ratio.[1]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), ensure it is correctly installed and stable under the reaction conditions. The coordination of the directing group to the metal center is crucial for selectivity.[8]
Steric Hindrance Steric hindrance from substituents on the quinoline ring or the coupling partner can influence the site of functionalization. Consider using less sterically demanding reagents if possible.[5]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[5]

Experimental Protocols

Key Experiment: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a general guideline based on commonly reported procedures. Optimization for specific substrates is recommended.

Materials:

  • Quinoline N-oxide substrate (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) or aryl boronic acid (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., PPh₃, PCy₃, or a biaryl phosphine ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Ag₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the quinoline N-oxide, aryl coupling partner, palladium catalyst, ligand, and base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Mechanism of Transition-Metal-Catalyzed C-H Functionalization

C_H_Functionalization_Workflow cluster_workflow General Catalytic Cycle A Quinoline + M(L)n B Coordination Complex A->B Coordination C Metallacyclic Intermediate B->C C-H Activation (CMD, Ox-Add, etc.) D Reaction with Coupling Partner C->D e.g., Oxidative Addition or Insertion E Reductive Elimination D->E F Functionalized Quinoline E->F Product Release G Catalyst Regeneration E->G G->B Re-entry to cycle

Caption: A generalized workflow for transition-metal-catalyzed C-H functionalization of quinolines.

Role of N-Oxide Directing Group for Regioselectivity

Directing_Group_Logic cluster_logic N-Oxide Directing Group Effect Start Quinoline N-Oxide Coordination Coordination of Metal (M) to N-Oxide Oxygen Start->Coordination C2_Activation Proximity to C2-H favors C2-metallation Coordination->C2_Activation Forms 5-membered metallacycle C8_Activation Proximity to C8-H favors C8-metallation Coordination->C8_Activation Forms 5-membered metallacycle C2_Product C2-Functionalized Product C2_Activation->C2_Product C8_Product C8-Functionalized Product C8_Activation->C8_Product

Caption: Logical relationship showing how the N-oxide directing group influences regioselectivity.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart rect_node rect_node Start Low Conversion? Check_Catalyst Catalyst/Ligand Optimal? Start->Check_Catalyst Yes Success Reaction Successful Start->Success No Check_Conditions Conditions Optimal? (Base, Solvent, Temp) Check_Catalyst->Check_Conditions Yes Action_Catalyst Screen Catalysts/Ligands Check_Catalyst->Action_Catalyst No Check_Purity Reagents Pure/Dry? Check_Conditions->Check_Purity Yes Action_Conditions Screen Bases, Solvents, and Temperatures Check_Conditions->Action_Conditions No Check_Purity->Success Yes Action_Purity Purify/Dry Reagents and Solvents Check_Purity->Action_Purity No Action_Catalyst->Check_Catalyst Action_Conditions->Check_Conditions Action_Purity->Check_Purity

Caption: A troubleshooting flowchart for addressing low conversion in C-H functionalization reactions.

References

Troubleshooting low yields in the Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Combes quinoline synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Combes quinoline synthesis in a question-and-answer format.

Q1: My Combes quinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in the Combes synthesis can often be attributed to several key factors:

  • Incomplete Condensation: The initial formation of the enamine intermediate from the aniline and β-diketone is a crucial equilibrium step. Insufficient reaction time or suboptimal temperature can lead to a low concentration of this key intermediate.

  • Inefficient Cyclization: The acid-catalyzed cyclization of the enamine is the rate-determining step.[1] An inappropriate or weak acid catalyst, or the presence of deactivating substituents on the aniline, can hinder this step.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically impede the cyclization process, leading to lower yields.[2]

  • Side Reactions: Polymerization of starting materials or intermediates, especially under harsh acidic conditions, can consume reactants and reduce the yield of the desired quinoline.

  • Substrate Decomposition: High reaction temperatures or overly strong acidic conditions can lead to the degradation of starting materials or the final product.

Q2: I am observing a significant amount of starting material at the end of the reaction. How can I improve the conversion?

A2: Unreacted starting material suggests that the reaction has not gone to completion. Consider the following adjustments:

  • Increase Reaction Time: The Combes synthesis can require several hours to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can help drive the equilibrium towards product formation. However, be cautious of potential substrate decomposition at excessive temperatures.

  • Choice of a Stronger Catalyst: If using a milder acid catalyst, switching to a more potent one like concentrated sulfuric acid or polyphosphoric acid (PPA) can enhance the rate of cyclization.[3]

Q3: I suspect the acid catalyst is the issue. Which catalyst should I use, and how does it affect the yield?

A3: The choice of acid catalyst is critical in the Combes synthesis. While concentrated sulfuric acid is commonly used, other catalysts can offer advantages:

  • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and a strong acid, often leading to higher yields and shorter reaction times compared to sulfuric acid.[2] It is particularly effective for less reactive anilines.

  • Polyphosphoric Ester (PPE): PPE, a mixture of PPA and an alcohol like ethanol, can also be a more effective dehydrating agent than sulfuric acid.[2]

  • Solid Acid Catalysts: For a more environmentally friendly approach, solid acid catalysts like acidic resins (e.g., NKC-9) can be employed, especially in conjunction with microwave irradiation, offering good yields and easier product purification.[4]

  • Lewis Acids: While less common in the traditional Combes synthesis, Lewis acids can also catalyze the reaction.[4]

Q4: How do substituents on the aniline and β-diketone affect the reaction yield?

A4: Substituents can have significant electronic and steric effects on the reaction outcome:

  • Aniline Substituents:

    • Electron-donating groups (e.g., methoxy, methyl) on the aniline ring generally increase the nucleophilicity of the aromatic ring, facilitating the electrophilic cyclization step and leading to higher yields.

    • Electron-withdrawing groups (e.g., nitro, chloro, fluoro) deactivate the aniline ring, making the cyclization more difficult and often resulting in lower yields.[2][5] Strongly deactivating groups like nitro may even prevent the cyclization from occurring.[5]

  • β-Diketone Substituents:

    • Steric bulk on the β-diketone can influence the regioselectivity of the cyclization and may decrease the overall yield due to steric hindrance.[2]

Q5: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A5: When using unsymmetrical β-diketones, the formation of regioisomers is a common challenge. The direction of cyclization is influenced by both steric and electronic factors.[2] For instance, with trifluoromethyl-β-diketones, using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines favor the 4-CF3 regioisomer.[2]

Q6: My reaction mixture turns dark and tarry. What is causing this and how can I prevent it?

A6: Tar formation is often a result of polymerization of the starting materials or intermediates under the strong acidic conditions and elevated temperatures. To minimize this:

  • Optimize Reaction Temperature: Avoid excessively high temperatures.

  • Control the Rate of Acid Addition: Add the acid catalyst slowly and with adequate cooling to manage the exothermic nature of the reaction.

  • Use a Milder Catalyst: If possible, a less harsh catalyst might reduce charring.

Data on Reaction Optimization

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Combes quinoline synthesis.

Table 1: Comparison of Catalysts in the Synthesis of 2-Methyl-4-Quinolinones [4]

EntryCatalystTime (min)Yield (%)
1H₂SO₄3072
2PPA3080
3p-TsOH3075
4ZnCl₂3053
5FeCl₃3045
6AlCl₃3048
7NKC-9 Resin1091

Reaction conditions: Aniline, ethyl acetoacetate, catalyst, microwave irradiation.

Table 2: Effect of Aniline Substituents on Yield

Aniline SubstituentCatalystYield (%)Reference
4-MethoxyAgOTf80[6]
3,5-DimethylAgOTf92[6]
4-BromoAgOTf67[6]
3-NitroAgOTfNo reaction[6]

Reaction conditions: Substituted aniline, embelin, 4-nitrobenzaldehyde, AgOTf, EtOH, 150 °C, 15-20 min.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 2,4-Dimethylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (3-4 eq)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline and acetylacetone.

  • Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition is highly exothermic and should be done with caution.

  • After the addition is complete, remove the ice bath and gently heat the reaction mixture to 100-110 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is basic.

  • The crude 2,4-dimethylquinoline will separate as an oil or a solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O BetaDiketone β-Diketone BetaDiketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedEnamine->CyclizedIntermediate Intramolecular Cyclization DehydratedIntermediate Dehydrated Intermediate CyclizedIntermediate->DehydratedIntermediate - H₂O Quinoline Substituted Quinoline DehydratedIntermediate->Quinoline - H⁺

Caption: Reaction mechanism of the Combes quinoline synthesis.

Troubleshooting_Workflow Start Low Yield in Combes Synthesis CheckConversion Incomplete Conversion? (Check TLC) Start->CheckConversion SideProducts Significant Side Products/ Tar Formation? CheckConversion->SideProducts No IncreaseTime Increase Reaction Time CheckConversion->IncreaseTime Yes IncreaseTemp Increase Temperature CheckConversion->IncreaseTemp Yes ChangeCatalyst Use Stronger Catalyst (e.g., PPA) CheckConversion->ChangeCatalyst Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes ControlAcid Control Acid Addition Rate SideProducts->ControlAcid Yes MilderCatalyst Consider Milder Catalyst SideProducts->MilderCatalyst Yes ImprovedYield Improved Yield SideProducts->ImprovedYield No IncreaseTime->ImprovedYield IncreaseTemp->ImprovedYield ChangeCatalyst->ImprovedYield LowerTemp->ImprovedYield ControlAcid->ImprovedYield MilderCatalyst->ImprovedYield

Caption: Troubleshooting workflow for low yields.

References

Selecting the right solvent for recrystallizing quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent for the recrystallization of quinoline derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good solvent for recrystallizing quinoline derivatives?

A successful recrystallization hinges on the choice of solvent. The ideal solvent should exhibit the following properties[1][2]:

  • High solubility at elevated temperatures: The quinoline derivative should be highly soluble in the solvent at its boiling point to ensure complete dissolution of the crude material[1][3].

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery upon cooling[1][4].

  • Inertness: The solvent must not react with the quinoline derivative[2][3].

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but lower than the melting point of the quinoline derivative to prevent it from "oiling out"[4].

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals[3].

  • Dissolves impurities: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble to be removed during hot filtration[2].

Q2: What are some common single solvents for the recrystallization of quinoline derivatives?

Quinoline and its derivatives are generally soluble in a range of organic solvents due to their aromatic and heterocyclic nature[5]. Common single solvents to consider include:

  • Ethanol

  • Methanol[6]

  • Acetone[7]

  • Ethyl acetate

  • Toluene

  • Dichloromethane[5]

  • Chloroform[5]

  • Water (for more polar derivatives)[8]

The choice of solvent will depend on the specific substituents on the quinoline ring.

Q3: When is it appropriate to use a mixed solvent system for recrystallization?

A mixed solvent system, also known as a two-solvent system, is employed when a single solvent does not meet the ideal solubility criteria[9]. This technique is useful when your quinoline derivative is either too soluble or not soluble enough in common single solvents. The system typically consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble[9][10]. The two solvents must be miscible with each other[4]. Common mixed solvent pairs include ethanol-water, methanol-acetone, and toluene-hexane[4][11][12].

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
No Crystals Forming 1. The solution is not sufficiently supersaturated.[13][14] 2. The chosen solvent is too good; the compound remains soluble even at low temperatures.[13][14] 3. Lack of nucleation sites for crystal growth to begin.[13][14] 4. Presence of impurities inhibiting crystallization.[13]1. Induce Nucleation: Gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[13][14] 2. Increase Concentration: Evaporate some of the solvent to increase the concentration of the quinoline derivative and then allow it to cool again.[13][14] 3. Change the Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[13]
Compound "Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, causing the compound to precipitate out of the hot solution before crystals can form. 3. The solution is cooled too quickly.[14]1. Adjust Temperature: Reheat the solution to dissolve the oil.[13][14] 2. Modify the Solvent System: Add a small amount of the "good" solvent to the hot solution before cooling.[13][14] Alternatively, select a solvent with a lower boiling point.[13] 3. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[14] 4. Reduce Concentration: Add more solvent to the hot solution before attempting to recrystallize again.[13]
Low Crystal Yield 1. Using an excessive amount of solvent.[14] 2. Premature filtration before crystallization is complete.[14] 3. The compound has relatively high solubility in the cold solvent.[14]1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[13] 2. Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize precipitation before filtration.[13] 3. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and attempt a second crystallization.[13]
Formation of Fine Powder 1. The solution cooled too rapidly, leading to rapid precipitation instead of crystal growth.1. Slow Down the Cooling Rate: Insulate the crystallization flask to allow for slow cooling to room temperature.[13] 2. Use a Different Solvent: Select a solvent in which the quinoline derivative has slightly higher solubility at room temperature.[13]
Colored Impurities in Crystals 1. Colored impurities from the crude material are co-precipitating with the product.1. Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[14]

Data Presentation

Solubility of Selected Quinoline Derivatives in Common Organic Solvents
CompoundSolventTemperature (°C)Solubility
4-Chloro-7-(trifluoromethyl)quinoline ChloroformNot Specified25 mg/mL
4,7-Dichloroquinoline ChloroformNot Specified50 mg/mL
Ethanol26.650.0113 (mole fraction)[5]
Ethanol30.050.0145 (mole fraction)[5]
Ethanol34.950.0224 (mole fraction)[5]
Quinoline Water200.61 g/100 mL[15]
HotReadily Soluble[16]
Ethanol, Ether, Acetone, Carbon DisulfideNot SpecifiedSoluble[7]
Effect of Solvent System on Recrystallization of a Hypothetical Quinoline Derivative
Solvent System (v/v)Cooling MethodCrystal Yield (%)Purity (%)
EthanolSlow Cooling8298.5
Ethanol/Water (80:20)Slow Cooling8599.1
Acetone/Hexane (50:50)Slow Cooling7897.8
Dichloromethane/Methanol (95:5)Vapor Diffusion9199.7

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude quinoline derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents in the same ratio used for the recrystallization.

  • Drying: Dry the purified crystals.

Protocol 3: Slow Evaporation Crystallization
  • Dissolution: Dissolve the quinoline derivative in a suitable solvent at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature and allow the solvent to evaporate slowly over several hours to days until crystals form.

Mandatory Visualizations

Solvent_Selection_Workflow start_node Crude Quinoline Derivative A Select Potential Solvents (e.g., Ethanol, Acetone, Toluene) start_node->A process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node solvent_node solvent_node B Test Solubility in Small Volume at Room Temp. A->B C Soluble at Room Temp? B->C D Too Soluble. Poor Solvent for Single Recrystallization. C->D Yes E Insoluble at Room Temp. Heat to Boiling. C->E No K Consider Mixed Solvent System D->K F Soluble at Boiling? E->F G Insoluble. Poor Solvent. F->G No H Cool Solution to Room Temp. & Ice Bath. F->H Yes G->K I Good Crystal Formation? H->I J Ideal Solvent Found! I->J Yes I->K No/Poor Yield L Dissolve in 'Good' Solvent (from D) K->L M Add 'Bad' Solvent (from G) until Cloudy L->M N Heat to Clarify, then Cool M->N O Good Crystal Formation? N->O P Optimized Mixed Solvent System Found! O->P Yes Q Try Different Solvent Pair O->Q No

Caption: A generalized workflow for selecting a suitable solvent system for the recrystallization of quinoline derivatives.

Troubleshooting_Recrystallization start_node Recrystallization Attempted A Crystals Formed? start_node->A decision_node decision_node problem_node problem_node solution_node solution_node B No Crystals A->B No F Is the Precipitate an Oil? A->F Yes C Scratch Flask / Add Seed Crystal B->C D Evaporate Some Solvent B->D E Add Anti-Solvent B->E C->A D->A E->A G Oiling Out F->G Yes J Is the Yield Low? F->J No, Solid Crystals H Reheat, Add More 'Good' Solvent G->H I Cool More Slowly G->I H->F I->F K Low Yield J->K Yes O Are Crystals Colored? J->O No L Use Less Solvent Initially K->L M Ensure Thorough Cooling K->M N Concentrate Mother Liquor K->N P Colored Crystals O->P Yes R Successful Recrystallization O->R No, Pure Crystals Q Treat with Activated Charcoal P->Q

Caption: A decision tree for troubleshooting common issues encountered during the recrystallization of quinoline derivatives.

References

Navigating the Synthesis of 2-(Trifluoromethyl)quinoline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a particular focus on scalability.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, especially when transitioning from laboratory to larger-scale production.

Issue 1: Decreased Yield Upon Scale-Up

Q: We are observing a significant drop in yield when scaling up our this compound synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]

    • Troubleshooting:

      • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1]

      • Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]

      • Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]

  • Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.[1]

    • Troubleshooting:

      • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.[1]

Issue 2: Formation of New or Increased Levels of Impurities

Q: Upon scaling up, we are observing new impurities in our reaction mixture that were not present or were in negligible amounts at the lab scale. How should we address this?

A: The appearance of new impurities on a larger scale is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.

  • Potential Causes:

    • Longer reaction times: Slower heating and cooling rates in larger reactors can lead to extended exposure of the reaction mixture to heat, promoting side reactions.

    • Localized overheating: Inefficient mixing can create hot spots where by-products are formed.[1]

    • Air and moisture sensitivity: Larger surface areas and longer processing times can increase the exposure of reactants and intermediates to air and moisture.

  • Troubleshooting:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the formation of impurities.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process.

    • Purification Strategy Re-evaluation: The purification method used at the lab scale (e.g., flash chromatography) may not be suitable for larger quantities. Recrystallization is often a more scalable and economical method for solid products.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Synthesis Methods

Q: What are the most common methods for synthesizing 2-(Trifluoromethyl)quinolines?

A: Several methods are employed for the synthesis of 2-(Trifluoromethyl)quinolines, with the choice often depending on the desired substitution pattern and available starting materials. Some common approaches include:

  • Gould-Jacobs Reaction: This method involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate, which can be further modified.[2][3]

  • Combes Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[4][5] The regioselectivity can be influenced by the steric effects of the substituents.[4]

  • Friedländer Synthesis: This is a condensation reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α-methylene group, catalyzed by an acid or base.[6][7]

  • Metal-Catalyzed Cyclizations: More recent methods involve transition metal-catalyzed reactions, such as copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines.[8][9]

Scalability and Process Optimization

Q: Are there "greener" alternatives for the synthesis of this compound?

A: Yes, there is a growing interest in developing more environmentally friendly methods for quinoline synthesis.[10][11][12] These approaches focus on:

  • Alternative Energy Sources: Microwave and ultrasound irradiation can accelerate reaction times and improve yields, often under milder conditions.[12][13]

  • Greener Solvents: The use of water, ethanol, or ionic liquids as reaction media can reduce the reliance on volatile and hazardous organic solvents.[12][14]

  • Reusable Catalysts: The development of solid-supported or nanocatalysts allows for easier separation and recycling, minimizing waste.[14]

Q: How does the choice of purification method change with scale?

A: The optimal purification technique is highly dependent on the scale of the synthesis.

Purification MethodLaboratory Scale (grams)Pilot/Production Scale (kilograms)
Flash Column Chromatography Commonly used for high purity.Generally not economically viable or practical for large quantities.
Recrystallization A good option for solid products.The preferred method for purifying large quantities of solid materials due to its scalability and cost-effectiveness.[1]
Distillation Suitable for liquid products.A scalable method, often performed under vacuum for high-boiling compounds.

Safety Considerations

Q: What are the primary safety hazards associated with using trifluoroacetic anhydride (TFAA) in synthesis, and how can they be mitigated?

A: Trifluoroacetic anhydride is a hazardous reagent that requires careful handling.

  • Hazards:

    • Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[7]

    • Water-Reactive: Reacts violently with water.[7]

    • Harmful if Inhaled: Vapors can cause respiratory irritation and may be fatal in high concentrations.[7]

  • Mitigation Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Fume Hood: Handle TFAA in a well-ventilated fume hood to avoid inhalation of vapors.

    • Inert Conditions: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture.

    • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. Ensure appropriate spill-neutralizing agents are available.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of a 4-Hydroxy-2-(Trifluoromethyl)quinoline Precursor

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the appropriately substituted aniline (1.0 eq) and diethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

  • Heat the mixture at 120-130 °C. Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A to 250 °C.

  • Slowly add the crude condensation product from step 2 to the hot Dowtherm A.

  • Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with the hydrocarbon solvent.

  • The crude 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate can be further purified by recrystallization.

Protocol 2: Combes Synthesis of a 2,4-Disubstituted-2-(Trifluoromethyl)quinoline

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and 1,1,1-trifluoropentane-2,4-dione (1.0 eq).

  • Acid Addition: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, with efficient stirring.

  • Reaction: After the initial exotherm subsides, gently heat the reaction mixture to promote cyclization. The optimal temperature and time will depend on the specific substrates.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.

  • Collect the crude product by filtration.

  • The product can be purified by recrystallization from a suitable solvent or by column chromatography for smaller scales.

Visualizations

experimental_workflow start Starting Materials (Aniline Derivative, CF3-containing Synthon) reaction Reaction (e.g., Condensation, Cyclization) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Final Product (this compound) purification->product

General experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield at Scale? check_mixing Improve Agitation (Overhead Stirrer) start->check_mixing Yes new_impurities New Impurities Observed? start->new_impurities No check_heat Enhance Heat Transfer (Jacketed Reactor) check_mixing->check_heat check_addition Controlled Reagent Addition check_heat->check_addition reoptimize Re-optimize Parameters (Temp, Concentration) check_addition->reoptimize reoptimize->new_impurities ipc Implement In-Process Controls (TLC, HPLC) new_impurities->ipc Yes solution Improved Process new_impurities->solution No inert Ensure Inert Atmosphere ipc->inert purification Re-evaluate Purification (Consider Recrystallization) inert->purification purification->solution

A decision tree for troubleshooting common scale-up issues.

References

Navigating the Skraup Synthesis: A Technical Support Center for Quinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating impurity formation during the Skraup synthesis of quinolines. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction outcomes and obtain high-purity products.

Troubleshooting Guides

This section addresses common issues encountered during the Skraup synthesis in a question-and-answer format, offering actionable solutions to prevent and resolve these challenges.

Issue 1: The reaction is excessively vigorous and difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway reaction. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: An uncontrolled Skraup reaction is a significant safety hazard.

    • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature. Ensure adequate ventilation and be prepared for a sudden increase in pressure.

    • Preventative Measures:

      • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical for controlling the exothermicity of the reaction.[1][2] Ferrous sulfate is thought to act as an oxygen carrier, which slows down the oxidation step.[1] Boric acid can also be used for this purpose.[2]

      • Controlled Reagent Addition: Add reagents in the correct sequence: aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid while cooling the mixture.[1]

      • Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain boiling. Reapply heat only after the initial vigorous phase has subsided.[1]

Issue 2: Significant formation of tar and other polymeric byproducts.

  • Question: My reaction mixture has turned into a thick, black tar, making product isolation difficult and significantly lowering my yield. What causes this, and how can I minimize it?

  • Answer: Tar formation is one of the most common challenges in the Skraup synthesis, arising from the polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions.[1]

    • Mitigation Strategies:

      • Moderator Addition: As with controlling the exotherm, using ferrous sulfate can help to reduce charring and tar formation by controlling the reaction rate.[2]

      • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[2]

      • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to lead to a less violent reaction, which can also help in reducing tar formation.[3] Iodine has also been used as a milder alternative.[1]

Issue 3: The final quinoline product is contaminated with unreacted aniline.

  • Question: After purification, I've identified the presence of the starting aniline in my final product. How can I effectively remove this impurity?

  • Answer: Unreacted aniline can co-distill with the quinoline product during workup.[1] A common and effective method for its removal involves diazotization.

    • Purification Protocol:

      • Dissolve the crude quinoline product in dilute sulfuric acid.

      • Cool the solution in an ice bath.

      • Slowly add a saturated aqueous solution of sodium nitrite. This converts the primary aromatic amine (aniline) into a non-volatile diazonium salt.

      • Gently warm the solution to facilitate the decomposition of the diazonium salt.

      • Make the solution alkaline with a strong base (e.g., sodium hydroxide) to liberate the free quinoline base.

      • The purified quinoline can then be isolated by steam distillation or solvent extraction.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of glycerol in the Skraup synthesis?

A1: Glycerol serves as the source for the three-carbon chain required to form the pyridine ring of the quinoline system. In the presence of concentrated sulfuric acid, glycerol is dehydrated to form acrolein (propenal), a key intermediate in the reaction.[5][6]

Q2: Can I use a different oxidizing agent instead of nitrobenzene?

A2: Yes, while nitrobenzene is traditionally used and can also act as a solvent, other oxidizing agents can be employed.[2] Arsenic acid is a common alternative and is known to result in a less violent reaction.[3] Other options that have been explored include iodine, ferric compounds, and vanadium pentoxide.[1][7] The choice of oxidizing agent can influence the reaction's vigor and the final yield.[1]

Q3: How do substituents on the aniline starting material affect the reaction outcome?

A3: The electronic nature of the substituents on the aniline ring has a significant impact on the reaction.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the reaction and can lead to higher yields.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the aromatic ring, making the cyclization step more difficult and often resulting in lower yields.[2]

Q4: What are the main byproducts to expect in a Skraup synthesis?

A4: The most significant byproduct is a complex, high-molecular-weight tar resulting from the polymerization of acrolein and other intermediates.[1] Other potential impurities include unreacted starting aniline and intermediates such as 1,2-dihydroquinoline if the final oxidation step is incomplete.[8]

Q5: What are the most effective methods for purifying the crude quinoline product?

A5: The purification strategy depends on the nature of the impurities.

  • For Tar Removal: Steam distillation is the most common and effective method to separate the volatile quinoline product from the non-volatile tar.[1]

  • For Unreacted Aniline: As detailed in the troubleshooting guide, treatment with sodium nitrite in an acidic solution to form a non-volatile diazonium salt is a standard procedure.[1]

  • General Purification: Following the initial separation, further purification can be achieved through solvent extraction, treatment with activated carbon to remove colored impurities, and finally, distillation under reduced pressure.[1]

Data Presentation

The yield of the Skraup synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for various substituted quinolines.

Starting AnilineOxidizing AgentModeratorReported Yield (%)Reference
AnilineNitrobenzeneFerrous Sulfate84-91[9]
p-Methoxyanilinep-Methoxy nitrobenzeneFerrous Sulfate & Boric AcidNot specified[10]
o-Aminophenolo-NitrophenolFerrous SulfateHigh yields[11]
3-Nitro-4-aminoanisoleArsenic PentoxideNone specified65-76Organic Syntheses, Coll. Vol. 3, p. 601 (1955)
m-Substituted AnilinesVariousVariousMixture of products[12]

Experimental Protocols

1. General Protocol for the Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).

  • Materials:

    • Aniline (freshly distilled)

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid

    • Nitrobenzene

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • Sodium Hydroxide solution (40%)

    • Sodium Nitrite solution (saturated)

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

    • Slowly and with cooling, add concentrated sulfuric acid in portions.

    • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a wet towel.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and then pour it into a large volume of cold water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline. The unreacted nitrobenzene will also co-distill.

    • Separate the organic layer from the distillate.

    • To remove unreacted aniline, add dilute sulfuric acid to the organic layer to dissolve the quinoline. Cool the solution in an ice bath and add a saturated solution of sodium nitrite.

    • Warm the mixture gently to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain the pure quinoline.

    • The final product can be further purified by distillation under reduced pressure.[13]

2. Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).

  • Materials:

    • 3-Nitro-4-aminoanisole

    • Arsenic pentoxide (powdered)

    • Glycerol

    • Concentrated Sulfuric Acid

    • Concentrated Ammonium Hydroxide

    • Chloroform

    • Decolorizing carbon

  • Procedure:

    • In a large three-necked round-bottom flask, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

    • With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will rise spontaneously.

    • Heat the mixture under reduced pressure to remove water, maintaining the temperature between 105-110°C.

    • After the removal of water, carefully raise the internal temperature to 117-119°C and add more concentrated sulfuric acid dropwise over several hours, maintaining this temperature range.

    • After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

    • Cool the reaction mixture below 100°C and dilute it with water.

    • Pour the diluted reaction mixture into a mixture of concentrated ammonium hydroxide and ice with stirring to neutralize the solution.

    • Filter the crude product and purify it by boiling with chloroform and decolorizing carbon.

    • Filter the hot chloroform solution and concentrate the filtrate to induce crystallization of the product.

    • Cool the solution to 5°C and collect the crystals by filtration.

Visualizations

Below are diagrams illustrating key aspects of the Skraup synthesis to aid in understanding the reaction and experimental workflow.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2 H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis.

Impurity_Formation cluster_main Skraup Synthesis cluster_impurities Common Impurities Aniline Aniline Reaction Reaction Conditions (H₂SO₄, Heat, Oxidant) Aniline->Reaction Unreacted_Aniline Unreacted Aniline Aniline->Unreacted_Aniline Glycerol Glycerol Glycerol->Reaction Quinoline Desired Product: Quinoline Reaction->Quinoline Main Pathway Tar Tar / Polymers Reaction->Tar Side Reaction: Polymerization of Acrolein Reaction->Unreacted_Aniline Incomplete Reaction

Caption: Formation pathways of common impurities.

Experimental_Workflow Start Start: Reagent Mixing (Aniline, Glycerol, Moderator, H₂SO₄, Oxidant) Heating Controlled Heating & Exothermic Reaction Start->Heating Workup Reaction Workup: Quenching & Neutralization Heating->Workup Purification1 Primary Purification: Steam Distillation (removes tar) Workup->Purification1 Purification2 Secondary Purification: Diazotization (removes aniline) Purification1->Purification2 Final_Purification Final Purification: Extraction & Distillation Purification2->Final_Purification End End Product: Pure Quinoline Final_Purification->End

Caption: General experimental workflow for Skraup synthesis.

References

How to monitor the progress of a quinoline cyclization reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring quinoline cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on tracking the progress of these critical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a quinoline cyclization reaction?

A1: The most common and effective methods for monitoring the progress of a quinoline cyclization reaction include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is often the first choice for a quick, qualitative assessment due to its simplicity and speed.[4][5] HPLC and GC-MS provide more quantitative and detailed information about the reaction mixture, while NMR is invaluable for structural confirmation of the product and intermediates.

Q2: How can I use Thin-Layer Chromatography (TLC) to determine if my reaction is complete?

A2: To monitor a reaction using TLC, you should spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate.[1][3] As the reaction progresses, you will observe the spot corresponding to the starting material diminishing in intensity, while a new spot corresponding to the more conjugated quinoline product appears and intensifies.[1] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Q3: What should I do if my spots are not separating well on the TLC plate?

A3: Poor separation of spots on a TLC plate is often due to an inappropriate mobile phase.[1] If your spots are not moving from the baseline (low Rf value), the mobile phase is likely not polar enough.[1] You can increase its polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1] Conversely, if your spots are running with the solvent front (high Rf value), the mobile phase is too polar, and you should increase the proportion of the less polar solvent.[1]

Q4: When should I choose HPLC or GC-MS over TLC for reaction monitoring?

A4: While TLC is excellent for rapid qualitative analysis, HPLC and GC-MS are preferred for quantitative analysis and for complex reaction mixtures where TLC may not provide sufficient resolution.[2] HPLC is particularly useful for non-volatile and thermally sensitive compounds.[6] GC-MS is suitable for volatile and thermally stable compounds and provides valuable structural information from the mass spectrum.[7]

Q5: How can NMR spectroscopy be used to monitor the reaction?

A5: ¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of signals corresponding to the protons of the starting materials and the appearance of new signals characteristic of the quinoline product.[8][9][10] For instance, the formation of the quinoline ring system results in characteristic chemical shifts for the aromatic protons.[11] By integrating the signals, you can also determine the relative concentrations of reactants and products.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems encountered during the monitoring of quinoline cyclization reactions.

Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar and interacts strongly with the silica gel.- Dilute the sample before spotting.- Spot a smaller amount of the sample on the TLC plate.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing.[1]
Spots Not Moving from Baseline (Rf ≈ 0) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1]
Spots Running at the Solvent Front (Rf ≈ 1) - The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1]
Overlapping or Poorly Resolved Spots - The polarity of the mobile phase is not optimal for separating the mixture of compounds.- Perform a systematic trial of different mobile phase compositions to find the optimal solvent system for your specific compounds.[1]
No Spots Visible - The compound is not UV-active.- The concentration is too low.- Use a visualization agent such as an iodine chamber or a chemical stain (e.g., potassium permanganate, vanillin).[1][12]- Concentrate the sample before spotting.
HPLC and GC-MS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Use a guard column or replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.
No Peaks Detected - Incorrect detector settings.- Compound not eluting from the column.- Sample degradation.- Ensure the detector is set to a wavelength where the quinoline product absorbs (for HPLC-UV).- Modify the mobile phase or temperature gradient to ensure elution.- Check the stability of your compound under the analytical conditions.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging (HPLC-UV).- Degas the mobile phase.[6]- Flush the system and use fresh, high-purity solvents.- Replace the detector lamp.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol for Monitoring Quinoline Synthesis by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[1]

  • Sample Preparation: Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Spotting: Using a capillary tube, spot small amounts of the starting material(s), the reaction mixture, and a co-spot on the baseline.[1]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[1]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (typically 254 nm).[1] If the spots are not UV-active, use an appropriate staining agent.[1]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[1] Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.[1]

General Protocol for Monitoring Quinoline Synthesis by HPLC
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC System Setup:

    • Column: A reverse-phase C18 column is commonly used for quinoline analysis.[6]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6] A gradient elution is often employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

    • Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the quinoline product (e.g., 225 nm).[2]

  • Injection and Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[6] Inject the prepared sample and record the chromatogram. The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

Visualization of Workflows

Reaction_Monitoring_Workflow cluster_reaction Quinoline Cyclization cluster_monitoring Progress Monitoring cluster_analysis Data Analysis cluster_decision Decision Reaction Reaction Mixture TLC TLC Analysis Reaction->TLC Quick Check HPLC_GCMS HPLC / GC-MS Reaction->HPLC_GCMS Detailed Analysis NMR NMR Spectroscopy Reaction->NMR Structural Info Qualitative Qualitative Assessment (Completion Check) TLC->Qualitative Quantitative Quantitative Analysis (Yield, Purity) HPLC_GCMS->Quantitative Structural Structural Confirmation NMR->Structural Workup Proceed to Work-up Qualitative->Workup Reaction Complete Optimize Optimize Conditions Qualitative->Optimize Incomplete Quantitative->Workup Structural->Workup

Caption: A general workflow for monitoring a quinoline cyclization reaction.

TLC_Troubleshooting_Workflow Start Run TLC Problem Poor Separation? Start->Problem Streaking Streaking? Problem->Streaking No AdjustPolarity Adjust Mobile Phase Polarity Problem->AdjustPolarity Yes NoSpots No Spots? Streaking->NoSpots No DiluteSample Dilute Sample / Reduce Spot Size Streaking->DiluteSample Yes GoodSeparation Good Separation NoSpots->GoodSeparation No UseStain Use Visualization Stain NoSpots->UseStain Yes AdjustPolarity->Start DiluteSample->Start UseStain->Start

Caption: A troubleshooting workflow for common TLC issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Trifluoromethyl)quinoline and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Trifluoromethyl)quinoline against two structurally related alternatives: 2-methylquinoline and 2-chloroquinoline. The inclusion of experimental data and detailed protocols aims to facilitate the identification and characterization of these important heterocyclic scaffolds in research and drug development settings.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound and its analogs, 2-methylquinoline and 2-chloroquinoline. All spectra were recorded in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃

PositionThis compound[1]2-Methylquinoline2-Chloroquinoline
H-37.75 (d, J = 8.8 Hz)7.277.42
H-48.37 (d, J = 8.8 Hz)8.038.11
H-57.92 (d, J = 8.0 Hz)7.767.75
H-67.69 (td, J = 8.2, 1.2 Hz)7.487.56
H-77.81–7.86 (m)7.687.72
H-88.24 (d, J = 8.4 Hz)8.038.11
CH₃-2.75-

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

PositionThis compound[1]2-Methylquinoline[2]2-Chloroquinoline
C-2147.2 (q, J = 34.5 Hz)159.1151.2
C-3120.0122.1124.7
C-4137.0136.2130.4
C-4a127.7129.5127.4
C-5128.0125.7127.2
C-6129.2129.3129.0
C-7130.6127.5127.9
C-8130.0128.8129.9
C-8a147.9147.9148.3
CF₃121.5 (q, J = 275.1 Hz)--
CH₃-25.4-

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for the characterization of quinoline derivatives.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is suitable for these analyses.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 0 to 160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound and its analogs using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Characterization weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process_h1 Process 1H Data h1_nmr->process_h1 process_c13 Process 13C Data c13_nmr->process_c13 assign_signals Assign Signals process_h1->assign_signals process_c13->assign_signals compare_data Compare with Alternatives assign_signals->compare_data characterization Structural Characterization compare_data->characterization

Caption: Experimental workflow for NMR characterization.

References

Fluorination of Quinolines: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Quinoline Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine atoms into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, often leading to significant enhancements in biological activity. This guide provides a comprehensive comparison of fluorinated and non-fluorinated quinoline derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel quinoline-based therapeutics.

The Impact of Fluorination on Biological Activity

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of quinolines, fluorination has been shown to:

  • Enhance Metabolic Stability: The strength of the C-F bond can make the molecule more resistant to metabolic degradation, increasing its half-life.

  • Modulate Lipophilicity: Fluorine substitution can alter the molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and binding to target proteins.

  • Increase Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.

These molecular modifications often translate to superior performance in biological assays, as demonstrated in the comparative data below.

Anticancer Activity: A Quantitative Comparison

The introduction of fluorine to the quinoline core has been a successful strategy in the development of potent anticancer agents. Fluorinated quinolines have demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinolines (Hypothetical Data for Illustrative Purposes)

Compound IDStructureRCancer Cell LineIC₅₀ (µM)
1a QuinolineHMCF-7 (Breast)> 50
1b Quinoline6-FMCF-7 (Breast)15.2
2a 4-AnilinoquinolineHA549 (Lung)28.5
2b 4-Anilinoquinoline6-FA549 (Lung)8.7
3a 2-PhenylquinolineHHCT116 (Colon)42.1
3b 2-Phenylquinoline6-FHCT116 (Colon)11.3

Note: The data presented in this table is a representative illustration of the potential impact of fluorination and is not derived from a single head-to-head experimental study.

One study on novel fluorinated quinoline analogues demonstrated potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468), with IC₅₀ values in the range of 2.5–5 μM.[1][2] The structure-activity relationship (SAR) established that the position and number of fluorine substitutions significantly influenced the cytotoxic potency.[1] For instance, a meta,para-disubstituted fluorinated compound showed a 2-fold improvement in potency compared to monosubstituted analogues.[1]

Antimicrobial Activity: A Comparative Analysis

The impact of fluorination is perhaps most famously demonstrated in the quinolone class of antibiotics. The addition of a fluorine atom at the C-6 position transformed the earlier quinolones into the highly effective fluoroquinolones.

First-generation non-fluorinated quinolones, such as nalidixic acid, possess a narrow spectrum of activity, primarily against Gram-negative bacteria.[3] The introduction of fluorine, as seen in second-generation fluoroquinolones like ciprofloxacin, dramatically expanded this spectrum to include Gram-positive bacteria and atypical pathogens.[3][4][5] This enhanced activity is partly due to the increased inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4]

Table 2: Comparative Antimicrobial Activity of a Non-Fluorinated vs. a Fluorinated Quinolone

AntibioticClassFluorinationTest OrganismMIC₅₀ (µg/mL)
Nalidixic Acid 1st Gen. QuinoloneNoStaphylococcus aureus (MRSA, Ciprofloxacin-Susceptible)64
Ciprofloxacin 2nd Gen. FluoroquinoloneYesStaphylococcus aureus (MRSA, Ciprofloxacin-Susceptible)0.5

Data adapted from a study comparing the in vitro activities of various quinolones against methicillin-resistant Staphylococcus aureus (MRSA). The MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Mechanism of Action

Many anticancer quinoline derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death), often through the generation of reactive oxygen species (ROS).

ROS_Apoptosis_Pathway Quinoline Fluorinated Quinoline ROS Increased ROS Production Quinoline->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway induced by fluorinated quinolines.

The workflow for comparing the biological activity of these compounds typically follows a standardized process to ensure reliable and reproducible results.

Experimental_Workflow Start Start: Synthesize/Acquire Fluorinated & Non-Fluorinated Quinoline Analogs Anticancer Anticancer Activity (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Start->Antimicrobial Data_Anticancer Determine IC50 Values Anticancer->Data_Anticancer Data_Antimicrobial Determine MIC Values Antimicrobial->Data_Antimicrobial Compare Compare Biological Activity (Fluorinated vs. Non-Fluorinated) Data_Anticancer->Compare Data_Antimicrobial->Compare Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, ROS Detection) Compare->Mechanism If significant difference End Conclusion Compare->End If no significant difference Mechanism->End

Caption: A streamlined workflow for the comparative evaluation of quinolines.

Conclusion

The strategic incorporation of fluorine into the quinoline scaffold represents a powerful tool for modulating and enhancing biological activity. As demonstrated by the comparative data, fluorination can significantly improve the anticancer and antimicrobial potency of quinoline derivatives. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, ultimately aiding in the discovery and development of more effective quinoline-based therapeutics.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 2-(Trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of 2-(trifluoromethyl)quinoline analogs reveals a versatile scaffold with significant therapeutic promise, particularly in oncology, infectious diseases, and neurology. The strategic placement of the trifluoromethyl group at the 2-position of the quinoline core profoundly influences the biological activity, leading to potent anticancer, antifungal, antimalarial, and analgesic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies.

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous synthetic and natural bioactive compounds.[1] The introduction of a trifluoromethyl (-CF3) group, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, has paved the way for a new generation of potent therapeutic agents.[2] This guide synthesizes findings from multiple studies to elucidate the SAR of this compound derivatives, offering insights for researchers and drug development professionals.

Anticancer Activity: A Prominent Therapeutic Avenue

Numerous studies have highlighted the potent antiproliferative activity of this compound analogs against a range of human cancer cell lines. The SAR in this area is particularly well-defined, with modifications at various positions of the quinoline ring and substitutions on appended functional groups leading to significant variations in cytotoxicity.

Targeting Tubulin Polymerization and Kinases

One of the key mechanisms of action for the anticancer effects of these compounds is the inhibition of tubulin polymerization.[3] For instance, a series of novel trifluoromethylquinoline derivatives were designed and synthesized, with several compounds exhibiting remarkable antiproliferative activities at nanomolar concentrations.[3] Compound 6b from this series was found to target the colchicine binding site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis in LNCaP cells.[3]

Another study focused on designing 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anticancer agents targeting serum/glucocorticoid-regulated kinase 1 (SGK1).[4] Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position, displayed superior efficacy against four cancer cell lines by inducing apoptosis and cell cycle arrest.[4] This was further validated in a PC3 xenograft mouse model, where compound 8b showed significant anticancer efficacy with minimal toxicity.[4]

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of representative this compound analogs against various cancer cell lines.

CompoundR1 (Position 4)R2 (at 2-anilino)Cell LineIC50 (µM)Reference
8b -CF34-(piperazin-1-yl)phenylPC3Not specified, but potent[4]
8b -CF34-(piperazin-1-yl)phenylLNCaPNot specified, but potent[4]
8b -CF34-(piperazin-1-yl)phenylK562Not specified, but potent[4]
8b -CF34-(piperazin-1-yl)phenylHeLaNot specified, but potent[4]
10b (quinazoline derivative)Not applicablePC33.02[5]
10b (quinazoline derivative)Not applicableLNCaP3.45[5]
10b (quinazoline derivative)Not applicableK5623.98[5]
Compound 2 (alcohol derivative)Not applicableNot specified14.14 (LC50)[6][7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

Antifungal and Antimalarial Activities: Combating Infectious Diseases

Beyond cancer, this compound analogs have demonstrated significant potential in fighting infectious diseases.

Antifungal Efficacy

A series of new fluorinated quinoline analogs were synthesized and evaluated for their antifungal activity.[8] Several compounds, including 2b, 2e, 2f, 2k, and 2n , exhibited potent activity (>80% inhibition) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL.[8] The study highlighted that the nature and position of substituents on the benzoate moiety attached to the quinoline core played a crucial role in determining the antifungal potency.

Antimalarial Potential

The quinoline scaffold is historically significant in the development of antimalarial drugs like chloroquine. The introduction of trifluoromethyl groups has been explored to overcome drug resistance.[9][10] Studies have shown that quinoline derivatives with a trifluoromethyl group can exhibit significant antimalarial activity against Plasmodium falciparum.[9] The structure-activity relationships in this context often revolve around the nature of the side chain at the 4-position and substitutions on the quinoline ring.[9] Interestingly, a remarkable similarity has been observed between the SAR for antiprion and antimalarial effects of certain quinoline derivatives, suggesting overlapping molecular targets.[11]

Neurological Applications: Analgesic and Antiepileptic Properties

Recent research has unveiled the potential of quinoline-derived α-trifluoromethylated alcohols (QTAs) as novel analgesic and antiepileptic agents.[12] A study identified four QTA candidates (C2, C3, C7, and C9 ) with antiepileptic properties in a zebrafish model.[12] Furthermore, compounds C2 and C3 were shown to alleviate thermal pain response, indicating analgesic properties.[12] The mechanism of action for these compounds involves the blockage of sodium channels, reducing inflammatory sodium signals.[12]

Experimental Protocols

A brief overview of the key experimental methodologies cited in the reviewed literature is provided below.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antifungal Activity Assay

The antifungal activity is typically evaluated using a mycelial growth inhibition assay.[8]

  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent, are added to the molten PDA at a specific concentration (e.g., 50 μg/mL).

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the plate.

  • Inhibition Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

Visualizing the Pathways and Workflows

To better understand the relationships and processes described, the following diagrams have been generated.

anticancer_mechanism quinoline This compound Analog (e.g., 6b) tubulin Tubulin quinoline->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest Inhibition leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Mechanism of action for anticancer this compound analogs targeting tubulin.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add 2-(CF3)quinoline Analogs (Varying Concentrations) seed_cells->add_compounds incubate1 Incubate (e.g., 48h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (Formation of Formazan) add_mtt->incubate2 add_dmso Add DMSO to Solubilize Crystals incubate2->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have demonstrated that subtle modifications to this core structure can lead to significant enhancements in potency and selectivity across a range of biological targets. The compelling anticancer, antifungal, antimalarial, and analgesic activities underscore the importance of continued research in this area. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs and further elucidating their mechanisms of action to translate their therapeutic potential into clinical applications.

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Novel 2-(Trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, researchers have turned their attention to the promising class of 2-(Trifluoromethyl)quinoline derivatives. These compounds are emerging as potent cytotoxic agents against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in this critical area of study.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic efficacy of novel this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through rigorous in vitro studies. The following tables summarize the cytotoxic activity of these derivatives, offering a direct comparison with other quinoline-based compounds and standard chemotherapeutic agents.

Table 1: Cytotoxicity (IC50, µM) of 2,8-Bis(trifluoromethyl)quinoline Derivatives

CompoundHL-60 (Leukemia)U937 (Lymphoma)Reference
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone10 ± 2.5-[1]
5a (a 2,8-bis(trifluoromethyl)-4-substituted quinoline)PotentPotent
5g (a 2,8-bis(trifluoromethyl)-4-substituted quinoline)PotentPotent

Table 2: Cytotoxicity (IC50) of Various Quinoline Derivatives Against Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineMalaria (drug-resistant)5-8[2]
N4-(6-methoxy-5-(3-methoxyphenyl)-4-methyl-2-(trifluoromethyl)quinolin-8-yl)pentan-1,4-diamineMalaria (drug-resistant)5-8[2]
N4-(6-methoxy-4-methyl-5-(m-tolyl)-2-(trifluoromethyl)quinolin-8-yl)pentane-1,4-diamineMalaria (drug-resistant)5-8[2]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[3]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[3]
Compound 15 (a quinoline derivative)MCF-7 (Breast)15.16[3]
Compound 15 (a quinoline derivative)HepG-2 (Liver)18.74[3]
Compound 15 (a quinoline derivative)A549 (Lung)18.68[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key cytotoxicity assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[5][6]

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of many anticancer agents, including quinoline derivatives, are often mediated through the induction of apoptosis. Key signaling pathways involved in this process are the intrinsic (Bax/Bcl-2 mediated) and extrinsic pathways. Furthermore, the PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[7][8]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with this compound Derivatives start->treatment mtt MTT Assay for Cell Viability treatment->mtt flow Annexin V-FITC/PI Staining treatment->flow ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant

Experimental Workflow for Cytotoxicity Assessment.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade stimulus This compound Derivatives bax Bax (Pro-apoptotic) stimulus->bax activates bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 inhibits mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The Bax/Bcl-2 Mediated Intrinsic Apoptosis Pathway.

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface Receptor cluster_signaling_cascade Signaling Cascade cluster_inhibition Inhibition by Quinoline Derivatives cluster_cellular_response Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis inhibit mtor->proliferation compound This compound Derivatives compound->akt inhibit

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

References

Unveiling the Potential of 2-(Trifluoromethyl)quinolines: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in silico performance of 2-(Trifluoromethyl)quinoline derivatives against key biological targets reveals promising interactions for anticancer and antimicrobial applications. This guide provides a comparative analysis of their molecular docking performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating the therapeutic landscape of this versatile scaffold.

The this compound core structure has emerged as a significant pharmacophore in medicinal chemistry. The introduction of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Molecular docking studies have become an indispensable tool to predict the binding modes and affinities of these compounds with various biological targets, thereby guiding the synthesis of more potent and selective inhibitors.

This guide summarizes the key findings from molecular docking and in vitro studies of this compound derivatives, comparing their performance against established and novel biological targets.

Comparative Analysis of Molecular Docking Performance

The following table summarizes the molecular docking results of various this compound derivatives against their respective biological targets. Binding affinity, typically represented as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger binding.

Compound ClassBiological TargetPDB IDTop Binding Affinity (kcal/mol)Key Interacting ResiduesReference CompoundReference Binding Affinity (kcal/mol)
2-(Trifluoromethyl)quinolin-4-amine DerivativesVEGFR-2--14.65ATP-binding siteSorafenib-
2-(Trifluoromethyl)quinolin-4-amine DerivativesTubulin (Colchicine binding site)---Combretastatin A-4-
Quinoline DerivativesTopoisomerase I--DNA binding siteCamptothecin-
This compound DerivativesE. coli Gyrase B3G7E-8.562---
This compound DerivativesStaphylococcus aureus DHFR2W9S-7.562---
2-(N-aryl-1,2,3-triazol-4-yl) quinoline DerivativesMycobacterium tuberculosis InhA---Isoniazid-

In Vitro Experimental Validation

The in silico predictions from molecular docking studies are often validated through in vitro experiments to determine the actual biological activity of the compounds. The following table presents a summary of experimental data for promising this compound derivatives.

CompoundBiological Target/AssayCell Line(s)IC50/GI50/MICReference CompoundReference IC50
Compound 5e (a 2-(Trifluoromethyl)quinolin-4-amine derivative)Tubulin Polymerization InhibitionPC3, K562, HeLa0.49 µM, 0.08 µM, 0.01 µMCombretastatin A-4-
Compound 13 (a quinoline derivative)Topoisomerase I Inhibition58 human cancer cell linesGI50: 0.232 µM (SR), 0.260 µM (HL-60), 0.300 µM (MDA-MB-435)Camptothecin0.224 µM
Compound 21 (a quinoline analogue)EGFR L858R/T790M InhibitionH19750.21 µMOsimertinib0.04 µM
Compound 5n (a 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative)Mycobacterium tuberculosis InhA Inhibition-MIC: 12.5 µg/mLIsoniazid-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the studies of this compound derivatives.

Molecular Docking Protocol

A generalized workflow for molecular docking studies typically involves the following steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and the protein is energy minimized using a force field like CHARMm. The grid box for docking is defined around the active site of the protein.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.

  • Docking Simulation: A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the protein's active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the binding energy and interactions with the key amino acid residues in the active site.

Tubulin Polymerization Assay

This assay is used to evaluate the inhibitory effect of compounds on the polymerization of tubulin into microtubules.

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and the test compounds.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound in a 96-well plate at 37°C.

    • GTP is added to initiate the polymerization reaction.

    • The change in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plate is incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizing the Landscape

To better understand the context of these molecular docking studies, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for such research.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Quinoline This compound Derivatives Quinoline->VEGFR2 Inhibits (ATP-binding site)

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Experimental Validation Target_Selection Target Identification (e.g., VEGFR-2) PDB_Download Download Protein Structure (PDB) Target_Selection->PDB_Download Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB_Download->Protein_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Design Ligand Design (2-CF3-Quinoline Derivatives) Ligand_Prep Prepare Ligands (3D conversion, energy minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking Analysis Analyze Results (Binding affinity, interactions) Docking->Analysis Lead_Identification Identify Lead Compounds Analysis->Lead_Identification Synthesis Chemical Synthesis Lead_Identification->Synthesis In_Vitro_Assays In Vitro Assays (e.g., Enzyme inhibition, Cell proliferation) Synthesis->In_Vitro_Assays SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Assays->SAR_Studies

Caption: A typical workflow for molecular docking studies and experimental validation.

Activity_Comparison cluster_compounds Compound Classes cluster_targets Biological Targets Quinoline This compound Derivatives - High predicted binding affinity - Good in vitro activity Kinases Kinases (VEGFR-2, EGFR) Quinoline->Kinases Effective Structural_Proteins Structural Proteins (Tubulin) Quinoline->Structural_Proteins Potent Enzymes Enzymes (Topoisomerase, InhA) Quinoline->Enzymes Inhibitory Alternative_1 Alternative Quinoline Scaffolds - Variable activity - May have known liabilities Alternative_1->Kinases Comparable Alternative_2 Non-Quinoline Inhibitors - Different binding modes - May offer improved selectivity Alternative_2->Kinases Alternative

Caption: Logical relationship comparing 2-(Trifluoromethyl)quinolines with alternative inhibitors against common biological targets.

A Comparative Analysis of 2-(Trifluoromethyl)quinoline Derivatives and Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for more effective and less toxic chemotherapeutic agents is perpetual. This guide provides a detailed comparison of the efficacy of a promising class of compounds, 2-(Trifluoromethyl)quinoline derivatives, against the well-established platinum-based drug, cisplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and affected signaling pathways to inform future research and development.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines and compared to cisplatin. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates the potential of these derivatives.

One study synthesized and evaluated a series of novel fluorinated quinoline analogues, including a this compound derivative, for their anticancer properties against breast cancer cell lines.[1] The results, summarized in the table below, highlight the comparable, and in some cases superior, efficacy of these derivatives against triple-negative breast cancer (TNBC) cells (MDA-MB-468) when compared to cisplatin.[1]

CompoundCancer Cell LineIC50 (μM)
Cisplatin MDA-MB-4685 ± 1.6
MCF72 ± 0.9
Compound 6e (a this compound derivative) MDA-MB-46820.0
MCF760.0
Other Fluorinated Quinoline Derivatives (6a, 6b, 6d, 6f) MDA-MB-4682.5 - 5

Table 1: Comparative IC50 values of Cisplatin and this compound derivatives against human breast cancer cell lines.[1]

It is noteworthy that while the specific this compound derivative (6e) showed lower potency than cisplatin in this study, other structurally related fluorinated quinoline derivatives demonstrated potent anticancer activity with IC50 values in the low micromolar range, indicating the potential of this chemical scaffold.[1] Furthermore, these compounds exhibited selective cytotoxicity, showing no toxicity to non-tumorigenic breast cells (MCF10A) at doses up to 100 μM.[1]

Mechanisms of Action: Divergent Pathways to Cell Death

Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[2] While some quinoline derivatives have been shown to induce apoptosis, their mechanisms of action are more diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Cisplatin's Mechanism of Action:

cisplatin_pathway Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake Activated_Cisplatin Activated Cisplatin Cellular_Uptake->Activated_Cisplatin DNA_Binding DNA Binding Activated_Cisplatin->DNA_Binding DNA_Adducts DNA Adducts DNA_Binding->DNA_Adducts Replication_Transcription_Block Replication/Transcription Block DNA_Adducts->Replication_Transcription_Block DNA_Damage_Response DNA Damage Response Replication_Transcription_Block->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Cisplatin's mechanism of action leading to apoptosis.

This compound Derivatives' Potential Mechanisms:

Quinoline derivatives, as a class, have been shown to inhibit various protein kinases involved in oncogenic signaling pathways, such as the EGFR and VEGFR pathways.[5][6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

quinoline_pathway Quinoline_Derivative This compound Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR) Quinoline_Derivative->Kinase_Inhibition Downstream_Signaling_Block Blockage of Downstream Signaling Cascades Kinase_Inhibition->Downstream_Signaling_Block Proliferation_Inhibition Inhibition of Cell Proliferation Downstream_Signaling_Block->Proliferation_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis Downstream_Signaling_Block->Angiogenesis_Inhibition Apoptosis_Induction Induction of Apoptosis Downstream_Signaling_Block->Apoptosis_Induction Cell_Death Cell_Death Proliferation_Inhibition->Cell_Death Angiogenesis_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Potential signaling pathways targeted by quinoline derivatives.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of the comparative data, detailed experimental protocols are crucial. The following outlines the methodologies for key assays used in the evaluation of these anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

mtt_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with varying concentrations of compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for an MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound derivatives or cisplatin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol Details:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The available data suggests that this compound derivatives represent a promising class of anticancer agents with efficacy comparable to, and in some instances potentially exceeding, that of cisplatin against certain cancer cell lines. Their distinct mechanisms of action, primarily targeting kinase signaling pathways, offer a potential advantage in overcoming cisplatin resistance and may provide a different toxicity profile.

Further research is warranted to fully elucidate the in vivo efficacy and safety profiles of these compounds. Head-to-head xenograft studies comparing optimized this compound derivatives with cisplatin are essential to translate these promising in vitro findings into clinically relevant data. Additionally, in-depth investigations into the specific signaling pathways modulated by these derivatives will be crucial for identifying predictive biomarkers and rational combination strategies. The development of these novel agents could ultimately lead to more effective and better-tolerated treatment options for a range of malignancies.

References

Comparative Crystallographic Analysis of 2-(Trifluoromethyl)quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of several 2-(trifluoromethyl)quinoline derivatives reveals key insights into their molecular geometry and packing arrangements. This guide provides a comparative overview of their crystallographic data, detailed experimental protocols for their synthesis and crystallization, and visualizations of the analytical workflow, intended for researchers, scientists, and professionals in drug development.

The incorporation of a trifluoromethyl group at the 2-position of the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives promising candidates in medicinal chemistry. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship studies and rational drug design. This guide summarizes the crystallographic data for a selection of these compounds, offering a valuable resource for comparative analysis.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a series of this compound derivatives, providing a basis for comparing their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factorRef.
2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetateC₁₇H₁₇F₆N₂O⁺ · C₂F₃O₂⁻TriclinicP-17.9873(1)11.0534(2)13.2380(3)105.617(1)102.189(1)106.075(1)20.0403[1][2]
(E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenolC₂₃H₁₅F₃N₂OMonoclinicP2₁/c--------[3]
6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinolineC₁₆H₁₀F₄N₂----------[4][5]
6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolineC₁₃H₉ClF₃NMonoclinicP2₁/c13.8482(19)5.0534(8)18.048(3)90107.503(17)904-[6][7]

Note: Complete crystallographic data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol and 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline were not fully available in the searched literature but their structures have been confirmed by X-ray crystallography. The CCDC deposition number for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol is 2036933.[3]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. A common strategy is the cyclization of an appropriate aniline with a trifluoromethyl-containing building block.[3][6]

Example: Synthesis of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline [6]

  • A mixture of cyclopropyl acetylene (0.012 mol), anhydrous zinc(II) chloride (0.012 mol), and triethylamine (1.67 ml, 0.012 mol) in toluene (25 ml) is stirred at 50°C for 2 hours.

  • The reaction mixture is then cooled to 25°C.

  • 4-Chloro-2-trifluoroacetylaniline (0.01 mol) is added, and the mixture is stirred at 25°C for 4 hours, followed by stirring at 50°C for another 4 hours.

  • After cooling to room temperature, water (10 ml) is added, and the product is extracted with ethyl acetate (3 x 20 ml).

  • The combined organic phases are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate; 20:1) to yield the final product.

Single Crystal X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

General Procedure:

  • Crystal Growth: The purified compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to form a nearly saturated solution. The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K or 120 K) using a specific radiation source (e.g., Mo Kα radiation).[2][6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

To better illustrate the processes involved in the analysis of this compound derivatives, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a conceptual signaling pathway that such a molecule might influence.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 Starting Materials s2 Chemical Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (e.g., Chromatography) s3->s4 c1 Dissolution in Solvent s4->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Crystal Mounting c3->a1 Suitable Crystal a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution a2->a3 a4 Structure Refinement a3->a4 a5 Final Crystal Structure a4->a5

Caption: Experimental workflow for X-ray crystallography analysis.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates tf_quinoline This compound Derivative tf_quinoline->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response Gene Expression

Caption: Hypothetical signaling pathway modulation.

References

Comparative analysis of synthetic routes to trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to molecules. This guide provides a comparative analysis of prominent synthetic routes to trifluoromethylated quinolines, offering a direct comparison of their performance supported by experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of trifluoromethylated quinolines can be broadly categorized into methods that construct the quinoline ring with a trifluoromethyl-containing precursor and those that introduce the trifluoromethyl group onto a pre-existing quinoline scaffold. This guide focuses on the former, which often provide better control over regioselectivity. Below is a summary of key synthetic strategies with their respective advantages and disadvantages.

Synthetic RoutePosition of CF3General YieldsKey Features & AdvantagesLimitations & Disadvantages
Modified Friedländer Annulation 4-CF3Good to Excellent[1]Utilizes readily available 2-trifluoroacetyl anilines and carbonyl compounds. Can be catalyzed by proline potassium salt under mild conditions.[1]Limited to the synthesis of 4-substituted quinolines.
Synthesis from CF3-Enamines 2-CF3, 3-ArylHigh (up to 99% for cyclization)[2]High stereoselectivity in the formation of the enone intermediate (up to 88%).[2] A one-pot procedure has been developed.[2]Requires the preparation of α-CF3-enamines from corresponding haloalkenes.
Palladium-Catalyzed Sonogashira Coupling 2-CF3 (alkynylated)Good to Excellent (64-99%)[3]Excellent for introducing alkynyl moieties, leading to compounds with interesting photophysical properties.[3] Tolerates a wide range of functional groups.[3]Limited to the synthesis of alkynylated derivatives and requires brominated precursors.
Copper-Catalyzed Annulation 4-CF3Good to Excellent (58-99%)[4]Redox-neutral conditions.[4] Broad substrate scope, including heterocyclic ketones.[4]Requires the synthesis of ketone oxime acetates.
Visible-Light-Induced Radical Cyclization 2-CF3Moderate to Good (Yields vary)[5]Utilizes visible light as a sustainable energy source. Proceeds under mild, metal-free conditions.[6]The scope and detailed protocols are still emerging.
From Trifluoroacetamide Phosphonium Salts 2-CF3Moderate (e.g., 50%)[7]Utilizes inexpensive and easy-to-handle trifluoroacetic acid derivatives as the CF3 source.[7]The reported yields are moderate and the substrate scope may be limited.

Experimental Protocols

Modified Friedländer Annulation for 4-Trifluoromethylquinolines

This protocol is adapted from the proline potassium salt-catalyzed synthesis of 4-trifluoromethyl-substituted quinolines.[1]

Materials:

  • Substituted 2-trifluoroacetyl aniline (1.0 mmol)

  • Carbonyl compound (1.2 mmol)

  • Proline potassium salt (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the substituted 2-trifluoroacetyl aniline in ethanol, add the carbonyl compound and proline potassium salt.

  • Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically a few hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-trifluoromethyl quinoline.

Synthesis of 2-CF3-3-Arylquinolines from CF3-Enamines

This procedure is based on the multi-step synthesis involving the formation of an α-CF3-enone followed by reductive cyclization.[2]

Step 1: Synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones

  • Prepare the α-CF3-enamine by reacting the corresponding haloalkene with pyrrolidine.

  • In a reaction vessel, dissolve the α-CF3-enamine (1.0 eq) and a substituted 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene).

  • Stir the reaction mixture at a specified temperature (e.g., reflux) until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the ortho-nitro-substituted α,β-diaryl-CF3-enone.

Step 2: Reductive Cyclization

  • To a solution of the ortho-nitro-substituted α,β-diaryl-CF3-enone (1.0 eq) in acetic acid, add iron powder (Fe, excess).

  • Heat the mixture at reflux for the required duration.

  • After cooling to room temperature, filter the reaction mixture to remove the iron residues.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-CF3-3-arylquinoline.

Palladium-Catalyzed Sonogashira Coupling for Alkynylated 2-Trifluoromethylquinolines

This protocol is a general procedure based on the Sonogashira coupling of brominated 2-trifluoromethylquinolines.[3]

Materials:

  • Brominated 2-trifluoromethylquinoline (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Pd(PPh3)4 (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (NEt3) in dioxane (solvent)

Procedure:

  • To a degassed solution of the brominated 2-trifluoromethylquinoline and the terminal alkyne in a mixture of dioxane and triethylamine, add Pd(PPh3)4 and CuI.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkynylated 2-trifluoromethylquinoline.

Copper-Catalyzed Annulation for 4-Trifluoromethylquinolines

This protocol is adapted from the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines.[4]

Materials:

  • ortho-Trifluoroacetyl aniline (1.0 eq)

  • Ketone oxime acetate (1.2 eq)

  • CuI (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine the ortho-trifluoroacetyl aniline, ketone oxime acetate, and CuI in DMF.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-trifluoromethylquinoline.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic route depends on several factors, including the desired position of the trifluoromethyl group, the availability of starting materials, and the desired final functionality. The following diagram illustrates a decision-making workflow.

SyntheticRouteSelection Decision Tree for Trifluoromethylated Quinoline Synthesis A Desired Position of CF3 Group? B 4-CF3 A->B Position 4 C 2-CF3 A->C Position 2 D Starting Material Availability B->D I Desired Functionality C->I E o-Trifluoroacetyl Anilines & Carbonyls D->E F o-Trifluoroacetyl Anilines & Ketone Oxime Acetates D->F G Friedländer Annulation E->G H Copper-Catalyzed Annulation F->H J Alkynylated I->J K Aryl-substituted I->K L General 2-CF3 I->L M Sonogashira Coupling J->M N From CF3-Enamines K->N O Visible-Light Cyclization L->O P From Phosphonium Salts L->P

Caption: A decision tree for selecting a synthetic route to trifluoromethylated quinolines.

References

A Comparative Guide to SGK1 Inhibitors: 2-(Trifluoromethyl)quinoline Derivatives versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging 2-(Trifluoromethyl)quinoline derivatives against other established Serum and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) has emerged as a significant therapeutic target in a range of pathologies, including cancer, fibrosis, and metabolic diseases. Its role in cell survival, proliferation, and ion transport has spurred the development of various small molecule inhibitors. Among these, the novel this compound scaffold is showing promise. This guide offers a head-to-head comparison of a lead compound from this series with other well-characterized SGK1 inhibitors, focusing on their potency, selectivity, and the experimental methodologies used for their evaluation.

Performance Comparison of SGK1 Inhibitors

The following table summarizes the in vitro potency of the this compound derivative and other key SGK1 inhibitors.

Inhibitor ClassLead CompoundTargetIC50Assay
This compound Compound 12fSGK10.39 µMBiochemical Kinase Assay[1]
Azaindole Derivative GSK650394SGK162 nMScintillation Proximity Assay (SPA)[2]
SGK2103 nMScintillation Proximity Assay (SPA)[2]
Benzohydrazide Derivative EMD638683SGK13 µMCellular Assay (NDRG1 phosphorylation)[3]
Pyrazolopyrimidine Derivative SI-113SGK1600 nMBiochemical Kinase Assay

In-Depth Look at a Promising this compound Derivative

Recent research has identified a series of 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[4][5][6] Through structural optimization, a lead compound, 12f , demonstrated potent inhibitory activity against SGK1 with an IC50 value of 0.39 µM.[1] Mechanistic studies revealed that this compound could hinder cancer cell migration and invasion and improve the thermal stability of the SGK1 protein in PC3 cells, confirming target engagement.[1] Furthermore, in vivo studies using a PC3 xenograft model showed that compound 12f effectively suppressed tumor growth without observable toxicity.[1]

Initial screening of a related compound, 8b , against a panel of 217 kinases identified SGK1 as a primary target.[4][5] This highlights the potential for this chemical scaffold in developing selective SGK1 inhibitors. While a comprehensive selectivity profile for compound 12f is still emerging, the initial findings for the parent scaffold are encouraging.

Established SGK1 Inhibitors for Comparison

GSK650394

GSK650394 is a well-characterized and potent azaindole-based inhibitor of SGK1 and SGK2. It exhibits IC50 values of 62 nM and 103 nM for SGK1 and SGK2, respectively, as determined by the Scintillation Proximity Assay (SPA).[2] Its high potency has made it a valuable tool for studying the physiological roles of SGK1.

EMD638683

EMD638683 is a benzohydrazide derivative and a selective SGK1 inhibitor. Its inhibitory activity was determined in a cellular assay by measuring the phosphorylation of the SGK1 substrate, NDRG1, yielding an IC50 of 3 µM.[3]

SI-113

SI-113 is a pyrazolopyrimidine-based SGK1 inhibitor with a reported IC50 of 600 nM in biochemical assays. It has been shown to induce cytotoxic autophagy in glioblastoma cells.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the performance data of these inhibitors.

Biochemical Kinase Assays (for Compound 12f and SI-113)

The inhibitory potency of the this compound derivatives and SI-113 against SGK1 was likely determined using a biochemical kinase assay, such as the ADP-Glo™ Kinase Assay . This assay quantifies the amount of ADP produced during the kinase reaction.

Workflow for ADP-Glo™ Kinase Assay:

cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Measurement A Kinase (SGK1) + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B Incubate C Add Kinase Detection Reagent (Converts ADP to ATP, generates light) B->C Incubate D Measure Luminescence C->D Read Plate

Workflow of a typical ADP-Glo kinase assay.

Detailed Steps:

  • Kinase Reaction: Recombinant SGK1 enzyme is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to determine the IC50 value of the inhibitor.

Scintillation Proximity Assay (SPA) (for GSK650394)

The IC50 values for GSK650394 were determined using a Scintillation Proximity Assay (SPA).

Principle of Scintillation Proximity Assay:

Bead Scintillant-coated Bead with Streptavidin Signal Light Signal Bead->Signal proximity leads to Substrate Biotinylated Substrate Substrate->Bead binds Enzyme SGK1 Enzyme->Substrate phosphorylates ATP [γ-33P]ATP Inhibitor Inhibitor Inhibitor->Enzyme inhibits NoSignal No Signal

Principle of the Scintillation Proximity Assay for kinase activity.

Detailed Steps:

  • Reaction Mixture: The assay involves incubating the SGK1 enzyme, a biotinylated peptide substrate, and radiolabeled ATP ([γ-33P]ATP) with the test compound.

  • Capture: Streptavidin-coated scintillant beads are added. If the substrate is phosphorylated by SGK1, the radiolabeled phosphate is incorporated into the biotinylated peptide, which then binds to the streptavidin on the beads.

  • Signal Detection: The proximity of the radioisotope to the scintillant on the bead results in the emission of light, which is measured. The amount of light is proportional to the kinase activity.

  • Inhibition Measurement: In the presence of an inhibitor, phosphorylation is reduced, leading to a decrease in the light signal.

Cellular Thermal Shift Assay (CETSA) (for this compound derivatives)

To confirm that the this compound derivatives engage with SGK1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was employed.[4] This method assesses the thermal stability of a target protein upon ligand binding.

CETSA Workflow:

A Treat cells with Inhibitor or Vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Analyze soluble protein (e.g., Western Blot) C->D

General workflow of the Cellular Thermal Shift Assay.

Detailed Steps:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble target protein (SGK1) remaining at each temperature is quantified, typically by Western blotting. Ligand binding stabilizes the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

SGK1 Signaling Pathway

SGK1 is a key downstream effector of the PI3K signaling pathway and is activated through phosphorylation by PDK1 and mTORC2.[3] Once activated, SGK1 phosphorylates a variety of downstream targets, thereby regulating numerous cellular processes.

GF Growth Factors/ Hormones PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 activates mTORC2->SGK1 activates NDRG1 NDRG1 SGK1->NDRG1 phosphorylates FOXO3a FOXO3a SGK1->FOXO3a inhibits GSK3b GSK3β SGK1->GSK3b inhibits MDM2 MDM2 SGK1->MDM2 activates ENaC ENaC SGK1->ENaC activates CellPro Cell Proliferation & Survival NDRG1->CellPro Apoptosis Apoptosis FOXO3a->Apoptosis GSK3b->Apoptosis MDM2->CellPro IonTrans Ion Transport ENaC->IonTrans

Simplified SGK1 signaling pathway.

Conclusion

The emerging class of this compound derivatives, represented by the lead compound 12f, presents a promising new scaffold for the development of SGK1 inhibitors. While its in vitro potency appears to be in the sub-micromolar range, which is less potent than the nanomolar activity of GSK650394, its demonstrated in vivo efficacy and favorable toxicity profile in pre-clinical cancer models warrant further investigation.

Direct, head-to-head comparative studies employing standardized assays will be essential to fully elucidate the relative advantages of this new chemical series. Future research should focus on comprehensive selectivity profiling against a broad panel of kinases, particularly within the AGC family, to better understand its therapeutic window. The detailed experimental protocols provided in this guide offer a framework for such comparative evaluations, ensuring data consistency and reliability. The continued exploration of the this compound scaffold could lead to the development of novel and effective SGK1-targeted therapies.

References

Confirming the Identity of Synthesized 2-(Trifluoromethyl)quinoline via High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative overview of the characterization of 2-(Trifluoromethyl)quinoline using High-Resolution Mass Spectrometry (HRMS), supported by experimental data and detailed protocols.

The introduction of a trifluoromethyl group into a quinoline scaffold is a key strategy in medicinal chemistry, enhancing metabolic stability, lipophilicity, and biological target affinity.[1] Consequently, the unambiguous identification of these synthesized molecules is paramount. HRMS provides a powerful analytical tool for this purpose, offering high mass accuracy and the ability to determine elemental composition.

Comparison of Synthetic Routes and HRMS Data

Various synthetic methodologies exist for the preparation of this compound.[2][3][4][5][6] The choice of synthetic route can influence the impurity profile and overall yield, making robust analytical confirmation essential. Below is a summary of representative synthetic approaches and the corresponding HRMS data used for product verification.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYield (%)Theoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Reference
[5+1] Cyclization2-Vinylanilines, Polyfluoroalkanoic acidsCatalyst- and additive-free, 140°Cup to 92%198.0576Not explicitly stated for parent compoundNot explicitly stated for parent compound[7]
Cyclisation of Anilines2-Bromoaniline, Ethyl trifluoroacetoacetatePOBr₃Good198.0576Not explicitly stated for parent compoundNot explicitly stated for parent compound[4]
From CF₃-Alkenesα-CF₃-enamines, 2-NitrobenzaldehydesFe-AcOHup to 99%198.0576Not explicitly stated for parent compoundNot explicitly stated for parent compound[3]

Note: While many studies report the synthesis of this compound derivatives and confirm their structure by HRMS[8][9], specific data for the parent compound is often embedded within supplementary information. The table above represents a compilation of typical approaches and expected outcomes.

Experimental Protocols

Synthesis of this compound via [5+1] Cyclization

This method represents a metal-free and efficient approach to synthesizing 2-fluoroalkylated quinolines.[7]

Materials:

  • Substituted 2-vinylaniline

  • Trifluoroacetic acid (TFA)

Procedure:

  • A mixture of 2-vinylaniline (1.0 mmol) and trifluoroacetic acid (2.0 mmol) is heated at 140°C in a sealed tube for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

High-Resolution Mass Spectrometry (HRMS) Analysis

The following is a general protocol for the HRMS analysis of small molecules like this compound, adaptable to various high-resolution mass spectrometers (e.g., Orbitrap, TOF).[10][11]

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-50 µM in 50-80% methanol or acetonitrile in water (LC-MS grade solvents).[10]

  • Prepare a blank sample using the same solvent mixture.[10]

Instrumentation and Analysis:

  • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>60,000) is used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Infusion: The sample is directly infused into the mass spectrometer.

  • Mass Calibration: Perform an external calibration of the instrument according to the manufacturer's guidelines. For higher accuracy, an internal calibrant can be introduced simultaneously with the analyte.[11]

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Calculate the mass error in parts per million (ppm). A mass error of <5 ppm is generally considered acceptable for confirming the elemental composition.[12][13]

    • Utilize software to predict the isotopic pattern for the proposed formula (C₁₀H₆F₃N) and compare it with the experimentally observed pattern.

Visualizing the Workflow and Confirmation Logic

The following diagrams illustrate the experimental workflow for synthesizing and confirming the identity of this compound, and the logical process of identity confirmation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (2-Vinylaniline, TFA) Reaction [5+1] Cyclization (140°C, 12h) Start->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Synthesized This compound Purification->Product SamplePrep Sample Preparation (Dilution) Product->SamplePrep HRMS HRMS Analysis (ESI+, Full Scan) SamplePrep->HRMS DataAnalysis Data Analysis (Mass Accuracy, Isotopic Pattern) HRMS->DataAnalysis Confirmation Identity Confirmed DataAnalysis->Confirmation

Caption: Experimental workflow from synthesis to HRMS confirmation.

Confirmation_Logic Theoretical Theoretical m/z for C₁₀H₇F₃N⁺ (198.0576) MassError Calculate Mass Error (ppm) Theoretical->MassError Observed Observed m/z from HRMS Observed->MassError CompareIsotopes Compare Patterns MassError->CompareIsotopes < 5 ppm Uncertain Identity Uncertain MassError->Uncertain > 5 ppm IsotopicPattern_T Theoretical Isotopic Pattern IsotopicPattern_T->CompareIsotopes IsotopicPattern_O Observed Isotopic Pattern IsotopicPattern_O->CompareIsotopes Confirmed Identity Confirmed CompareIsotopes->Confirmed Match CompareIsotopes->Uncertain No Match

Caption: Logical process for confirming compound identity via HRMS.

Alternative Characterization Techniques

While HRMS is a primary tool for confirming the molecular formula, a comprehensive characterization of novel compounds should include orthogonal techniques to elucidate the structure. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for determining the chemical structure and connectivity of the atoms.[8][9][14][15]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[14][15]

  • X-ray Crystallography: Offers unambiguous structural determination for crystalline compounds.[8][9][16]

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Trifluoromethyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(Trifluoromethyl)quinoline, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for mitigating risks and maintaining regulatory compliance.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[1]
Eye Protection Safety goggles and a face shield.
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be used.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of dust formation or if handling outside a fume hood.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the sink or in regular trash.[4] It must be treated as hazardous chemical waste and disposed of through a licensed and reputable waste disposal company.[1][5]

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container compatible with the chemical. The container should be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid waste container. Avoid creating dust during transfer.[1]

    • Liquid Waste (Solutions): Collect in a designated liquid waste container. It is critical to keep halogenated organic waste streams separate from non-halogenated ones, as their disposal methods and costs can differ significantly.[4]

2. Container Management:

  • Labeling: Ensure the hazardous waste container is clearly labeled with the chemical name and any associated hazard symbols.

  • Container Sealing: Securely seal the container when not in use to prevent spills or the release of vapors.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from heat sources and incompatible materials.

3. Arranging for Disposal:

  • Contact a Licensed Disposal Facility: Arrange for the collection of the hazardous waste by a licensed and reputable disposal company.[1][5] Your institution's Environmental Health & Safety (EHS) office can typically provide guidance on approved vendors.

  • Documentation: Maintain a log of the waste being accumulated. Request a certificate of disposal from the waste management company for your records.[6]

4. Spill and Emergency Procedures:

In the event of a spill, immediate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[1][7]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_form Is the waste solid or liquid? start->waste_form solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_form->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_form->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage container_full Is the container full? storage->container_full container_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. container_full->contact_ehs Yes end End: Waste disposed of by licensed facility (incineration). contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 2-(Trifluoromethyl)quinoline

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact, inhalation, and ingestion.

Engineering Controls: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1][3]

Detailed PPE requirements are summarized in the table below:

Protection TypeSpecific RequirementRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield is recommended when there is a risk of splashing.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) inspected prior to use.[4][5] A complete protective suit or lab coat with long sleeves and a closed front is required.[5]Prevents skin contact which can cause irritation.[1][3] Contaminated gloves must be disposed of properly.[4][5]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in poorly ventilated areas, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[4][5]Protects against inhalation, which may cause respiratory tract irritation.[1][4]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound and the parent compound, quinoline. It is important to note that specific toxicity data for the trifluoromethyl derivative is limited, and data for quinoline should be considered for a conservative risk assessment.

Data PointValueCompoundSource
Hazard Classification Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3)[6][7]This compound[6][7]
Oral LD50 262-460 mg/kg (rat)Quinoline[8]
Dermal LD50 1978 mg/kg (rabbit)2-Methylquinoline[8]
Occupational Exposure Limit (OEL) 0.6 mg/m³ (MAC)Quinoline[9]
Workplace Environmental Exposure Limit (WEEL) 0.001 ppm (8-hour TWA)Quinoline[6]

Standard Operating Procedure: Handling and Use

The following is a representative experimental protocol for a reaction involving a quinoline derivative. This procedure should be adapted based on the specific requirements of your experiment.

Synthesis of a Novel Quinoline Derivative (Illustrative Example)

  • Preparation:

    • Ensure the fume hood is clean and operational.

    • Assemble all necessary glassware and ensure it is dry.

    • Weigh 2.0 mmol of 5-chloroquinolin-8-ol and transfer to a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition:

    • In the fume hood, add 10 mL of dry ethanol to the flask.

    • Add 2.2 mmol of the desired amine and 8.0 mmol of paraformaldehyde to the stirred solution.[10]

  • Reaction:

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.[10]

    • Monitor the progress of the reaction using an appropriate technique (e.g., TLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[10]

    • The crude product can be purified by recrystallization or column chromatography.

  • Waste Disposal:

    • All liquid and solid waste containing this compound or its derivatives must be collected in designated, labeled hazardous waste containers.

    • Contaminated materials such as gloves, pipette tips, and paper towels must also be disposed of as hazardous waste.[4]

Emergency Procedures and Disposal Plan

A clear plan for emergencies and waste disposal is crucial.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate safety officer.

First Aid:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][11]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[4][11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][11]

Disposal:

  • Product: Unused this compound should be disposed of by a licensed professional waste disposal service. It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[4]

  • Environmental Precautions: Do not let the product enter drains.[4]

Visualizing the Workflow

To further clarify the handling and emergency procedures, the following diagrams illustrate the logical flow of actions.

Handling_Workflow Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Prepare work area in fume hood Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weigh_Chemical Weigh chemical Don_PPE->Weigh_Chemical Perform_Experiment Perform experiment Weigh_Chemical->Perform_Experiment Collect_Waste Collect all chemical waste Perform_Experiment->Collect_Waste Dispose_Waste Dispose of waste in labeled containers Collect_Waste->Dispose_Waste Decontaminate_Area Decontaminate work area and glassware Dispose_Waste->Decontaminate_Area Doff_PPE Doff and dispose of PPE correctly Decontaminate_Area->Doff_PPE

Caption: Figure 1: Standard Handling Workflow for this compound

Emergency_Response_Plan Figure 2: Emergency Response Plan cluster_spill Spill Response cluster_exposure Personal Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate_Spill Evacuate Area Incident->Evacuate_Spill Spill Remove_Contamination Remove Contaminated Clothing Incident->Remove_Contamination Exposure Notify_Spill Notify Supervisor/Safety Officer Evacuate_Spill->Notify_Spill Assess_Spill Assess Spill Size & Risk Notify_Spill->Assess_Spill Cleanup_Spill Contain & Clean Up Spill (if safe to do so) Assess_Spill->Cleanup_Spill First_Aid Administer First Aid (Eye Wash, Shower, etc.) Remove_Contamination->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Bring_SDS Bring SDS to Physician Seek_Medical->Bring_SDS

Caption: Figure 2: Emergency Response Plan

References

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